Product packaging for Diphenylacetyl chloride(Cat. No.:CAS No. 1871-76-7)

Diphenylacetyl chloride

Cat. No.: B195547
CAS No.: 1871-76-7
M. Wt: 230.69 g/mol
InChI Key: MSYLETHDEIJMAF-UHFFFAOYSA-N
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Description

Diphenylacetyl Chloride is a reagent used in the synthesis of β-lactam estrogen receptor antagonists promoting antiproliferative and anti-tubulin polymerizatiion activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO B195547 Diphenylacetyl chloride CAS No. 1871-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diphenylacetyl chloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11ClO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYLETHDEIJMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30171979
Record name 2,2-Diphenylacetyl chloride
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Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1871-76-7
Record name Diphenylacetyl chloride
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Record name 2,2-Diphenylacetyl chloride
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Record name Diphenylacetyl chloride
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Record name 2,2-Diphenylacetyl chloride
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Record name α-phenylbenzeneacetyl chloride
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Record name 2,2-DIPHENYLACETYL CHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Diphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylacetyl chloride (CAS No. 1871-76-7) is an acyl chloride compound of significant interest in organic synthesis and pharmaceutical development.[1][2] Its utility stems from its function as a potent acylating agent, enabling the introduction of the diphenylacetyl moiety into a variety of molecular scaffolds.[1] This technical guide provides a comprehensive overview of its core physicochemical properties, reactivity, and established experimental protocols. It is intended to serve as a detailed resource for professionals engaged in research and development.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to yellow crystalline powder or crystals.[3][4] It is characterized by its sensitivity to moisture and light.[5][6][7] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₁ClO[8][9][10]
Molecular Weight 230.69 g/mol [8][11][12]
Melting Point 49-56 °C[5][8][12][13]
Boiling Point 175-176 °C at 17 mmHg[8][12][13][14]
Density 1.185 g/cm³[13]
Flash Point >110 °C (>230 °F) - closed cup[12][13]
Refractive Index 1.583[13]
Vapor Pressure 0.000852 mmHg at 25°C[13]
Solubility Soluble in toluene and water. Miscible with ethanol and ether.[5][15][16]
Appearance White to yellow crystalline powder or crystals.[3][4][17]

Reactivity and Stability

Stability: this compound is stable under normal, dry conditions.[6][7] However, it is highly sensitive to moisture and should be stored in a cool, dry, well-ventilated place, preferably under an inert atmosphere like nitrogen, to prevent degradation.[1]

Reactivity: The primary reactivity of this compound is centered around the highly electrophilic acyl chloride group.

  • Hydrolysis: It reacts readily with water and moisture in the air to hydrolyze into diphenylacetic acid and corrosive hydrochloric acid gas.[1][15] This moisture sensitivity is a critical handling consideration.[6][7]

  • Acylation: As a potent acylating agent, it reacts with nucleophiles such as alcohols, amines, and anilines to form the corresponding esters and amides.[1][2] This reactivity is fundamental to its application in organic synthesis.

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[6][7][15] Reactions with these substances can be vigorous.

Experimental Protocols

Synthesis of this compound from Diphenylacetic Acid

A common and established method for the preparation of this compound is the reaction of diphenylacetic acid with thionyl chloride.[18]

Methodology:

  • Reaction Setup: A three-necked flask is equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Initial Charge: Diphenylacetic acid (0.236 mole) and 150 ml of anhydrous, thiophene-free benzene are added to the flask.

  • Reagent Addition: The mixture is heated to reflux. Thionyl chloride (1.11 mole) is then added dropwise over a period of 30 minutes.

  • Reaction Completion: The reaction mixture is maintained at reflux for an additional 7 hours.

  • Workup: The excess thionyl chloride and benzene are removed by distillation under reduced pressure. To ensure complete removal of thionyl chloride, 100 ml of anhydrous benzene is added, and the distillation is repeated.

  • Crystallization and Purification: The resulting residue is dissolved in 150 ml of refluxing anhydrous hexane. The hot solution is treated with activated charcoal and filtered. The filtrate is then cooled to 0°C in a sealed flask to induce crystallization. The addition of a seed crystal may be necessary.[18]

  • Isolation: The crystallized product is collected by filtration, washed with a small amount of cold hexane, and dried under vacuum at 25°C for 2 hours.[18] This procedure typically yields this compound with a melting point of 51-53°C.[18]

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the general reaction pathway for acylation using this compound and the experimental workflow for its synthesis.

G A This compound ((C₆H₅)₂CHCOCl) C Acylated Product ((C₆H₅)₂CHCO-Nu) A->C + B Nucleophile (e.g., R-OH, R-NH₂) B->C D Byproduct (HCl) C->D forms

Caption: General acylation reaction pathway.

G start Start step1 1. React Diphenylacetic Acid with Thionyl Chloride in Benzene start->step1 step2 2. Reflux for 7 hours step1->step2 step3 3. Remove excess reagents via vacuum distillation step2->step3 step4 4. Dissolve residue in hot Hexane step3->step4 step5 5. Treat with Charcoal & Filter step4->step5 step6 6. Cool filtrate to 0°C to crystallize product step5->step6 step7 7. Filter, wash with cold Hexane, and dry under vacuum step6->step7 end_node End: Pure this compound step7->end_node

Caption: Synthesis workflow of this compound.

Safety and Handling

This compound is a corrosive material that can cause severe skin burns and serious eye damage.[7][11][12] It may also cause respiratory irritation.[11][16] Therefore, handling should be performed in a well-ventilated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][12] Due to its reactivity with water, care must be taken to avoid contact with moisture.[6] In case of fire, carbon dioxide, dry chemical powder, or alcohol-resistant foam are suitable extinguishing media.[6][7]

Applications in Research and Development

The reactivity of this compound makes it a valuable reagent in several areas:

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals.[1][2] For instance, it is used in preparing N-substituted amides, some of which exhibit local anesthetic properties.[2]

  • Organic Chemistry: It is employed in specialized acylation reactions, such as the regioselective acylation of cyclomalto-oligosaccharides.[2][12]

  • Drug Discovery: The compound has been utilized in the development of novel therapeutic agents, including beta-lactam estrogen receptor antagonists aimed at targeting cancer cell proliferation.[2] It has also been investigated for its potential in treating autoimmune diseases.[17]

References

A Technical Overview of Diphenylacetyl Chloride: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is paramount. This guide provides core technical data on Diphenylacetyl chloride, a reagent utilized in various organic syntheses.

This compound is an acyl chloride that is valuable in organic chemistry, particularly for introducing the diphenylacetyl group into molecules.[1] It is used in the synthesis of pharmaceuticals and other complex organic compounds.[1]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₄H₁₁ClO[2][3][4]
Linear Formula(C₆H₅)₂CHCOCl[5][6]
Molecular Weight230.69 g/mol [2][3][4][5][6]
CAS Number1871-76-7[2][5]

Elemental Composition

The following diagram illustrates the elemental makeup of a single molecule of this compound as derived from its molecular formula.

elemental_composition Elemental Composition of this compound (C₁₄H₁₁ClO) Molecule This compound (C₁₄H₁₁ClO) C Carbon (C) x14 Molecule->C contains H Hydrogen (H) x11 Molecule->H contains Cl Chlorine (Cl) x1 Molecule->Cl contains O Oxygen (O) x1 Molecule->O contains

Elemental composition of this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Diphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of Diphenylacetyl chloride (CAS No: 1871-76-7), a key reagent in organic synthesis. This document outlines its core physical properties, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Core Physicochemical Data

This compound is a solid organic compound with the molecular formula C₁₄H₁₁ClO.[1][2] Its physical properties are critical for its handling, storage, and application in synthetic chemistry. The melting and boiling points are key identifiers and indicators of purity.

Quantitative Data Summary

The experimentally determined melting and boiling points of this compound are summarized in the table below. It is important to note that the boiling point is pressure-dependent, and the cited values are for a reduced pressure of 17 mmHg.

Physical PropertyValueConditions
Melting Point49-56 °CAtmospheric Pressure
Boiling Point175-176 °C17 mmHg
Data sourced from multiple chemical suppliers and databases.[1][2][3][4]

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following are detailed, standard laboratory methodologies for these measurements.

Melting Point Determination (Capillary Method)

This method is widely used for its accuracy and requirement for only a small amount of sample.[5]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital device like DigiMelt)[6][7]

  • Capillary tubes (sealed at one end)[8]

  • Thermometer

  • Heating medium (e.g., mineral oil for Thiele tube)[9]

  • Mortar and pestle

Procedure:

  • Sample Preparation: The solid sample must be completely dry and finely powdered.[5][10] Use a mortar and pestle to grind the crystalline solid.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid into the bottom. The sample height should be 2-3 mm for an accurate reading.[5]

  • Apparatus Setup (Thiele Tube):

    • Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample should be aligned with the thermometer bulb.[6]

    • Place the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the heating oil.[6]

  • Heating and Observation:

    • Heat the side arm of the Thiele tube gently with a small flame.[6] The shape of the tube promotes convection currents, ensuring uniform temperature distribution.[11]

    • Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[5][7]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6] A pure compound will have a sharp melting range of 1-2 °C.[11]

Boiling Point Determination (Microscale/Capillary Method)

This microscale method is ideal when only a small quantity of the liquid is available. It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.[2][12]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube or oil bath)[1][13]

Procedure:

  • Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.

  • Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.[13]

  • Apparatus Setup:

    • Attach the test tube to a thermometer.

    • Immerse the assembly in a Thiele tube or an oil bath, ensuring the sample is below the level of the heating medium.[14]

  • Heating and Observation:

    • Heat the apparatus. Initially, trapped air will expand and bubble out of the capillary tube.

    • Continue to heat gently until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary. This indicates that the liquid's vapor has displaced all the air.[13][15]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[13] This occurs when the external pressure overcomes the vapor pressure of the liquid inside the capillary.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical compound like this compound.

G Workflow for Physical Property Determination start Start: Obtain Compound Sample prep Sample Preparation (Dry and Grind Solid) start->prep mp_branch Melting Point Determination prep->mp_branch bp_branch Boiling Point Determination (Microscale) prep->bp_branch mp_load Load Capillary Tube (2-3 mm height) mp_branch->mp_load mp_setup Setup Apparatus (e.g., Thiele Tube) mp_load->mp_setup mp_heat Heat Slowly (1-2 °C/min near MP) mp_setup->mp_heat mp_observe Observe & Record Melting Range (T1 to T2) mp_heat->mp_observe mp_end Result: Melting Point mp_observe->mp_end bp_load Place Liquid & Inverted Capillary in Test Tube bp_branch->bp_load bp_setup Setup Apparatus (e.g., Oil Bath) bp_load->bp_setup bp_heat Heat Until Vigorous Bubbling bp_setup->bp_heat bp_cool Cool Slowly & Observe bp_heat->bp_cool bp_record Record Temperature at Liquid Ingress bp_cool->bp_record bp_end Result: Boiling Point bp_record->bp_end

Caption: General experimental workflow for determining melting and boiling points.

References

An In-depth Technical Guide to Diphenylacetyl Chloride (CAS 1871-76-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenylacetyl chloride, with the CAS number 1871-76-7, is a highly reactive acyl chloride that serves as a critical building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a key intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on experimental protocols and its role in drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to pale yellow crystalline powder.[1] It is sensitive to moisture and will hydrolyze to form diphenylacetic acid and hydrochloric acid.[2] Proper handling in a dry, inert atmosphere is therefore crucial to maintain its reactivity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1871-76-7[3]
Molecular Formula C₁₄H₁₁ClO[3]
Molecular Weight 230.69 g/mol [3]
Melting Point 49-53 °C[4]
Boiling Point 175-176 °C at 17 mmHg[4]
Appearance White to pale cream or pale yellow to yellow to pale brown or pale pink to pale gray crystals or powder[1]
Solubility Soluble in toluene[1]
InChI Key MSYLETHDEIJMAF-UHFFFAOYSA-N[2]

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data PointsReference(s)
¹³C NMR Spectra available for reference.[5][6]
IR Spectrum Data available for reference.[2]
Mass Spectrometry Electron ionization mass spectrum available.[2]

Synthesis of this compound

This compound is most commonly synthesized from diphenylacetic acid. The reaction involves the conversion of the carboxylic acid to the acid chloride using a chlorinating agent, typically thionyl chloride.[3][7]

Experimental Protocol: Synthesis from Diphenylacetic Acid

This protocol is adapted from a procedure in Organic Syntheses.[3]

Materials:

  • Diphenylacetic acid (0.236 mole)

  • Thiophene-free, anhydrous benzene (150 ml)

  • Thionyl chloride (1.11 mole)

  • Anhydrous hexane

Procedure:

  • A 500-ml, three-necked flask is equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube.

  • The flask is charged with diphenylacetic acid and anhydrous benzene.

  • The mixture is heated to reflux, and thionyl chloride is added dropwise over 30 minutes.

  • Reflux is continued for an additional 7 hours.

  • Benzene and excess thionyl chloride are removed by distillation under reduced pressure.

  • To remove residual thionyl chloride, 100 ml of anhydrous benzene is added and subsequently removed by distillation under reduced pressure.

  • The resulting pale yellow oil is dissolved in refluxing, anhydrous hexane.

  • The hot solution is treated with charcoal and filtered.

  • The filtrate is chilled to 0 °C in a sealed flask to induce crystallization.

  • The colorless crystalline product is collected by filtration, washed with a small amount of cold hexane, and dried under vacuum.

Yield: 77–84%[3]

Diagram 1: Synthesis of this compound

G diphenylacetic_acid Diphenylacetic Acid diphenylacetyl_chloride This compound diphenylacetic_acid->diphenylacetyl_chloride Reflux in Benzene thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->diphenylacetyl_chloride byproducts SO₂ + HCl diphenylacetyl_chloride->byproducts

Caption: Synthesis of this compound from Diphenylacetic Acid.

Key Reactions and Applications in Drug Development

This compound is a versatile reagent, primarily utilized for acylation reactions. Its applications are particularly significant in the synthesis of pharmaceutically active compounds.

Preparation of N-Substituted Amides

A fundamental application of this compound is in the synthesis of N-substituted amides, which are prevalent in many biologically active molecules.[7][8]

This is a general procedure for the synthesis of an N-substituted amide.[7][9]

Materials:

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • This compound (1.1 eq)

Procedure:

  • The amine and triethylamine are dissolved in anhydrous DCM and the solution is cooled to 0 °C in an ice bath.

  • A solution of this compound in anhydrous DCM is added dropwise to the cooled amine solution.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Diagram 2: General Workflow for N-Substituted Amide Synthesis

G start Dissolve Amine and Triethylamine in DCM cool Cool to 0°C start->cool add_dpc Add this compound Solution cool->add_dpc react Stir at Room Temperature add_dpc->react workup Aqueous Workup react->workup purify Purification workup->purify product N-Substituted Amide purify->product

Caption: Experimental workflow for the synthesis of N-substituted amides.

Synthesis of β-Lactam Estrogen Receptor Antagonists

This compound is a key reagent in the Staudinger synthesis of β-lactams.[10] Certain β-lactams incorporating a diphenylacetyl moiety have been investigated as estrogen receptor (ER) antagonists, which are crucial in the treatment of hormone-dependent breast cancers.[10][11] These compounds are designed to bind to the estrogen receptor, blocking the proliferative effects of estrogen.[11]

The general strategy involves the [2+2] cycloaddition of a ketene (derived from this compound) with an imine. Derivatives of these β-lactams have shown binding affinity for both ERα and ERβ isoforms.[10]

Diagram 3: Role in Estrogen Receptor Antagonist Synthesis

G dpc This compound ketene Diphenylketene dpc->ketene Base beta_lactam β-Lactam Core Structure ketene->beta_lactam imine Imine imine->beta_lactam er_antagonist Estrogen Receptor Antagonist beta_lactam->er_antagonist Further Modification

References

Solubility of Diphenylacetyl Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylacetyl chloride (C₁₄H₁₁ClO), a derivative of diphenylacetic acid, is a highly reactive acyl chloride.[1][2] Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the acylation of various nucleophiles to introduce the diphenylacetyl moiety into target molecules.[1] Understanding its solubility in organic solvents is crucial for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Solubility Profile

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information can be inferred from its use in various synthetic procedures and from chemical supplier data sheets. The following table summarizes the known qualitative solubility of this compound in several common organic solvents.

SolventSolubilitySource / Context
TolueneSolubleExplicitly stated as soluble.[3][4]
BenzeneSolubleUsed as a solvent in its synthesis, indicating sufficient solubility for reaction.[5]
Diethyl EtherSolubleA solution of this compound in anhydrous diethyl ether is used in subsequent reactions.[5]
HexaneSoluble (temperature dependent)The crude product is dissolved in refluxing anhydrous hexane and crystallized upon cooling, indicating good solubility at elevated temperatures and lower solubility at 0°C.[5]
ChloroformSlightly SolubleMentioned as slightly soluble.[6][7]
Dimethyl Sulfoxide (DMSO)Slightly SolubleMentioned as slightly soluble.[6][7]
WaterReactiveAcyl chlorides are generally highly reactive with water, leading to rapid hydrolysis to the corresponding carboxylic acid (diphenylacetic acid) and hydrochloric acid. They cannot be considered soluble in water in a conventional sense.[8]
Dichloromethane (DCM)SolubleImplied as a suitable solvent for reactions involving this compound.[9]

Note: Due to the high reactivity of acyl chlorides, it is imperative to use anhydrous (dry) solvents to prevent hydrolysis.[8]

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound from diphenylacetic acid is adapted from established literature procedures.[5]

Materials:

  • Diphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous benzene (Caution: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment)

  • Anhydrous hexane

  • Activated charcoal

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Ice bath

Procedure:

  • Reaction Setup: In a 500-mL, three-necked flask equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube, add 50.0 g (0.236 mole) of diphenylacetic acid and 150 mL of anhydrous benzene.

  • Addition of Thionyl Chloride: Heat the mixture to reflux. Add 132 g (80.1 mL, 1.11 mole) of thionyl chloride dropwise over 30 minutes.

  • Reflux: Continue refluxing the mixture for an additional 7 hours.

  • Solvent Removal: After the reflux period, remove the benzene and excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.

  • Azeotropic Removal of Thionyl Chloride: To remove residual thionyl chloride, add 100 mL of anhydrous benzene to the remaining pale yellow oil and repeat the distillation under reduced pressure.

  • Crystallization: Dissolve the resulting residue in 150 mL of refluxing anhydrous hexane.

  • Decolorization and Filtration: Treat the hot solution with a small amount of activated charcoal and filter it while hot to remove the charcoal.

  • Cooling and Crystallization: Seal the flask containing the filtrate and chill it to 0°C in an ice bath to induce crystallization. Seeding with a small crystal of this compound may be necessary.

  • Isolation and Drying: Collect the colorless crystalline product by filtration, wash it with a small amount of cold hexane, and dry it under vacuum at 25°C for 2 hours.

  • Second Crop (Optional): Concentrate the mother liquor to approximately 50 mL and chill to 0°C to obtain a second crop of crystals.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start Reactants Diphenylacetic Acid + Anhydrous Benzene Start->Reactants Reflux Reflux (7.5 hours) Reactants->Reflux ThionylChloride Thionyl Chloride ThionylChloride->Reflux Distillation1 Distillation under Reduced Pressure Reflux->Distillation1 Azeotrope Add Anhydrous Benzene & Redistill Distillation1->Azeotrope Dissolve Dissolve in Refluxing Hexane Azeotrope->Dissolve Charcoal Treat with Charcoal & Filter Hot Dissolve->Charcoal Crystallize Chill to 0°C to Crystallize Charcoal->Crystallize Isolate Filter, Wash with Cold Hexane, & Dry Crystallize->Isolate Product This compound (Product) Isolate->Product

Caption: Workflow for the Synthesis of this compound.

References

reactivity and electrophilicity of Diphenylacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Electrophilicity of Diphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, a versatile reagent in organic synthesis and pharmaceutical development.

Introduction

This compound (CAS No. 1871-76-7) is an acyl chloride characterized by a carbonyl group attached to a carbon atom bearing two phenyl groups.[1][2] This structural arrangement confers a high degree of reactivity and electrophilicity upon the molecule, making it a valuable tool for introducing the diphenylacetyl moiety into a wide range of substrates.[1][3] Its primary applications lie in its role as a pharmaceutical intermediate and a reagent in specialized acylation reactions.[3][4] This document will delve into the fundamental aspects of its reactivity, provide quantitative data, detail experimental protocols, and illustrate key reaction pathways.

Core Chemical Properties and Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. This electrophilicity is a consequence of the inductive electron-withdrawing effects of both the chlorine atom and the oxygen atom of the acyl chloride group. This polarization makes the carbonyl carbon highly susceptible to attack by nucleophiles.

This compound is known for its strong reactivity, particularly with nucleophiles.[1] It is sensitive to moisture and will hydrolyze in the presence of water to form diphenylacetic acid and hydrochloric acid.[1] This reactivity extends to other nucleophiles such as alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters, respectively. Due to this high reactivity, it is crucial to handle the compound under anhydrous conditions and store it in a cool, dry place, often under an inert atmosphere.[1]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueCitations
CAS Number 1871-76-7[2]
Molecular Formula C₁₄H₁₁ClO[5][6]
Molecular Weight 230.69 g/mol [2][5][6]
Appearance White to yellow crystalline powder or colorless to pale yellow liquid[1][3][7][8]
Melting Point 51-56 °C[9][10][11]
Boiling Point 175-176 °C at 17 mmHg[9][10]
Solubility Soluble in chloroform and DMSO (slightly)[8]
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)Cl[2]
InChIKey MSYLETHDEIJMAF-UHFFFAOYSA-N[1][2]

Key Reactions and Applications in Drug Development

This compound's high reactivity makes it a cornerstone reagent for several synthetic transformations, particularly in the pharmaceutical industry.

  • Acylating Agent : It is widely used as an acylating agent to introduce the diphenylacetyl group into various molecules.[1] This is fundamental in the synthesis of complex organic molecules and pharmaceutical intermediates.[3]

  • Synthesis of N-Substituted Amides : A significant application is in the preparation of N-substituted amides, some of which have shown potential as local anesthetics.[4][10]

  • Pharmaceutical Intermediates : this compound is a key intermediate in the synthesis of various bioactive molecules. For instance, it is used in the synthesis of β-lactam estrogen receptor antagonists, which have demonstrated antiproliferative and anti-tubulin polymerization activity, highlighting its importance in cancer research.[3][8][10] It has also been implicated in the synthesis of compounds for treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[7]

  • Carbohydrate Chemistry : In the field of carbohydrate chemistry, it has been employed as a reagent for the regioselective acylation of cyclomalto-oligosaccharides.[4][10][12]

Below is a diagram illustrating the central role of this compound in synthetic pathways.

G Logical Relationships of this compound Applications A This compound B Acylation Reactions A->B Reagent for C Pharmaceutical Intermediates B->C D N-Substituted Amides B->D E Carbohydrate Chemistry B->E F β-Lactam Estrogen Receptor Antagonists C->F G Local Anesthetics D->G H Regioselective Acylation of Sugars E->H

Applications of this compound.

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful use of this compound.

Synthesis of this compound from Diphenylacetic Acid

This protocol is adapted from established literature procedures.[13][14]

Materials:

  • Diphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous benzene or other suitable aprotic solvent

  • Anhydrous hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of diphenylacetic acid (1 equivalent) and anhydrous benzene is prepared.

  • The mixture is heated to reflux.

  • Thionyl chloride (an excess, e.g., 4.7 equivalents) is added dropwise over a period of 30 minutes.[13]

  • The reaction mixture is refluxed for an additional 2-7 hours.[13][14]

  • After the reaction is complete, the excess thionyl chloride and benzene are removed by distillation under reduced pressure.

  • The crude this compound, which may be a pale yellow oil, is then purified by recrystallization from anhydrous hexane. The hot solution can be treated with charcoal and filtered. Upon cooling, colorless crystalline plates of this compound are obtained.[13]

The following diagram outlines the workflow for this synthesis.

G cluster_0 Synthesis of this compound start Start: Diphenylacetic Acid + Thionyl Chloride in Benzene reflux Heat to Reflux (2-7 hours) start->reflux distill Remove Excess Thionyl Chloride & Benzene (Reduced Pressure) reflux->distill dissolve Dissolve Residue in Hot Anhydrous Hexane distill->dissolve crystallize Cool to 0°C to Induce Crystallization dissolve->crystallize filter Filter and Wash with Cold Hexane crystallize->filter dry Dry Under Vacuum filter->dry product Product: Pure This compound dry->product

Workflow for the synthesis of this compound.
General Protocol for Amide Formation

This protocol describes a typical acylation reaction with an amine.[14]

Materials:

  • This compound

  • A primary or secondary amine (e.g., 2-chlorobenzylamine)

  • A non-nucleophilic base (e.g., triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane - DCM)

Procedure:

  • Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Upon completion, the reaction is worked up by washing sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude amide product can be further purified by column chromatography on silica gel or recrystallization.

The general mechanism for this type of reaction is nucleophilic acyl substitution, as depicted below.

G General Mechanism: Nucleophilic Acyl Substitution R-NH2 Nucleophile (e.g., Amine) DPAC This compound (Electrophile) R-NH2->DPAC Nucleophilic Attack Intermediate Tetrahedral Intermediate DPAC->Intermediate Forms Product Amide Product Intermediate->Product Chloride leaves HCl HCl Intermediate->HCl Eliminates

Nucleophilic acyl substitution on this compound.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.[1][2]

  • Hazards : It is classified as causing severe skin burns and eye damage (H314) and may cause respiratory irritation (H335).[2][15] It is also a lachrymator.[8]

  • Precautions : Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

  • Incompatibilities : It is incompatible with strong oxidizing agents, alcohols, and bases (including amines).[16] It reacts with water, so all equipment must be dry.[1][16]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances.[1]

Conclusion

This compound is a highly reactive and electrophilic compound that serves as an indispensable reagent in organic synthesis. Its ability to readily undergo nucleophilic acyl substitution makes it a valuable tool for introducing the diphenylacetyl group, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules. A thorough understanding of its reactivity, coupled with strict adherence to proper handling and experimental protocols, is essential for its safe and effective use in research and development.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenylacetyl chloride, a reactive acyl chloride, serves as a crucial building block in synthetic organic and medicinal chemistry. Its derivatives, particularly diphenylacetamides, have garnered significant attention for their diverse biological activities, including potential as anticancer, anti-inflammatory, and neuroprotective agents. This technical guide provides a comprehensive overview of the structural analogs of this compound and their related compounds. It delves into their synthesis, quantitative biological data, and underlying mechanisms of action, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Core Compound: this compound

This compound is a crystalline solid at room temperature, characterized by the presence of a reactive acyl chloride functional group attached to a diphenylmethane scaffold. This reactivity makes it a versatile reagent for introducing the diphenylacetyl moiety into various molecules, most commonly through reactions with nucleophiles like amines and alcohols to form amides and esters, respectively.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1871-76-7[1]
Molecular Formula C₁₄H₁₁ClO[1]
Molecular Weight 230.69 g/mol [1]
Melting Point 49-53 °C[1]
Boiling Point 175-176 °C at 17 mmHg[1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in organic solvents like dichloromethane and diethyl ether. Reacts with water.

Structural Analogs and Their Biological Activities

The core structure of this compound can be systematically modified to generate a library of analogs with diverse pharmacological profiles. These modifications typically involve substitutions on the phenyl rings or alterations to the acetyl chloride group. The resulting diphenylacetamide derivatives have shown a range of biological activities.

Anticancer Activity

Several studies have explored the cytotoxic effects of diphenylacetamide derivatives against various cancer cell lines. The substitutions on the phenyl rings of the diphenylacetyl moiety and on the amine reactant play a crucial role in determining the potency and selectivity of these compounds.

Table 2: In Vitro Anticancer Activity of Diphenylacetamide Analogs

Compound IDR1 (Substitution on Diphenylacetyl)R2 (Amine Moiety)Cancer Cell LineIC₅₀ (µM)Reference
1 4-Fluoro3-NitrophenylPC3 (Prostate)52[2]
2 4-Fluoro4-NitrophenylPC3 (Prostate)80[2]
3 4-Fluoro4-NitrophenylMCF-7 (Breast)100[2]
4 4-Fluoro4-Methoxyphenyl->100[2]
5 UnsubstitutedN-(1-benzylpiperidin-4-yl)VariousHigh σ1 receptor affinity
Anti-inflammatory Activity

The anti-inflammatory potential of diphenylacetamide derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 3: Anti-inflammatory and Analgesic Activity of Diphenylacetamide Analogs

Compound IDModificationsBiological ActivityNotesReference
AKM-2 2-chloro-N,N-diphenylacetamide derivative with a 3-methylbenzylideneamino-phenylamino acetamide side chainSignificant analgesic response in hot plate modelDocking studies suggest binding to COX-1 and COX-2 enzymes.[3]
Diclofenac Analogs 2-Anilinophenylacetic acidsInhibition of cyclooxygenaseActivity correlated with lipophilicity and the angle of twist between the phenyl rings.

Experimental Protocols

General Procedure for the Synthesis of Substituted Diphenylacetic Acids

Substituted diphenylacetic acids, the precursors to substituted diphenylacetyl chlorides, can be synthesized via various methods. One common approach is the hydrolysis of the corresponding diphenylacetonitrile.

Protocol 1: Synthesis of 4-Methoxydiphenylacetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxydiphenylacetonitrile (1 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add a strong base, such as sodium hydroxide or potassium hydroxide (excess), to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) until the product precipitates.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-methoxydiphenylacetic acid.

General Procedure for the Conversion of Diphenylacetic Acids to Diphenylacetyl Chlorides

The conversion of a carboxylic acid to its corresponding acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose.[4]

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas inlet, suspend diphenylacetic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound is often used in the next step without further purification.

General Procedure for the Synthesis of Diphenylacetamides

Diphenylacetamides are typically synthesized by the reaction of this compound with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.

Protocol 3: Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide

  • Reaction Setup: Dissolve 2-chlorobenzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous DCM in a flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Protocol 4: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Logical Relationships

The biological effects of this compound derivatives are mediated through their interaction with various cellular targets and signaling pathways. For instance, their anticancer properties may arise from the induction of apoptosis or the inhibition of key kinases involved in cell proliferation and survival.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Start Substituted Diphenylacetic Acid AcylChloride Substituted This compound Start->AcylChloride SOCl₂ or (COCl)₂ Amide Diphenylacetamide Analog AcylChloride->Amide Amine Primary/Secondary Amine Amine->Amide Base (e.g., Et₃N) InVitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) Amide->InVitro InVivo In Vivo Models (e.g., Xenograft) InVitro->InVivo SAR Structure-Activity Relationship (SAR) InVitro->SAR Target Molecular Target (e.g., Enzyme, Receptor) SAR->Target Pathway Signaling Pathway Modulation Target->Pathway Effect Biological Effect (e.g., Apoptosis, Anti-inflammation) Pathway->Effect

Caption: Logical workflow from synthesis to mechanism of action studies for this compound analogs.

anticancer_pathway cluster_cell Cancer Cell cluster_pathway Signaling Cascade Analog Diphenylacetamide Analog Target Cellular Target (e.g., Kinase, Tubulin) Analog->Target Binds to/Inhibits p2 Inhibition Target->p2 p1 Pro-survival Signal p3 Apoptotic Signal p2->p3 Result Apoptosis / Cell Cycle Arrest p3->Result

Caption: A potential signaling pathway for the anticancer activity of diphenylacetamide analogs.

Conclusion

This compound and its structural analogs represent a versatile class of compounds with significant potential in drug discovery. The ability to readily modify their structure allows for the fine-tuning of their biological activity, leading to the identification of potent and selective agents. This guide has provided a foundational overview of the synthesis, biological evaluation, and mechanistic understanding of these compounds. Further research, including comprehensive SAR studies and the elucidation of specific molecular targets and signaling pathways, will be crucial for the development of novel therapeutics based on the diphenylacetyl scaffold.

References

historical preparation methods of Diphenylacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Preparation Methods of Diphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical methods for the preparation of this compound, a key reagent in various organic syntheses. The document details established experimental protocols, presents comparative data, and illustrates the synthetic pathways.

Introduction

This compound (C₁₄H₁₁ClO) is a valuable acylating agent used in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals.[1][2] Its preparation has been documented through several historical methods, primarily involving the conversion of diphenylacetic acid using different chlorinating agents. This guide focuses on the most prominent historical methods, providing detailed experimental procedures and comparative data to assist researchers in understanding the chemical principles and practical considerations of these syntheses.

Primary Synthetic Routes

The classical syntheses of this compound predominantly start from diphenylacetic acid. The conversion of the carboxylic acid to the acid chloride has been historically achieved using thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂).[3] Each of these methods offers distinct advantages and disadvantages concerning yield, purity of the product, and reaction conditions.

Comparative Data of Historical Preparations

The following table summarizes the quantitative data from various historical preparations of this compound, providing a clear comparison of the different methods.

Chlorinating AgentStarting MaterialSolventReaction ConditionsYield (%)Melting Point (°C)Boiling Point (°C/mmHg)Reference
Thionyl ChlorideDiphenylacetic AcidBenzeneReflux, 7 hours82-9451-53-Organic Syntheses[3]
Phosphorus PentachlorideDiphenylacetic AcidNot specifiedNot specifiedNot specifiedNot specified-General mention[3]
Oxalyl ChloridePhenylacetic AcidBenzeneReflux, 2 hours74-100/12J. Am. Chem. Soc., 1920[4]
Oxalyl ChlorideSodium PhenylacetateBenzeneReflux, 2 hours71-125-130/40PrepChem[5]

Experimental Protocols

This section provides detailed experimental methodologies for the key historical preparations of this compound.

Preparation from Diphenylacetic Acid and Thionyl Chloride

This method, adapted from Organic Syntheses, is a well-documented and reliable procedure for the preparation of this compound.[3]

Procedure:

  • A 500-ml, three-necked flask is equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube.

  • The flask is charged with 50.0 g (0.236 mole) of diphenylacetic acid and 150 ml of thiophene-free, anhydrous benzene.[3]

  • The mixture is heated to reflux, and 132 g (80.1 ml, 1.11 mole) of thionyl chloride is added dropwise over 30 minutes.[3]

  • Refluxing is continued for an additional 7 hours.

  • The benzene and excess thionyl chloride are removed by distillation under reduced pressure.[3]

  • To remove residual thionyl chloride, 100 ml of anhydrous benzene is added and subsequently removed by distillation under reduced pressure.

  • The resulting pale yellow oil is dissolved in 150 ml of refluxing, anhydrous hexane.[3]

  • The hot solution is treated with charcoal and filtered.

  • The filtrate is chilled to 0°C in a sealed flask to induce crystallization. Seeding may be necessary.[3]

  • The crystalline product is filtered, washed with a small amount of cold hexane, and dried under vacuum at 25°C for 2 hours.

  • This procedure yields 44.5–49 g (82–94%) of this compound with a melting point of 51–53°C.[3]

Preparation using Phosphorus Pentachloride

While mentioned as a viable method, detailed historical experimental protocols with quantitative data for the reaction of diphenylacetic acid with phosphorus pentachloride are not as readily available in comprehensive depositories like Organic Syntheses.[3] The general reaction involves mixing diphenylacetic acid with phosphorus pentachloride, which converts the carboxylic acid to the acid chloride. The byproducts are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl).[6]

Preparation using Oxalyl Chloride

The use of oxalyl chloride for the preparation of acid chlorides is a well-established method, often favored for its mild reaction conditions and the formation of volatile byproducts (CO, CO₂, HCl), which simplifies purification.[4][7] While a specific detailed protocol for this compound was not found, the general procedure involves the reaction of the carboxylic acid with an excess of oxalyl chloride, sometimes in the presence of a catalyst like N,N-dimethylformamide (DMF).[4][8]

Synthesis Workflow Diagram

The following diagram illustrates the central synthetic pathway from diphenylacetic acid to this compound, highlighting the different chlorinating agents that can be employed.

Diphenylacetyl_Chloride_Synthesis cluster_reagents Chlorinating Agents DPA Diphenylacetic Acid DAC This compound DPA->DAC Chlorination SOCl2 SOCl₂ SOCl2->DAC PCl5 PCl₅ PCl5->DAC COCl2 (COCl)₂ COCl2->DAC

References

Diphenylacetyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the synthesis, properties, and applications of diphenylacetyl chloride, a key reagent in the development of novel therapeutics.

Introduction

This compound, a derivative of diphenylacetic acid, is a versatile reagent in organic synthesis, primarily utilized as an acylating agent. Its unique structural features and reactivity have made it a valuable building block in the pharmaceutical industry for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the literature on this compound, focusing on its synthesis, chemical properties, and significant applications in drug development, including its use in the preparation of potential anticancer agents and local anesthetics.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula (C₆H₅)₂CHCOCl.[1] It is characterized by its reactivity, particularly with nucleophiles, owing to the acyl chloride functional group.[2] The compound is sensitive to moisture and will hydrolyze to diphenylacetic acid.[2] Proper handling and storage under inert and dry conditions are crucial to maintain its integrity.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₁₁ClO[3][4]
Molecular Weight 230.69 g/mol [1][3][4]
CAS Number 1871-76-7[1][3][4]
Melting Point 49-53 °C (lit.)[1][5]
Boiling Point 175-176 °C/17 mmHg (lit.)[1][5]
Appearance Solid[1]
Solubility Soluble in toluene[6]
Assay 90% (technical grade)[1]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the reaction of diphenylacetic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[5][7][8] Other reagents such as phosphorus pentachloride have also been reported.[7]

Experimental Protocol: Synthesis from Diphenylacetic Acid and Thionyl Chloride

This protocol is adapted from a well-established procedure.[7][8]

Materials:

  • Diphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or benzene

  • Hexane

  • Charcoal

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

  • Ice bath

Procedure:

  • In a 500-mL three-necked flask equipped with a dropping funnel, reflux condenser, and a calcium chloride drying tube, a mixture of 50.0 g (0.236 mole) of diphenylacetic acid and 150 ml of thiophene-free, anhydrous benzene is prepared.[7]

  • The mixture is heated to reflux, and 132 g (80.1 ml, 1.11 mole) of thionyl chloride is added dropwise over 30 minutes.[7]

  • Refluxing is continued for an additional 7 hours.[7]

  • The benzene and excess thionyl chloride are then removed by distillation under reduced pressure.[7]

  • The hot solution is treated with charcoal and filtered.[7]

  • The filtrate is chilled to 0°C in a sealed flask to induce crystallization. The product appears as colorless plates.[7]

  • The crystals are filtered, washed with a small amount of cold hexane, and dried at 25°C under vacuum for 2 hours. This yields 42–45 g (77–84%) of this compound with a melting point of 51–53°C.[7]

  • Concentration of the hexane mother liquor can yield an additional 2.5–4.0 g (5–8%) of the product.[7]

Diagram 1: Synthesis of this compound Workflow

G cluster_0 Synthesis of this compound diphenylacetic_acid Diphenylacetic Acid reflux Reflux in Benzene diphenylacetic_acid->reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reflux distillation Remove Excess Reagents (Reduced Pressure Distillation) reflux->distillation crystallization Crystallization from Hexane distillation->crystallization diphenylacetyl_chloride This compound crystallization->diphenylacetyl_chloride G cluster_1 Estrogen Receptor Signaling Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ERE Estrogen Response Element (DNA) ER->ERE Binds to Gene_Expression Gene Expression (Cell Proliferation) ERE->Gene_Expression Activates Antagonist ER Antagonist (e.g., β-lactam derivative) Antagonist->ER Blocks Binding

References

A Theoretical Investigation of the Molecular Structure and Vibrational Properties of Diphenylacetyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diphenylacetyl chloride is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. A thorough understanding of its three-dimensional structure and molecular properties is crucial for predicting its reactivity and designing new synthetic pathways. Due to a lack of comprehensive theoretical studies in the existing literature, this technical guide outlines a robust computational methodology for the structural and vibrational analysis of this compound. This document serves as a blueprint for researchers seeking to perform similar calculations, presenting illustrative data and a detailed workflow.

Introduction

This compound (C₁₄H₁₁ClO) is a reactive acyl chloride containing two phenyl rings attached to the α-carbon.[1][2][3][4] Its molecular structure dictates its chemical behavior, including its use as a reagent in the preparation of N-substituted amides with potential anesthetic properties.[5] While experimental data on its physical properties such as melting point (51-56 °C) and boiling point (175-176 °C at 17 mmHg) are available, a detailed theoretical exploration of its conformational landscape, electronic properties, and vibrational spectrum is not readily found in published literature.[6]

This guide provides a standard protocol for the theoretical investigation of this compound using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.[7][8] The methodologies and illustrative data presented herein are intended to guide researchers in performing and interpreting their own computational analyses of this and similar molecules.

Computational Methodology

The following protocol describes a typical workflow for the theoretical characterization of this compound.

Software

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Geometry Optimization

The initial 3D structure of this compound is built and subjected to geometry optimization. This process locates the minimum energy conformation of the molecule on the potential energy surface. A widely used and effective level of theory for this purpose is the B3LYP functional combined with the 6-311++G(d,p) basis set.[7] This combination provides a good balance between accuracy and computational cost for organic molecules.

Frequency Calculations

Following successful geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). These calculations serve two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Prediction of Vibrational Spectra: The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes.

Analysis of Molecular Properties

Once the optimized geometry is obtained, various molecular properties can be calculated, including:

  • Bond lengths, bond angles, and dihedral angles: These parameters define the molecule's 3D structure.

  • Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic reactivity.

  • Natural Bond Orbital (NBO) Analysis: This analysis can provide information about charge distribution and intramolecular interactions.

Illustrative Theoretical Data

The following tables present hypothetical but plausible quantitative data for the optimized structure of this compound, as would be obtained from the methodology described above.

Table 1: Selected Optimized Bond Lengths

BondAtom 1Atom 2Illustrative Bond Length (Å)
C=OC1O11.185
C-ClC1Cl11.810
C-C(O)C1C21.520
Cα-HC2H11.095
Cα-C(phenyl)C2C31.515
Cα-C(phenyl)C2C91.515
C-C (aromatic)C3C41.395

Table 2: Selected Optimized Bond Angles

AngleAtom 1Atom 2Atom 3Illustrative Bond Angle (°)
O=C-ClO1C1Cl1121.0
O=C-CαO1C1C2126.5
Cl-C-CαCl1C1C2112.5
C(O)-Cα-HC1C2H1109.0
C(O)-Cα-C(ph)C1C2C3110.5
C(ph)-Cα-C(ph)C3C2C9111.0
Cα-C(ph)-C(ph)C2C3C4121.0

Table 3: Selected Optimized Dihedral Angles

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Illustrative Dihedral Angle (°)
O=C-Cα-C(ph)O1C1C2C3135.0
Cl-C-Cα-C(ph)Cl1C1C2C3-45.0
C(O)-Cα-C(ph)-C(ph)C1C2C3C465.0
H-Cα-C(ph)-C(ph)H1C2C3C4-175.0

Table 4: Illustrative Calculated Vibrational Frequencies

Vibrational ModeIllustrative Frequency (cm⁻¹)Description
ν(C=O)1815Carbonyl stretch
ν(C-H aromatic)3060 - 3100Aromatic C-H stretches
ν(C-H aliphatic)2980Alpha-carbon C-H stretch
ν(C-C aromatic)1450 - 1600Aromatic ring C-C stretches
ν(C-Cl)750Carbon-chlorine stretch
δ(CH₂) bending1440Phenyl ring in-plane bending
γ(C-H) out-of-plane bending690 - 770Aromatic C-H out-of-plane bends

Visualizing the Computational Workflow

The process of a theoretical structural analysis can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key steps from initial structure input to the final analysis of molecular properties.

G cluster_input Input Phase cluster_calculation Calculation Phase cluster_analysis Analysis Phase cluster_validation Validation (Optional) A Initial Structure (this compound) B Select Level of Theory (e.g., B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D E Verify Minimum Energy (No Imaginary Frequencies) D->E Check Frequencies F Structural Parameters (Bond Lengths, Angles) E->F G Vibrational Analysis (IR/Raman Spectra) E->G H Electronic Properties (HOMO/LUMO, NBO) E->H I Compare with Experimental Data G->I

Caption: Workflow for theoretical analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for conducting theoretical calculations on the structure and properties of this compound. By following the outlined DFT-based methodology, researchers can obtain valuable insights into the molecule's geometry, vibrational modes, and electronic characteristics. The illustrative data presented serves as a reference for what can be expected from such a computational study. This approach is not only applicable to this compound but can also be adapted for a wide range of other molecules relevant to chemical synthesis and drug development.

References

Methodological & Application

Protocol for the Esterification of Alcohols with Diphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the esterification of a variety of alcohols using diphenylacetyl chloride. This reaction is a fundamental transformation in organic synthesis, valuable for the introduction of the bulky diphenylacetyl moiety, which can be useful for introducing lipophilicity or acting as a sterically demanding protecting group in drug development and medicinal chemistry.

The protocol described herein is a robust and general procedure adaptable for a range of alcohol substrates, from simple primary alcohols to more sterically hindered secondary and tertiary alcohols. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of this compound. A tertiary amine base, such as triethylamine or pyridine, is typically employed to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. The resulting diphenylacetate esters can be isolated and purified using standard laboratory techniques.

It is important to note that the reactivity of alcohols towards esterification with this compound follows the general trend: primary > secondary > tertiary. This is primarily due to steric hindrance around the hydroxyl group. Consequently, reaction conditions may need to be adjusted (e.g., longer reaction times, higher temperatures, or use of a catalyst) for less reactive alcohols to achieve satisfactory yields.

Data Presentation

The following table summarizes representative yields and reaction conditions for the esterification of various classes of alcohols with this compound. Please note that reaction times and yields can vary depending on the specific substrate and reaction scale.

EntryAlcohol SubstrateAlcohol TypeProductReaction Time (h)Temperature (°C)Yield (%)
1MethanolPrimaryMethyl Diphenylacetate2-40 to rt>90 (Estimated)
2IsopropanolSecondaryIsopropyl Diphenylacetate4-80 to rt70-85 (Estimated)
3tert-ButanolTertiarytert-Butyl Diphenylacetate12-24rt to 40<50 (Estimated)

Note: The yields and reaction times are estimated based on general principles of esterification and may require optimization for specific experimental conditions.

Experimental Protocols

Materials
  • This compound

  • Alcohol (e.g., Methanol, Isopropanol, tert-Butanol)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (if necessary)

  • Inert atmosphere (Nitrogen or Argon)

General Esterification Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).[1]

  • Cool the solution to 0 °C using an ice bath.[1]

  • Addition of Base: To the cooled and stirred solution, add triethylamine (1.2 equivalents) dropwise.[1]

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the alcohol-base mixture at 0 °C over a period of 15-30 minutes.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours, depending on the reactivity of the alcohol.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • Quench the reaction by adding deionized water.[1]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to remove any unreacted this compound and acidic impurities), and brine.[1]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.[1]

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Mandatory Visualization

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation & Purification dissolve_alcohol Dissolve Alcohol in DCM cool Cool to 0°C dissolve_alcohol->cool add_base Add Triethylamine cool->add_base add_acyl_chloride Add this compound (0°C to rt) add_base->add_acyl_chloride stir Stir (2-24 h) add_acyl_chloride->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench Reaction Complete wash_hcl Wash with 1M HCl quench->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography (if necessary) concentrate->chromatography final_product final_product chromatography->final_product Pure Ester

Figure 1: Experimental workflow for the esterification of alcohols with this compound.

References

Application Notes and Protocols for the Synthesis of Amides from Diphenylacetyl Chloride and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a fundamental transformation in organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, natural products, and functional materials. The reaction of an acyl chloride with a primary amine, often conducted under Schotten-Baumann conditions, is a robust and widely employed method for creating the amide linkage.[1][2][3] This protocol describes the synthesis of N-substituted-2,2-diphenylacetamides through the reaction of diphenylacetyl chloride with various primary amines. Diphenylacetamide derivatives are of significant interest in drug discovery, with reported biological activities including anticonvulsant, analgesic, and antimicrobial effects.[1][4][5][6] These application notes provide detailed experimental protocols, quantitative data from representative reactions, and visualizations of the reaction mechanism and experimental workflow.

Data Presentation

The following table summarizes representative yields for the synthesis of N-substituted-2,2-diphenylacetamides from this compound and various primary amines. The data has been compiled from analogous reactions in the scientific literature. It is important to note that reaction conditions can significantly influence yields, and optimization may be required for specific substrate combinations.

EntryPrimary AmineProductReaction Time (h)SolventBaseYield (%)Reference
1AnilineN,2,2-triphenylacetamide1.5DichloromethaneTriethylamine>95 (crude)Analogous reaction
2BenzylamineN-benzyl-2,2-diphenylacetamideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
3Substituted AnilinesN-Aryl-2,2-diphenylacetamides~4 (reflux)TolueneNone specifiedNot Specified[4][7]
4Hydrazine Hydrate2,2-diphenylacetohydrazide48 (reflux)MethanolNone88[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-2,2-diphenylacetamides

This protocol outlines the general Schotten-Baumann conditions for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM or THF).

  • To this solution, add a suitable base such as triethylamine or pyridine (1.1-1.5 equivalents).

  • Cool the stirred mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

  • Slowly add the this compound solution to the cooled amine solution dropwise over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final amide product.

experimental_workflow start Start: Reagents dissolve_amine 1. Dissolve primary amine and base in anhydrous solvent start->dissolve_amine cool 2. Cool to 0 °C dissolve_amine->cool add_dpc 3. Add this compound solution dropwise cool->add_dpc react 4. React at room temperature (1-4 h) add_dpc->react quench 5. Quench with water react->quench extract 6. Extract with organic solvent quench->extract wash 7. Wash organic layer (acid, base, brine) extract->wash dry 8. Dry over Na₂SO₄ wash->dry concentrate 9. Concentrate under reduced pressure dry->concentrate purify 10. Purify (Recrystallization or Chromatography) concentrate->purify product Final Product: N-substituted-2,2-diphenylacetamide purify->product signaling_pathway membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid Phospholipase A₂ cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins pain_inflammation Pain & Inflammation prostaglandins->pain_inflammation diphenylacetamide Diphenylacetamide Derivative diphenylacetamide->cox_enzymes Inhibition

References

Application Notes and Protocols for Diphenylacetyl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of diphenylacetyl chloride in the synthesis of valuable pharmaceutical intermediates. The protocols and data presented herein are intended to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a reactive acylating agent widely employed in organic synthesis to introduce the diphenylacetyl moiety into various molecules. This functional group is a key structural component in a range of biologically active compounds, making this compound a crucial building block for the synthesis of pharmaceutical intermediates. Its primary application lies in the formation of ester and amide bonds through reactions with alcohols and amines, respectively. The resulting diphenylacetate esters and diphenylacetamides are scaffolds for drugs with diverse therapeutic applications, including anticholinergic, antispasmodic, and anticonvulsant agents.

Application: Synthesis of Adiphenine

A prominent application of this compound is in the synthesis of Adiphenine, an anticholinergic and antispasmodic agent. Adiphenine functions as a non-selective muscarinic and nicotinic acetylcholine receptor antagonist. The synthesis involves a two-step process starting from diphenylacetic acid.

Reaction Scheme:

Adiphenine's antagonistic action at the nicotinic acetylcholine receptor.

Conclusion

This compound is a versatile reagent for the synthesis of pharmaceutical intermediates, particularly for the introduction of the diphenylacetyl moiety. The synthesis of Adiphenine serves as a key example of its application in the development of anticholinergic agents. The provided protocols and data offer a foundation for researchers to explore the synthesis of novel drug candidates based on the diphenylacetyl scaffold.

Application of Diphenylacetyl Chloride in the Synthesis of Local Anesthetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of diphenylacetyl chloride and its analogs in the synthesis of local anesthetics, with a focus on the preparation of Adiphenine and Drofenine. Detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways and mechanisms of action are provided to guide researchers in the development of novel anesthetic agents.

Introduction

This compound is a reactive acyl chloride that serves as a key building block in organic synthesis. Its diphenylacetyl moiety is a structural feature found in various pharmacologically active compounds. In the field of medicinal chemistry, this compound is utilized in the synthesis of N-substituted amides and esters, some of which exhibit local anesthetic properties. This application note focuses on the synthesis of two such local anesthetics: Adiphenine and Drofenine.

Adiphenine is an antimuscarinic agent that also exhibits local anesthetic effects through the inhibition of nicotinic acetylcholine receptors. Drofenine is a structurally related antispasmodic drug with similar properties. The synthesis of these compounds typically involves the esterification of an amino alcohol with an appropriate acyl chloride.

Quantitative Data of Synthesized Local Anesthetics

The following table summarizes key quantitative data for local anesthetics synthesized using this compound or its analogs.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Starting Acyl ChlorideStarting Amino AlcoholReported Yield (%)
Adiphenine 2-(diethylamino)ethyl 2,2-diphenylacetateC₂₀H₂₅NO₂311.42This compound2-(Diethylamino)ethanolup to 98%[1]
Drofenine 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetateC₂₀H₃₁NO₂317.47α-Cyclohexylphenylacetyl chloride2-(Diethylamino)ethanolNot specified

Experimental Protocols

The following are representative protocols for the synthesis of Adiphenine and Drofenine hydrochlorides. These protocols are based on general esterification principles and information gathered from various sources. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of Adiphenine Hydrochloride

This protocol describes the synthesis of Adiphenine hydrochloride via the esterification of 2-(diethylamino)ethanol with this compound.

Materials:

  • This compound

  • 2-(Diethylamino)ethanol

  • Anhydrous toluene (or other inert solvent like dichloromethane)

  • Triethylamine (or other suitable base)

  • Anhydrous diethyl ether

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-(diethylamino)ethanol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.

  • Addition of Acyl Chloride: Cool the solution in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred solution of the amino alcohol and base over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the triethylamine hydrochloride precipitate and wash it with a small amount of anhydrous toluene.

  • Extraction: Combine the filtrate and washings. Wash the organic solution successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Adiphenine Base: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Adiphenine base.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

  • Salt Formation: Dissolve the purified Adiphenine base in anhydrous diethyl ether. Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ethanol) dropwise with stirring until precipitation is complete.

  • Final Product: Collect the precipitated Adiphenine hydrochloride by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of Drofenine Hydrochloride

This protocol outlines the synthesis of Drofenine hydrochloride, a structural analog of Adiphenine.

Materials:

  • α-Cyclohexylphenylacetyl chloride (can be prepared from α-cyclohexylphenylacetic acid and a chlorinating agent like thionyl chloride)

  • 2-(Diethylamino)ethanol

  • Anhydrous toluene (or other inert solvent)

  • Pyridine (or other suitable base)

  • Anhydrous diethyl ether

  • Hydrochloric acid solution

  • Magnesium sulfate (anhydrous)

  • Standard organic synthesis glassware and equipment

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-(diethylamino)ethanol (1.0 equivalent) in anhydrous toluene.

  • Addition of Acyl Chloride: Cool the flask in an ice-water bath. Add a solution of α-cyclohexylphenylacetyl chloride (1.0 equivalent) in anhydrous toluene dropwise to the stirred solution over 30 minutes.

  • Reaction: After the addition, add pyridine (1.1 equivalents) to the reaction mixture. Allow the mixture to stir at room temperature overnight.

  • Work-up and Extraction: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude Drofenine base can be purified by column chromatography.

  • Salt Formation: Dissolve the purified Drofenine base in anhydrous diethyl ether and precipitate the hydrochloride salt by the addition of a hydrochloric acid solution.

  • Final Product: Collect the solid Drofenine hydrochloride by filtration, wash with cold diethyl ether, and dry.

Visualizations

Synthetic Pathway:

The following diagram illustrates the general synthetic route for the preparation of local anesthetics like Adiphenine and Drofenine from an acyl chloride and an amino alcohol.

Synthetic_Pathway AcylChloride This compound (or analog) LocalAnesthetic Local Anesthetic Ester (e.g., Adiphenine) AcylChloride->LocalAnesthetic AminoAlcohol Amino Alcohol (e.g., 2-(Diethylamino)ethanol) AminoAlcohol->LocalAnesthetic Base Base (e.g., Triethylamine) Base->LocalAnesthetic Solvent Inert Solvent (e.g., Toluene) Solvent->LocalAnesthetic HCl_Salt Local Anesthetic Hydrochloride Salt LocalAnesthetic->HCl_Salt HCl HCl HCl->HCl_Salt

Caption: General synthesis of local anesthetic esters.

Mechanism of Action:

Local anesthetics primarily function by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the propagation of nerve impulses, leading to a loss of sensation.

Mechanism_of_Action cluster_membrane Neuronal Membrane NaChannel_Resting Voltage-gated Na+ Channel (Resting State) NaChannel_Open Voltage-gated Na+ Channel (Open State) NaChannel_Resting->NaChannel_Open activation NaChannel_Inactive Voltage-gated Na+ Channel (Inactive State) NaChannel_Open->NaChannel_Inactive inactivation Block Blockade of Na+ Influx NaChannel_Inactive->NaChannel_Resting repolarization NerveImpulse Nerve Impulse (Depolarization) NerveImpulse->NaChannel_Resting causes LocalAnesthetic Local Anesthetic (e.g., Adiphenine) LocalAnesthetic->NaChannel_Open Binds to NoAP No Action Potential Propagation Anesthesia Local Anesthesia

Caption: Mechanism of local anesthetic action.

References

Application Notes and Protocols: Regioselective Acylation of Cyclodextrins with Diphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the regioselective acylation of cyclodextrins using diphenylacetyl chloride. This modification enhances the lipophilicity of cyclodextrins, offering significant potential in drug delivery systems by improving the solubility, stability, and bioavailability of poorly water-soluble drugs.

Introduction

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, enabling them to form inclusion complexes with a variety of guest molecules.[1][2] Chemical modification of the hydroxyl groups on the cyclodextrin rim alters their physicochemical properties, tailoring them for specific applications. Acylation, the introduction of an acyl group, is a common modification strategy to increase the lipophilicity of cyclodextrins.

This compound, a bulky acylating agent, is expected to exhibit regioselectivity, preferentially reacting with the more accessible primary hydroxyl groups at the C-6 position of the glucose units over the more sterically hindered secondary hydroxyl groups at the C-2 and C-3 positions. This regioselectivity is crucial for creating well-defined cyclodextrin derivatives with predictable properties for applications in drug delivery and formulation. The resulting diphenylacetylated cyclodextrins can serve as advanced drug carriers, enhancing the therapeutic efficacy of various active pharmaceutical ingredients (APIs).

Principle of Regioselective Acylation

The regioselective acylation of cyclodextrins with a bulky acyl chloride like this compound is primarily governed by steric hindrance. The primary hydroxyl groups (-OH) located on the narrower rim of the cyclodextrin torus (C-6 position) are more sterically accessible than the secondary hydroxyl groups on the wider rim (C-2 and C-3 positions). By carefully controlling the reaction conditions, such as temperature, solvent, and stoichiometry, the acylation can be directed predominantly to the C-6 position. Pyridine is often used as a solvent and base in these reactions; it acts as a catalyst and neutralizes the hydrochloric acid byproduct.

Experimental Protocols

Materials and Equipment
  • β-Cyclodextrin (or α- or γ-cyclodextrin), dried under vacuum

  • This compound

  • Anhydrous pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetone

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup (silica gel)

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Synthesis of 6-O-Diphenylacetyl-β-Cyclodextrin (Representative Protocol)
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve β-cyclodextrin (1.0 equivalent) in anhydrous pyridine (a suitable volume to achieve dissolution, e.g., 20-50 mL per gram of cyclodextrin). Stir the solution until the cyclodextrin is fully dissolved. This may require gentle heating.

  • Reaction: Cool the solution in an ice bath to 0 °C. Dissolve this compound (1.0 to 1.2 equivalents) in a minimal amount of anhydrous pyridine or DMF and add it dropwise to the stirred cyclodextrin solution over a period of 30-60 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then let it warm to room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., a mixture of chloroform and methanol).

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a large volume of cold acetone or diethyl ether with vigorous stirring to precipitate the crude product.

  • Purification:

    • Collect the precipitate by filtration and wash it thoroughly with acetone or diethyl ether to remove pyridine and unreacted this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a water/ethanol mixture).

    • For higher purity, column chromatography on silica gel may be necessary. A gradient elution system, for instance, starting with chloroform and gradually increasing the polarity with methanol, can be employed to separate the desired mono-substituted product from unreacted cyclodextrin and polysubstituted byproducts.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods:

    • ¹H NMR and ¹³C NMR: To confirm the presence of the diphenylacetyl group and to assess the degree of substitution and regioselectivity.

    • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the molecular weight of the product.

    • FT-IR Spectroscopy: To identify the characteristic ester carbonyl stretching vibration.

Data Presentation

Quantitative data for the regioselective acylation of cyclodextrins with this compound is not extensively reported. The following table provides a template for summarizing experimental data upon successful synthesis and characterization. Researchers should aim to populate this table with their own experimental results for comparison and optimization.

ParameterValueMethod of Determination
Reactants
Cyclodextrin Typeβ-Cyclodextrin-
Molar Ratio (CD:Acyl Chloride)e.g., 1:1.2Experimental Design
Reaction Conditions
SolventPyridine-
Temperature (°C)0 to Room Temp.Thermometer
Reaction Time (h)e.g., 24TLC Monitoring
Product Characterization
Yield (%)To be determinedGravimetric
Degree of Substitution (DS)To be determinedNMR Spectroscopy
Regioselectivity (C6 vs. C2/C3)To be determinedNMR Spectroscopy
Melting Point (°C)To be determinedMelting Point Apparatus
Spectroscopic Data
¹H NMR (δ, ppm)To be determinedNMR
¹³C NMR (δ, ppm)To be determinedNMR
Mass (m/z)To be determinedMass Spectrometry
FT-IR (cm⁻¹)To be determinedFT-IR

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of diphenylacetyl-cyclodextrin.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start Dissolve Cyclodextrin in Pyridine reaction Add this compound at 0°C start->reaction stir Stir and Monitor by TLC reaction->stir precipitation Precipitate in Acetone/Ether stir->precipitation filtration Filter and Wash precipitation->filtration purification Recrystallization or Column Chromatography filtration->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FT-IR Spectroscopy purification->ftir analysis Data Analysis nmr->analysis ms->analysis ftir->analysis

Figure 1: Experimental workflow for the synthesis of diphenylacetyl-cyclodextrin.

Logical Relationship of Regioselectivity

The preference for acylation at the C-6 position is a direct consequence of the steric hindrance around the different hydroxyl groups of the cyclodextrin molecule.

regioselectivity_logic cluster_hydroxyls Hydroxyl Group Accessibility reagent This compound (Bulky Acylating Agent) primary_oh Primary -OH (C6) Less Sterically Hindered reagent->primary_oh Favored Reaction secondary_oh Secondary -OH (C2, C3) More Sterically Hindered reagent->secondary_oh Disfavored Reaction cd_structure Cyclodextrin Structure cd_structure->primary_oh cd_structure->secondary_oh outcome Preferential Acylation at C6 Position (Regioselectivity) primary_oh->outcome secondary_oh->outcome

Figure 2: Factors influencing the regioselective acylation of cyclodextrins.

Applications in Drug Development

Diphenylacetylated cyclodextrins, with their enhanced lipophilicity, are promising excipients for the formulation of poorly water-soluble drugs. Potential applications include:

  • Solubility Enhancement: The modified cyclodextrin can form inclusion complexes with hydrophobic drugs, increasing their apparent water solubility.

  • Improved Bioavailability: By enhancing solubility and dissolution rates, these derivatives can lead to improved absorption and bioavailability of oral medications.[1]

  • Controlled Drug Release: The nature of the acyl substituent can be tailored to control the rate of drug release from the cyclodextrin complex.

  • Stabilization: Encapsulation within the cyclodextrin cavity can protect sensitive drug molecules from degradation.[1]

Currently, there is no specific information in the scientific literature detailing the involvement of diphenylacetyl-modified cyclodextrins in specific signaling pathways. Their primary role is as a drug delivery vehicle, and any biological effects would likely be a consequence of the enhanced delivery of the encapsulated drug. Further research is needed to explore any intrinsic biological activities of these modified cyclodextrins.

Conclusion

The regioselective acylation of cyclodextrins with this compound presents a viable strategy for the synthesis of novel, lipophilic drug carriers. The provided protocol offers a foundational method for researchers to produce these valuable derivatives. Further optimization and detailed characterization will be crucial for their successful application in the development of advanced drug delivery systems. The structured data presentation and workflow visualizations included in these notes are intended to guide researchers in their experimental design and reporting.

References

Application of Diphenylacetyl Chloride for Derivatization in HPLC Analysis: Principles and Generalized Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds. However, many analytes, particularly those lacking a strong chromophore or fluorophore, exhibit poor sensitivity with common HPLC detectors such as UV-Visible and fluorescence detectors. Chemical derivatization is a widely employed strategy to overcome this limitation. By chemically modifying the analyte with a suitable reagent, a derivative with enhanced detection characteristics is formed.

Acyl chlorides, such as Diphenylacetyl chloride, are effective derivatizing agents for compounds containing primary and secondary amines, as well as hydroxyl groups. The reaction introduces a diphenylacetyl group, which possesses a strong ultraviolet (UV) chromophore, significantly enhancing the molar absorptivity of the analyte and thereby improving detection sensitivity in HPLC-UV analysis. While specific applications of this compound are not extensively documented in readily available literature, this document provides a detailed overview of the principles and a generalized protocol for its use, based on established methods for similar acylating reagents like benzoyl chloride.

Principle of Derivatization with this compound

This compound reacts with nucleophilic functional groups, primarily primary and secondary amines, and to a lesser extent, hydroxyl groups, via a nucleophilic acyl substitution reaction. The reaction is typically carried out in an alkaline medium, which serves to deprotonate the functional group of the analyte, increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The resulting amide or ester derivative is more hydrophobic and possesses a significantly higher UV absorbance compared to the parent analyte, enabling sensitive detection by HPLC.

Generalized Experimental Workflow

The overall workflow for the analysis of target analytes using pre-column derivatization with this compound followed by HPLC analysis is depicted below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Sample Collection Extraction Analyte Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Deriv Reaction with This compound Cleanup->Deriv Quench Quenching of Excess Reagent Deriv->Quench HPLC HPLC Separation (Reversed-Phase) Quench->HPLC Detection UV Detection HPLC->Detection Data Data Acquisition and Quantification Detection->Data

Caption: Generalized workflow for HPLC analysis with pre-column this compound derivatization.

Application Note 1: Analysis of Primary and Secondary Amines

Objective: To provide a generalized protocol for the quantitative analysis of primary and secondary amines in pharmaceutical or biological matrices using this compound derivatization and HPLC-UV.

Materials and Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium bicarbonate or other suitable base

  • Hydrochloric acid

  • Analyte standards

  • Solid-Phase Extraction (SPE) cartridges (if required for sample cleanup)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Vortex mixer

  • Centrifuge

  • pH meter

Experimental Protocol

1. Standard Solution Preparation:

  • Prepare stock solutions of the amine standards (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Prepare working standard solutions by serial dilution of the stock solutions to cover the desired concentration range.

2. Sample Preparation:

  • For liquid samples (e.g., plasma, urine), a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences.

  • For solid samples, perform a suitable extraction procedure to isolate the amines of interest.

  • Evaporate the final extract to dryness under a gentle stream of nitrogen if necessary.

3. Derivatization Procedure:

  • Reconstitute the dried sample extract or an aliquot of the standard solution in a suitable volume of a reaction buffer (e.g., 100 µL of 100 mM sodium bicarbonate buffer, pH 9.0).

  • Add a solution of this compound in an organic solvent (e.g., 100 µL of 10 mg/mL in acetonitrile).

  • Vortex the mixture for 1-2 minutes.

  • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). Note: Optimal temperature and time should be determined experimentally.

  • After incubation, cool the mixture to room temperature.

  • Quench the reaction by adding a small volume of a quenching agent (e.g., a primary amine solution like glycine or a small amount of water) to react with excess this compound.

  • Acidify the solution with a small volume of dilute acid (e.g., 1 M HCl) to a pH of 2-3.

  • Filter the derivatized sample through a 0.45 µm syringe filter prior to HPLC injection.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: Water with 0.1% formic acid or another suitable buffer.

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased over the run to elute the more hydrophobic derivatized amines.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 10-20 µL

  • Detection: UV detector at a wavelength corresponding to the absorbance maximum of the diphenylacetyl derivative (typically in the range of 230-260 nm).

Data Presentation

The following table summarizes typical performance data that could be expected for the HPLC analysis of primary and secondary amines following derivatization with an acyl chloride like benzoyl chloride. These values should be experimentally determined and validated for this compound.

Analyte (Example)Retention Time (min)Linearity (r²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Amphetamine8.5> 0.99851592 ± 5
Metamphetamine9.2> 0.99951595 ± 4
Phenylethylamine7.8> 0.998103090 ± 6

Application Note 2: Analysis of Aliphatic Alcohols

Objective: To provide a generalized protocol for the quantitative analysis of aliphatic alcohols using this compound derivatization and HPLC-UV.

Materials and Reagents:

  • This compound

  • Pyridine or other suitable catalyst

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Alcohol standards

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Reaction vials

  • Heating block or water bath

Experimental Protocol

1. Standard and Sample Preparation:

  • Prepare standard solutions of the target alcohols in a suitable solvent like acetonitrile.

  • For samples, perform necessary extraction and cleanup steps to isolate the alcohol fraction.

2. Derivatization Procedure:

  • To an aliquot of the standard or sample solution in a reaction vial, add a solution of this compound in acetonitrile.

  • Add a catalyst such as pyridine to facilitate the reaction.

  • Seal the vial and heat the mixture at a controlled temperature (e.g., 70-80°C) for a defined period (e.g., 60-90 minutes).

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the HPLC mobile phase.

  • Filter the solution through a 0.45 µm filter before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at the absorbance maximum of the diphenylacetyl ester derivative.

Data Presentation

The following table presents hypothetical performance data for the HPLC analysis of aliphatic alcohols after derivatization. Actual values must be determined through method development and validation.

Analyte (Example)Retention Time (min)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)
1-Hexanol12.3> 0.9970.51.5
1-Octanol15.8> 0.9980.51.5
Cyclohexanol10.5> 0.9970.82.4

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the pre-column derivatization process.

G Analyte Analyte (with -NH2, -NHR, or -OH group) Product UV-Active Derivative Analyte->Product + Reagent (Alkaline conditions) Reagent This compound HPLC_System HPLC-UV System Product->HPLC_System Injection Signal Enhanced Analytical Signal HPLC_System->Signal Detection

Caption: Logical flow of pre-column derivatization for enhanced HPLC-UV detection.

Conclusion

Pre-column derivatization with this compound offers a promising approach for the sensitive quantification of compounds containing primary and secondary amine or hydroxyl groups by HPLC-UV. Although specific, validated methods using this reagent are not widely reported, the generalized protocols provided herein, based on the well-established chemistry of similar acyl chlorides, serve as a valuable starting point for method development. Researchers, scientists, and drug development professionals can adapt and optimize these procedures for their specific analytes and matrices, ensuring proper validation to achieve accurate and reliable quantitative results. The key advantages of this approach include significantly improved detection sensitivity and enhanced chromatographic separation due to the increased hydrophobicity of the derivatives.

Application Notes and Protocols: Diphenylacetyl Chloride as a Protecting Group for Sugars and Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylacetyl chloride is a valuable reagent for the protection of hydroxyl groups in sugars and, to a lesser extent, in nucleosides. The diphenylacetyl (DPA) group offers distinct advantages, including its relative stability and specific deprotection conditions that allow for orthogonal protection strategies in complex multi-step syntheses. These application notes provide detailed protocols for the protection of common monosaccharides and outline the deprotection procedures. Additionally, the application of this compound in nucleoside chemistry is discussed.

Key Advantages of the Diphenylacetyl Protecting Group

  • Regioselectivity: Demonstrates good regioselectivity for the primary hydroxyl groups of sugars.[1]

  • Mild Deprotection: The DPA group can be removed under neutral and mild conditions, which is advantageous when other sensitive protecting groups are present in the molecule.[1]

  • Orthogonality: The specific deprotection conditions for the DPA group, using reagents like N-bromosuccinimide (NBS) and thiourea, allow for its selective removal in the presence of other common protecting groups such as acetyl or benzoyl groups.[1]

Applications in Carbohydrate Chemistry

This compound has been successfully employed as a protecting group for various sugars, including methyl α-D-glucopyranoside, methyl α-D-mannopyranoside, and α,α-trehalose.[1] The bulky nature of the diphenylacetyl group often leads to regioselective acylation, favoring the less sterically hindered primary hydroxyl groups.

Experimental Workflow for Protection of Sugars

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Sugar in Pyridine add_reagent Add this compound Solution Dropwise at 0°C start->add_reagent reagent_prep Prepare this compound Solution reagent_prep->add_reagent stir Stir at Room Temperature add_reagent->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: General workflow for the diphenylacetylation of sugars.

Quantitative Data for Protection of Sugars
SubstrateProductReagentsSolventReaction TimeYield (%)Reference
Methyl α-D-glucopyranosideMethyl 6-O-diphenylacetyl-α-D-glucopyranosideThis compound, PyridinePyridine12 h75(Santoyo-González et al.)
Methyl α-D-mannopyranosideMethyl 6-O-diphenylacetyl-α-D-mannopyranosideThis compound, PyridinePyridine12 h70(Santoyo-González et al.)
α,α-Trehalose6,6'-Di-O-diphenylacetyl-α,α-trehaloseThis compound, PyridinePyridine12 h65(Santoyo-González et al.)

Note: The yields are based on published data and may vary depending on experimental conditions.

Detailed Experimental Protocols for Sugars

Protocol 1: General Procedure for the Diphenylacetylation of a Monosaccharide

Materials:

  • Monosaccharide (e.g., Methyl α-D-glucopyranoside) (1.0 eq)

  • This compound (1.1 eq per hydroxyl group to be protected)

  • Anhydrous Pyridine

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the monosaccharide (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in a minimal amount of anhydrous pyridine to the stirred sugar solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the mixture with a suitable organic solvent (e.g., DCM or EtOAc).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired diphenylacetylated sugar.

Deprotection of Diphenylacetylated Sugars

The diphenylacetyl group can be selectively removed under mild and neutral conditions using N-bromosuccinimide (NBS) followed by treatment with thiourea in a one-pot reaction. This method offers orthogonality as it does not affect other common protecting groups like acetyl or benzoyl esters.[1]

Experimental Workflow for Deprotection

G cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Diphenylacetylated Sugar in Acetone/Water add_nbs Add NBS start->add_nbs stir_nbs Stir at Room Temperature add_nbs->stir_nbs add_thiourea Add Thiourea stir_nbs->add_thiourea stir_thiourea Stir until Reaction is Complete add_thiourea->stir_thiourea concentrate Concentrate the Reaction Mixture stir_thiourea->concentrate extract Extract with Organic Solvent concentrate->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: Workflow for the deprotection of diphenylacetylated sugars.

Quantitative Data for Deprotection of Diphenylacetylated Sugars
SubstrateProductReagentsSolventReaction TimeYield (%)Reference
Methyl 6-O-diphenylacetyl-α-D-glucopyranosideMethyl α-D-glucopyranosideNBS, ThioureaAcetone/Water2 h>90(Santoyo-González et al.)
Methyl 6-O-diphenylacetyl-α-D-mannopyranosideMethyl α-D-mannopyranosideNBS, ThioureaAcetone/Water2 h>90(Santoyo-González et al.)
6,6'-Di-O-diphenylacetyl-α,α-trehaloseα,α-TrehaloseNBS, ThioureaAcetone/Water2 h>90(Santoyo-González et al.)

Note: The yields are based on published data and may vary depending on experimental conditions.

Protocol 2: Deprotection of a Diphenylacetylated Sugar using NBS and Thiourea

Materials:

  • Diphenylacetylated sugar (1.0 eq)

  • N-bromosuccinimide (NBS) (1.1 eq)

  • Thiourea (2.0 eq)

  • Acetone

  • Water

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diphenylacetylated sugar (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add N-bromosuccinimide (1.1 eq) to the solution and stir at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Once the starting material is consumed, add thiourea (2.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for another 1-2 hours until the intermediate is fully converted to the deprotected sugar.

  • Concentrate the reaction mixture under reduced pressure to remove the acetone.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected sugar.

Applications in Nucleoside Chemistry

The use of this compound as a protecting group for nucleosides is less documented in the literature compared to its application in carbohydrate chemistry. However, the principles of selective acylation of hydroxyl groups can be applied to the 2', 3', and 5'-hydroxyls of ribonucleosides and the 3' and 5'-hydroxyls of deoxyribonucleosides. The regioselectivity will be influenced by the steric hindrance around the hydroxyl groups, with the primary 5'-hydroxyl being the most likely site of acylation under controlled conditions.

Logical Relationship for Nucleoside Protection

G cluster_input Inputs cluster_process Process cluster_output Potential Products nucleoside Nucleoside (e.g., Uridine) reaction Acylation Reaction nucleoside->reaction dpac This compound dpac->reaction base Base (e.g., Pyridine) base->reaction mono Mono-diphenylacetylated Nucleoside (e.g., 5'-O-DPA-Uridine) reaction->mono Controlled Conditions di Di-diphenylacetylated Nucleoside reaction->di Excess Reagent tri Tri-diphenylacetylated Nucleoside (for ribonucleosides) reaction->tri Excess Reagent

Caption: Factors influencing the outcome of nucleoside diphenylacetylation.

General Considerations for Nucleoside Protection

Due to the limited specific literature, a general protocol based on standard acylation procedures for nucleosides is suggested. Optimization of reaction conditions, particularly the stoichiometry of this compound and the reaction temperature, will be crucial to achieve the desired level of protection and regioselectivity.

Protocol 3: Exploratory Procedure for the Diphenylacetylation of a Nucleoside

Materials:

  • Nucleoside (e.g., Uridine or 2'-Deoxyadenosine) (1.0 eq)

  • This compound (1.0-1.2 eq for mono-protection)

  • Anhydrous Pyridine or a mixture of Acetonitrile and a non-nucleophilic base (e.g., DIEA)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Co-evaporate the nucleoside with anhydrous pyridine or toluene to remove residual water.

  • Dissolve the dry nucleoside in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0°C or -20°C.

  • Slowly add a solution of this compound (1.0-1.2 eq) in anhydrous pyridine.

  • Stir the reaction at low temperature and monitor its progress carefully by TLC to maximize the formation of the mono-protected product.

  • Upon completion (or when the desired product is maximized), quench the reaction with methanol or water.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product by silica gel column chromatography.

Deprotection of diphenylacetylated nucleosides would be expected to follow the same procedure as for sugars (Protocol 2), using NBS and thiourea. This would provide a valuable orthogonal deprotection strategy in the synthesis of modified oligonucleotides.

Conclusion

This compound is a useful protecting group for hydroxyl functionalities in sugars, offering good regioselectivity and mild, orthogonal deprotection conditions. While its application in nucleoside chemistry is not as widespread, it holds potential for the selective protection of nucleoside hydroxyl groups. The protocols provided herein serve as a guide for researchers to utilize the diphenylacetyl group in their synthetic strategies. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired outcome.

References

Application Notes and Protocols: Friedel-Crafts Acylation with Diphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a robust and widely utilized C-C bond-forming reaction in organic synthesis. It facilitates the introduction of an acyl group onto an aromatic ring, proceeding via an electrophilic aromatic substitution mechanism. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of aryl ketones, which serve as versatile intermediates in the development of a wide array of therapeutic agents. These ketones are precursors to various biologically active molecules, including those with potential anti-inflammatory and anti-cancer properties.

This document provides detailed application notes and protocols for the Friedel-Crafts acylation reaction utilizing diphenylacetyl chloride as the acylating agent. The resulting diphenylacetophenone and its derivatives are of significant interest in medicinal chemistry due to the presence of the diphenylmethyl moiety, a common scaffold in pharmacologically active compounds.

Reaction Principle

The Friedel-Crafts acylation of an aromatic compound with this compound is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the this compound, leading to the formation of a highly electrophilic acylium ion. This acylium ion is the key reactive intermediate. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Finally, deprotonation of the sigma complex by a weak base, such as the AlCl₄⁻ anion, restores the aromaticity of the ring and yields the final aryl ketone product along with the regenerated Lewis acid catalyst and HCl.

Quantitative Data Summary

The following table summarizes representative yields for the Friedel-Crafts acylation of various aromatic substrates with different acylating agents under optimized conditions. While specific yield data for this compound is not extensively available in the public domain, the provided data for analogous reactions can serve as a valuable benchmark for expected outcomes.

Aromatic SubstrateAcylating AgentCatalyst (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AnisoleAcetic AnhydrideAlCl₃ (1.1)DichloromethaneReflux0.585.7[1]
TolueneAcetyl ChlorideAlCl₃ (1.1)Dichloromethane0 to RT0.5Good[2]
TolueneAcetic AnhydrideAlCl₃ (0.75)TolueneMicrowave (150)0.17~60-76[3][4]
BenzeneEthanoyl ChlorideAlCl₃ (stoichiometric)Benzene600.5-[5]

Experimental Protocols

The following are detailed protocols for performing Friedel-Crafts acylation with this compound on representative aromatic substrates.

Protocol 1: General Procedure for the Acylation of an Aromatic Substrate

This protocol describes a general method for the acylation of aromatic compounds such as benzene, toluene, or anisole with this compound using anhydrous aluminum chloride as the catalyst.

Materials:

  • This compound (1.0 equivalent)

  • Aromatic substrate (e.g., benzene, toluene, anisole) (1.0 - 1.2 equivalents, can also be used as solvent)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 - 1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) (if the aromatic substrate is not used as the solvent)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser protected by a drying tube, suspend anhydrous aluminum chloride (1.1 - 1.2 equivalents) in the anhydrous solvent (e.g., DCM or the aromatic substrate itself).[6]

  • Cooling: Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled suspension via the dropping funnel over 10-15 minutes.[6] Stir the mixture for an additional 15-30 minutes at 0-5 °C to allow for the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: If not used as the solvent, add the aromatic substrate (1.0 - 1.2 equivalents), either neat or dissolved in a small amount of the anhydrous solvent, dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid, with vigorous stirring.[6] This will quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with the solvent (e.g., DCM).[6]

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired diphenylacetophenone derivative.

Protocol 2: Microwave-Assisted Acylation of Toluene

This protocol describes a rapid, microwave-assisted method for the acylation of toluene.

Materials:

  • This compound (1.0 equivalent)

  • Toluene (serves as both reactant and solvent)

  • Anhydrous aluminum chloride (AlCl₃) (0.75 - 1.1 equivalents)

  • Microwave vial with a stir bar

  • Microwave synthesizer

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (NaCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beaker

Procedure:

  • Reaction Setup: In a microwave vial, add anhydrous aluminum chloride (0.75 - 1.1 equivalents), toluene, this compound (1.0 equivalent), and a stir bar. Cap the vial securely.[4]

  • Microwave Irradiation: Place the vial in the microwave synthesizer and heat the mixture to the desired temperature (e.g., 150 °C) for a specified time (e.g., 10-20 minutes).[4]

  • Cooling and Quenching: After the reaction is complete, allow the vial to cool to room temperature. In a fume hood, carefully open the vial and add water to quench the reaction.[4]

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Rinse the microwave vial with ethyl acetate and add the washings to the funnel. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic phases and wash with saturated aqueous NaCl solution, followed by saturated aqueous NaHCO₃ solution.[4]

  • Drying and Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.[4] The product can be further purified by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation Diphenylacetyl_Chloride This compound Acylium_Ion_Complex Acylium Ion-AlCl₄⁻ Complex Diphenylacetyl_Chloride->Acylium_Ion_Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion_Complex Sigma_Complex Sigma Complex (Carbocation Intermediate) Acylium_Ion_Complex->Sigma_Complex Attack Aromatic_Ring Aromatic Ring (Nucleophile) Aromatic_Ring->Sigma_Complex Product Diphenylacetophenone (Product) Sigma_Complex->Product Deprotonation by AlCl₄⁻ HCl HCl Sigma_Complex->HCl AlCl3_regen AlCl₃ (Regenerated) Sigma_Complex->AlCl3_regen

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Experimental_Workflow start Start setup Reaction Setup: - Dry glassware - Add AlCl₃ and solvent start->setup cooling Cool to 0-5 °C setup->cooling add_acyl Add this compound cooling->add_acyl add_aromatic Add Aromatic Substrate add_acyl->add_aromatic react Reaction at 0-5 °C, then RT add_aromatic->react workup Work-up: - Quench with ice/HCl react->workup extraction Extraction with Organic Solvent workup->extraction washing Wash with H₂O, NaHCO₃, Brine extraction->washing drying Dry with MgSO₄/Na₂SO₄ washing->drying concentration Concentration (Rotary Evaporator) drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification product Final Product purification->product

Caption: General workflow of the Friedel-Crafts acylation.

Applications in Drug Discovery

The diaryl ketone motif present in the products of Friedel-Crafts acylation with this compound is a key structural feature in numerous compounds with significant biological activities. These ketones can serve as precursors for the synthesis of more complex molecules that may interact with various biological targets. For instance, the diphenylmethyl group is found in a range of antihistamines, anticholinergics, and calcium channel blockers. The ability to readily synthesize these core structures via Friedel-Crafts acylation makes this reaction a valuable tool in the early stages of drug discovery and development. Further derivatization of the resulting ketones can lead to the generation of libraries of compounds for high-throughput screening and the identification of new therapeutic leads. The modulation of cellular signaling pathways, such as those involved in inflammation and cell proliferation, is a common goal in drug development, and the products of this reaction provide a versatile platform for designing molecules with such activities.

Conclusion

The Friedel-Crafts acylation with this compound provides a direct and efficient method for the synthesis of diphenylacetophenones and their derivatives. These compounds are valuable intermediates in medicinal chemistry and drug discovery. The protocols outlined in this document offer a solid foundation for researchers to explore the synthesis and biological activities of this important class of molecules. Careful control of reaction conditions, particularly the exclusion of moisture and appropriate temperature management, is crucial for achieving high yields and purity.

References

Application Notes and Protocols: Reaction of Diphenylacetyl Chloride with Hindered Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of sterically hindered alcohols is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The introduction of bulky ester groups can significantly modify the physicochemical properties of a molecule, such as its lipophilicity, stability, and pharmacokinetic profile. Diphenylacetyl chloride is a versatile reagent for this purpose, offering a balance of reactivity and the ability to introduce a bulky, lipophilic diphenylmethyl moiety. This group can serve as a protective group for hindered alcohols or as a promoiety in the design of prodrugs to enhance the delivery of therapeutic agents.[1][2]

This document provides detailed application notes and protocols for the reaction of this compound with a range of sterically hindered secondary and tertiary alcohols. It includes optimized reaction conditions, purification procedures, and a discussion of the role of these esters in drug development.

Reaction Mechanism and Considerations

The reaction of this compound with alcohols proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the ester and hydrochloric acid as a byproduct.[3]

Due to the steric hindrance around the hydroxyl group of bulky alcohols, this reaction can be sluggish. To facilitate the reaction and achieve good to excellent yields, several strategies can be employed:

  • Use of a Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the product.[3]

  • Catalysts: For particularly hindered alcohols, the use of a catalyst can significantly accelerate the reaction rate. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation.

  • Reaction Conditions: Elevated temperatures may be required to overcome the activation energy barrier imposed by steric hindrance.

Data Presentation: Reaction of this compound with Various Hindered Alcohols

The following table summarizes the reaction conditions and outcomes for the esterification of several representative hindered alcohols with this compound.

EntryHindered AlcoholBase/CatalystSolventTemp. (°C)Time (h)Yield (%)
1tert-ButanolTEA, DMAP (cat.)DCM252475
2tert-Amyl alcoholPyridineToluene801882
31-AdamantanolTEA, DMAP (cat.)THF652488
42-AdamantanolTEA, DMAP (cat.)DCM401292
5BorneolPyridineToluene1103678
6Fenchyl alcoholTEA, DMAP (cat.)THF653085

Experimental Protocols

General Protocol for the Esterification of Hindered Alcohols with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Hindered alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Triethylamine (TEA) (1.5 eq) or Pyridine (solvent and base)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, optional catalyst)

  • Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered alcohol (1.0 eq) and the chosen anhydrous solvent (e.g., DCM).

  • Add the base (TEA, 1.5 eq) and the catalyst (DMAP, 0.1 eq), if used. If using pyridine, it will serve as both the base and the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.2 eq) in the same anhydrous solvent to the stirred mixture.

  • Allow the reaction to warm to the desired temperature (see table above) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with the organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diphenylacetate ester.

Mandatory Visualizations

Experimental Workflow for this compound Esterification

G Experimental Workflow for this compound Esterification cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve Hindered Alcohol, Base, and Catalyst in Anhydrous Solvent B Cool to 0 °C A->B C Add this compound Solution B->C D Warm to Reaction Temperature and Stir C->D E Quench with NaHCO3 (aq) D->E Monitor by TLC F Extract with Organic Solvent E->F G Wash with NaHCO3 (aq) and Brine F->G H Dry and Concentrate G->H I Flash Column Chromatography H->I J Characterize Pure Product I->J

Caption: A streamlined workflow for the synthesis of diphenylacetate esters.

Application in Drug Development: A Prodrug Approach

Diphenylacetate esters of hindered alcohols can be utilized as prodrugs to improve the therapeutic profile of a parent drug molecule.[1][2] The bulky ester can enhance lipophilicity, leading to improved membrane permeability and oral bioavailability. Once absorbed, the ester is designed to be cleaved by endogenous esterases, releasing the active drug at the target site. This strategy can also be used to mask polar functional groups, such as hydroxyl groups, to overcome formulation challenges.

The following diagram illustrates the logical relationship in the development of a diphenylacetyl ester prodrug.

G Prodrug Development Logic A Parent Drug with Hindered -OH Group (e.g., Poor Solubility/Permeability) B Esterification with This compound A->B Synthesis C Diphenylacetate Ester Prodrug (Enhanced Lipophilicity) B->C D Improved Oral Absorption C->D Formulation & Administration E In Vivo Hydrolysis (Esterase-mediated) D->E Pharmacokinetics F Release of Active Parent Drug E->F Bioactivation G Therapeutic Effect F->G Pharmacodynamics

Caption: Logic flow for developing a diphenylacetyl ester prodrug.

Conclusion

The reaction of this compound with hindered alcohols provides a valuable method for the synthesis of bulky esters. These esters have significant potential in drug development, serving as effective prodrug moieties to enhance the pharmacokinetic properties of therapeutic agents. The protocols and data presented herein offer a comprehensive guide for researchers and scientists working in this area. Careful optimization of reaction conditions, including the choice of base and catalyst, is crucial for achieving high yields, particularly with highly sterically hindered substrates.

References

Application Notes and Protocols for One-Pot Synthesis Involving Diphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry. Diphenylacetyl chloride is a key reagent in these protocols, serving as a precursor for one of the substituents on the oxadiazole ring. The protocols outlined below offer efficient and straightforward methods for the synthesis of a variety of 2-(diphenylmethyl)-5-substituted-1,3,4-oxadiazoles.

Two distinct one-pot methodologies are presented: a rapid, solvent-free microwave-assisted synthesis and a conventional heating method using phosphorus oxychloride as a dehydrating agent. These protocols are selected for their high efficiency, operational simplicity, and broad applicability to various substrates.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 2,5-disubstituted-1,3,4-oxadiazoles using the one-pot methods described in this document. These tables are designed for easy comparison of reaction conditions and yields.

Table 1: Microwave-Assisted One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

EntryHydrazide (R¹-CONHNH₂)Acyl Chloride (R²-COCl)Time (min)Yield (%)
1BenzohydrazideThis compound592
24-NitrobenzohydrazideThis compound688
34-ChlorobenzohydrazideThis compound590
44-MethylbenzohydrazideThis compound785
5IsonicotinohydrazideThis compound687
6Phenylacetyl hydrazideBenzoyl chloride591
7Benzohydrazide4-Nitrobenzoyl chloride689
8Benzohydrazide4-Chlorobenzoyl chloride593

Table 2: Conventional Heating One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles using POCl₃

EntryHydrazide (R¹-CONHNH₂)Acyl Chloride (R²-COCl)Time (h)Yield (%)
1BenzohydrazideThis compound485
24-NitrobenzohydrazideThis compound582
34-ChlorobenzohydrazideThis compound488
44-MethylbenzohydrazideThis compound680
5IsonicotinohydrazideThis compound583
6Phenylacetyl hydrazideBenzoyl chloride486
7Benzohydrazide4-Nitrobenzoyl chloride584
8Benzohydrazide4-Chlorobenzoyl chloride489

Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free One-Pot Synthesis of 2-(Diphenylmethyl)-5-aryl-1,3,4-oxadiazoles

This protocol describes a rapid and environmentally friendly one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from an aromatic hydrazide and this compound under solvent-free conditions using microwave irradiation. This method offers significant advantages in terms of reduced reaction times and high yields.

Materials:

  • Aromatic hydrazide (1.0 mmol)

  • This compound (1.0 mmol)

  • Pre-activated basic alumina (1.0 g)

  • Microwave synthesis vial (10 mL)

  • Magnetic stirrer bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, place the aromatic hydrazide (1.0 mmol), this compound (1.0 mmol), and pre-activated basic alumina (1.0 g).

  • Add a magnetic stirrer bar to the vial.

  • Seal the vial and place it in the cavity of a microwave synthesizer.

  • Irradiate the mixture at a power of 180-300 W for 5-7 minutes. The reaction temperature should be monitored and maintained around 120-140 °C.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add 10 mL of dichloromethane to the reaction mixture and stir for 5 minutes.

  • Filter the mixture to remove the alumina and wash the solid residue with an additional 5 mL of dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-(diphenylmethyl)-5-aryl-1,3,4-oxadiazole.

Protocol 2: Conventional Heating One-Pot Synthesis of 2-(Diphenylmethyl)-5-aryl-1,3,4-oxadiazoles using Phosphorus Oxychloride

This protocol details a one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via the condensation of an aromatic hydrazide with this compound, followed by cyclodehydration using phosphorus oxychloride (POCl₃) under conventional heating.

Materials:

  • Aromatic hydrazide (1.0 mmol)

  • This compound (1.0 mmol)

  • Phosphorus oxychloride (POCl₃) (5.0 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic hydrazide (1.0 mmol) and this compound (1.0 mmol).

  • Carefully add phosphorus oxychloride (5.0 mL) to the flask in a fume hood.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-(diphenylmethyl)-5-aryl-1,3,4-oxadiazole.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the one-pot synthesis protocols described above.

experimental_workflow_microwave cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_hydrazide Aromatic Hydrazide mix Mix in Microwave Vial start_hydrazide->mix start_chloride This compound start_chloride->mix start_alumina Basic Alumina start_alumina->mix microwave Microwave Irradiation (180-300W, 5-7 min) mix->microwave dissolve Dissolve in CH₂Cl₂ microwave->dissolve filter Filter dissolve->filter evaporate Evaporate Solvent filter->evaporate recrystallize Recrystallize evaporate->recrystallize product Pure 2,5-Disubstituted 1,3,4-Oxadiazole recrystallize->product

Caption: Workflow for Microwave-Assisted Synthesis.

experimental_workflow_conventional cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_hydrazide Aromatic Hydrazide mix Combine in Flask start_hydrazide->mix start_chloride This compound start_chloride->mix start_pocli3 POCl₃ start_pocli3->mix reflux Reflux (105-110°C, 4-6h) mix->reflux quench Quench on Ice reflux->quench neutralize Neutralize with NaHCO₃ quench->neutralize filter Filter neutralize->filter recrystallize Recrystallize filter->recrystallize product Pure 2,5-Disubstituted 1,3,4-Oxadiazole recrystallize->product

Caption: Workflow for Conventional Heating Synthesis.

Catalytic Activation of Diphenylacetyl Chloride for Acylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylacetyl chloride is a versatile acylating agent employed in organic synthesis to introduce the bulky diphenylacetyl moiety into a range of molecules. This modification can be crucial in the development of pharmaceuticals and other advanced materials, influencing properties such as biological activity, selectivity, and molecular conformation. The catalytic activation of this compound enhances its reactivity and allows for efficient acylation of various nucleophiles, including alcohols, amines, and aromatic compounds, under controlled conditions. These application notes provide detailed protocols for the catalytic acylation of different substrates using this compound, summarizing key quantitative data and outlining reaction mechanisms.

Key Applications

The catalytic acylation with this compound finds utility in several areas of synthetic chemistry:

  • Regioselective Acylation of Polyols: this compound is used for the selective protection of hydroxyl groups in carbohydrates, such as cyclodextrins and sugars. The steric hindrance of the diphenylacetyl group allows for regioselective acylation, which is a critical step in the synthesis of complex carbohydrate-based molecules.[1][2]

  • Synthesis of N-Substituted Amides: The reaction of this compound with primary and secondary amines provides a straightforward route to N-substituted diphenylacetamides. Some of these compounds have been investigated for their potential as local anesthetics.[2]

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, this compound can acylate aromatic compounds to form diaryl ketones. This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis for creating complex aromatic architectures.

Data Presentation

The following tables summarize representative quantitative data for the catalytic acylation reactions using this compound and analogous acyl chlorides. Please note that reaction conditions and yields can vary depending on the specific substrate and catalyst system and may require optimization.

Table 1: Catalytic N-Acylation of Amines with this compound

EntryAmine SubstrateCatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1AnilinePyridine100 (stoichiometric base)Dichloromethane (DCM)0 to RT2>90 (estimated)General Protocol
2BenzylamineTriethylamine (Et3N)110Tetrahydrofuran (THF)0 to RT1-3>90 (estimated)General Protocol
3DiethylaminePyridine100 (stoichiometric base)Dichloromethane (DCM)0 to RT2>90 (estimated)General Protocol

Table 2: Catalytic O-Acylation of Alcohols/Phenols with this compound

EntryAlcohol/Phenol SubstrateCatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1PhenolPyridine100 (stoichiometric base)Dichloromethane (DCM)RT4>90 (estimated)General Protocol
2Benzyl Alcohol4-(Dimethylamino)pyridine (DMAP)5Dichloromethane (DCM)RT2>95 (estimated)General Protocol
3Methyl α-D-glucopyranosidePyridine-PyridineRT-Good regioselectivity[1]

Table 3: Catalytic Friedel-Crafts Acylation with this compound

EntryAromatic SubstrateCatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1BenzeneAlCl₃110Benzene (neat)RT12Moderate to High (estimated)General Protocol
2TolueneAlCl₃110Dichloromethane (DCM)0 to RT4Moderate to High (estimated)General Protocol
3AnisoleFeCl₃100Dichloromethane (DCM)0 to RT3High (estimated)General Protocol

Experimental Protocols

Protocol 1: General Procedure for the N-Acylation of an Amine

This protocol describes a general method for the synthesis of N-substituted diphenylacetamides.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine (Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard work-up and purification equipment

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous DCM.

  • Add a base, such as pyridine or triethylamine (1.1 eq.), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.05 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the O-Acylation of an Alcohol/Phenol

This protocol provides a general method for the synthesis of diphenylacetyl esters.

Materials:

  • This compound

  • Alcohol or phenol

  • Anhydrous dichloromethane (DCM)

  • Pyridine or 4-(dimethylamino)pyridine (DMAP)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a stirred solution of the alcohol or phenol (1.0 eq.) in anhydrous DCM in a round-bottom flask, add pyridine (1.2 eq.) or a catalytic amount of DMAP (0.05-0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound

This protocol describes a general method for the synthesis of diaryl ketones via Friedel-Crafts acylation.

Materials:

  • This compound

  • Aromatic compound (e.g., benzene, toluene, anisole)

  • Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)

  • Anhydrous dichloromethane (DCM) or other inert solvent (e.g., nitrobenzene, carbon disulfide)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the AlCl₃ suspension over 20-30 minutes.

  • Stir the mixture for an additional 15 minutes to allow for the formation of the acylium ion complex.

  • Add the aromatic substrate (1.0 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Stir vigorously until all the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or recrystallization.

Mandatory Visualizations

Acylation_Pathways DPACl Diphenylacetyl Chloride Intermediate Activated Intermediate DPACl->Intermediate Activation Nucleophile Nucleophile (Amine, Alcohol, Arene) Nucleophile->Intermediate Nucleophilic Attack Catalyst Catalyst (Base or Lewis Acid) Catalyst->Intermediate Product Acylated Product Intermediate->Product Acyl Transfer Byproduct Byproduct (HCl, Catalyst Complex) Intermediate->Byproduct Elimination

Caption: General pathways for catalytic acylation.

Friedel_Crafts_Mechanism cluster_0 1. Acylium Ion Formation cluster_1 2. Electrophilic Aromatic Substitution cluster_2 3. Catalyst Regeneration DPACl This compound Complex DPACl-Lewis Acid Complex DPACl->Complex LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex AcyliumIon Diphenylacetylium Ion (Electrophile) Complex->AcyliumIon LewisAcidAnion [AlCl₄]⁻ Complex->LewisAcidAnion SigmaComplex σ-Complex (Arenium Ion) AcyliumIon->SigmaComplex Attack by Arene ProtonLoss Deprotonation LewisAcidAnion->ProtonLoss Base Arene Aromatic Ring Arene->SigmaComplex ProductKetone Aryl Diphenylacetyl Ketone SigmaComplex->ProductKetone Loss of H⁺ SigmaComplex->ProtonLoss ProductKetone->ProductKetone RegenCatalyst Regenerated Lewis Acid ProtonLoss->RegenCatalyst HCl HCl ProtonLoss->HCl RegenCatalyst->RegenCatalyst HCl->HCl

Caption: Mechanism of Friedel-Crafts acylation.

Experimental_Workflow Start Start Setup Reaction Setup (Inert atmosphere, 0°C) Start->Setup Reagents Add Substrate, Solvent, and Catalyst Setup->Reagents AcylChloride Slowly Add This compound Reagents->AcylChloride Reaction Stir at RT (Monitor by TLC) AcylChloride->Reaction Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for acylation.

References

Troubleshooting & Optimization

troubleshooting low yield in Diphenylacetyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of diphenylacetyl chloride.

Frequently Asked questions (FAQs)

Q1: What is the most common reason for a low yield in the synthesis of this compound?

A1: The most frequent cause of low yields is the presence of moisture. This compound is highly sensitive to moisture and readily hydrolyzes back to diphenylacetic acid upon contact with water.[1] It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.

Q2: What is the expected yield for the synthesis of this compound from diphenylacetic acid using thionyl chloride?

A2: With a carefully executed procedure under anhydrous conditions, a total yield of 82–94% of this compound can be expected.[2]

Q3: My crude product is a pale yellow oil. Is this normal?

A3: Yes, it is normal for the crude product to be a pale yellow oil after the removal of the solvent and excess thionyl chloride.[2] This crude oil can then be purified by recrystallization to obtain colorless plates of this compound.[2]

Q4: How should I properly store this compound?

A4: this compound should be stored in a tightly stoppered bottle at 0°C.[2] Proper storage is essential to prevent decomposition and hydrolysis.

Troubleshooting Guide: Low Yields

Issue 1: The final yield of this compound is significantly lower than the expected 82-94%.

This guide will walk you through potential causes and solutions for low yields in your this compound synthesis.

Potential Cause 1: Presence of Moisture

This compound readily reacts with water, leading to the formation of the starting material, diphenylacetic acid.

  • Recommended Solutions:

    • Ensure all glassware is thoroughly oven-dried or flame-dried before use.

    • Use anhydrous solvents. For instance, commercial hexane can be dried by distillation from potassium hydroxide.[2]

    • Use freshly opened or properly stored anhydrous thionyl chloride.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use a drying tube on the reflux condenser.[2]

Potential Cause 2: Incomplete Reaction

Insufficient reaction time or inadequate temperature can lead to incomplete conversion of diphenylacetic acid.

  • Recommended Solutions:

    • Ensure the reaction is refluxed for a sufficient amount of time. A typical procedure involves refluxing for 7 hours after the addition of thionyl chloride.[2]

    • Maintain a consistent reflux temperature throughout the reaction.

Potential Cause 3: Impure Starting Materials

The purity of the starting diphenylacetic acid can affect the reaction's efficiency and yield.

  • Recommended Solutions:

    • Use high-purity diphenylacetic acid. If the purity is questionable, consider recrystallizing it before use. Superior grade diphenylacetic acid with a melting point of 147–148°C can be used without further purification.[2]

Potential Cause 4: Losses During Workup and Purification

Product can be lost during the removal of excess reagents, transfers, and recrystallization.

  • Recommended Solutions:

    • Removal of Excess Thionyl Chloride: After the initial distillation, adding anhydrous benzene and performing a second distillation under reduced pressure can help remove residual thionyl chloride.[2]

    • Recrystallization:

      • To induce crystallization from hexane, seeding with a crystal of this compound can be effective.[2] If no seed crystals are available, scratching the inside of the flask with a glass rod can initiate crystallization.[2]

      • To maximize the yield, concentrate the mother liquor and chill it to obtain a second crop of crystals.[2]

    • Handling Emulsions: If an emulsion forms during the aqueous workup, it can be broken by adding a saturated solution of sodium chloride (brine) or by filtering the mixture through a pad of Celite.

Potential Cause 5: Side Reactions

Although the reaction is generally clean, prolonged heating or the presence of certain impurities could potentially lead to side reactions. Phenylacetyl chloride, a related compound, is known to be unstable and can form tarry condensation products.[3]

  • Recommended Solutions:

    • Adhere to the recommended reaction time and temperature to minimize the formation of degradation products.

    • Ensure the purity of the starting materials to avoid unforeseen side reactions.

Data Presentation

The following table summarizes the quantitative data for a typical successful synthesis of this compound using thionyl chloride, based on the protocol from Organic Syntheses.

Reagent/ProductMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
Diphenylacetic Acid212.2450.00.2361
Thionyl Chloride118.971321.114.7
This compound (Crop 1)230.6942 - 450.182 - 0.195-
This compound (Crop 2)230.692.5 - 4.00.011 - 0.017-
Total Yield 44.5 - 49 0.193 - 0.212 82 - 94%

Experimental Protocols

Synthesis of this compound from Diphenylacetic Acid

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

  • Diphenylacetic acid (50.0 g, 0.236 mole)

  • Thionyl chloride (132 g, 80.1 ml, 1.11 mole)

  • Thiophene-free, anhydrous benzene (250 ml)

  • Anhydrous hexane (150 ml)

  • Activated charcoal

Procedure:

  • A 500-ml, three-necked flask is equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube.

  • The flask is charged with diphenylacetic acid (50.0 g) and anhydrous benzene (150 ml).

  • The mixture is heated to reflux.

  • Thionyl chloride (132 g) is added dropwise over 30 minutes.

  • Refluxing is continued for an additional 7 hours.

  • The benzene and excess thionyl chloride are removed by distillation under reduced pressure.

  • To remove residual thionyl chloride, 100 ml of anhydrous benzene is added, and the distillation under reduced pressure is repeated.

  • The resulting pale yellow oil is dissolved in 150 ml of refluxing anhydrous hexane.

  • The hot solution is treated with activated charcoal and filtered.

  • The filtrate is chilled to 0°C in a sealed flask to induce crystallization. Seeding with a crystal of the product or scratching the flask can aid crystallization.

  • The colorless crystalline plates are collected by filtration, washed with a small amount of cold hexane, and dried under vacuum at 25°C for 2 hours. This first crop should yield 42–45 g (77–84%).

  • The mother liquor is concentrated to about 50 ml and chilled to 0°C to obtain a second crop of product (2.5–4.0 g, 5–8%).

  • The total yield of this compound is 44.5–49 g (82–94%) with a melting point of 51–53°C.

Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of This compound q_moisture Were anhydrous conditions strictly maintained? start->q_moisture s_moisture Solution: Use oven-dried glassware, anhydrous reagents/solvents, and an inert atmosphere. q_moisture->s_moisture No q_reaction_conditions Were reaction time and temperature adequate? q_moisture->q_reaction_conditions Yes s_moisture->q_reaction_conditions s_reaction_conditions Solution: Ensure sufficient reflux time (e.g., 7 hours) and consistent temperature. q_reaction_conditions->s_reaction_conditions No q_purity Was the starting material pure? q_reaction_conditions->q_purity Yes s_reaction_conditions->q_purity s_purity Solution: Use high-purity Diphenylacetic Acid or recrystallize if necessary. q_purity->s_purity No q_workup Were there losses during workup/purification? q_purity->q_workup Yes s_purity->q_workup s_workup Solution: Optimize recrystallization, recover second crop from mother liquor, and handle emulsions properly. q_workup->s_workup Yes end Yield Improved q_workup->end No s_workup->end

Caption: Troubleshooting workflow for low yield in this compound reactions.

References

how to prevent hydrolysis of Diphenylacetyl chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diphenylacetyl Chloride Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address the primary challenge of preventing its hydrolysis during chemical reactions.

Troubleshooting Guide: Preventing Hydrolysis of this compound

This guide addresses the common issue of this compound hydrolysis and provides systematic steps to identify and resolve the source of moisture contamination.

Problem: Low yield of the desired acylated product, with the presence of diphenylacetic acid as a major byproduct.

Primary Cause: Reaction of this compound with water (hydrolysis). This compound is highly sensitive to moisture and will readily react with water to form diphenylacetic acid and hydrochloric acid.[1][2]

Troubleshooting Workflow:

G start Low Yield / Diphenylacetic Acid Formation check_reagents 1. Verify Reagent Purity and Dryness start->check_reagents check_solvents 2. Ensure Anhydrous Solvents check_reagents->check_solvents Reagents OK fail Problem Persists: Consult Further check_reagents->fail Reagents Contaminated check_glassware 3. Confirm Dry Glassware check_solvents->check_glassware Solvents Dry check_solvents->fail Solvents Wet check_atmosphere 4. Maintain Inert Atmosphere check_glassware->check_atmosphere Glassware Dry check_glassware->fail Glassware Wet check_procedure 5. Review Reaction Procedure check_atmosphere->check_procedure Inert Atmosphere OK check_atmosphere->fail Atmosphere Contaminated success Problem Resolved: Successful Acylation check_procedure->success Procedure Optimized check_procedure->fail Procedure Flawed

Caption: Troubleshooting workflow for this compound hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the initial and most critical steps to prevent the hydrolysis of this compound?

A1: The most critical steps are ensuring that all components of your reaction are free of water. This includes:

  • Anhydrous Solvents: Use freshly dried and distilled solvents.[3]

  • Dry Glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[3][4]

Q2: How can I effectively dry my solvents for a reaction with this compound?

A2: The choice of drying agent depends on the solvent being used. The solvent should be in contact with the drying agent for a sufficient amount of time, and for extremely sensitive reactions, distillation from a suitable drying agent is recommended.[5]

Table 1: Common Drying Agents for Organic Solvents [6][7]

Drying AgentSuitable forUnsuitable forCapacity & Speed
Magnesium Sulfate (MgSO₄) Ethers, esters, alkyl halidesAcidic compoundsHigh capacity, rapid
Sodium Sulfate (Na₂SO₄) Most organic solvents---High capacity, slow
Calcium Chloride (CaCl₂) Hydrocarbons, alkyl halidesAlcohols, amines, phenolsHigh capacity, rapid
Calcium Hydride (CaH₂) Ethers, hydrocarbons, estersProtic solvents (alcohols, acids)High capacity, rapid (reacts to destroy water)
Molecular Sieves (3Å or 4Å) Most organic solvents---High capacity, moderate speed
Phosphorus Pentoxide (P₄O₁₀) Aprotic solvents (hydrocarbons, alkyl halides)Alcohols, ketones, acidsVery high capacity, very rapid

Q3: What is an inert atmosphere, and how do I set it up for my reaction?

A3: An inert atmosphere is a reaction environment that excludes reactive gases like oxygen and, most importantly for this case, water vapor. Dry nitrogen or argon are commonly used.

Experimental Protocol: Setting up an Inert Atmosphere

  • Assemble Dry Glassware: Assemble your reaction apparatus (e.g., three-necked flask with a condenser and dropping funnel) while it is still hot from the oven.

  • Purge with Inert Gas: Connect a source of dry nitrogen or argon to one of the necks of the flask via a gas inlet tube. Use a bubbler (filled with mineral oil) at the outlet (e.g., top of the condenser) to monitor gas flow and prevent over-pressurization.

  • Maintain Positive Pressure: Allow the inert gas to flow through the apparatus for several minutes to displace the air. Maintain a slow, steady flow of the gas throughout the entire reaction to ensure a positive pressure of the inert gas, which will prevent air from entering.[3]

G cluster_0 Reaction Setup Flask Reaction Flask Condenser Reflux Condenser Flask->Condenser Bubbler Oil Bubbler Condenser->Bubbler Vent Addition_Funnel Addition Funnel Inert_Gas Inert Gas Source (Nitrogen/Argon) Inert_Gas->Flask Purge

Caption: Experimental setup for maintaining an inert atmosphere.

Q4: I need to perform the acylation in the presence of an aqueous base. How can I prevent hydrolysis in this case?

A4: For reactions that require an aqueous phase, such as the acylation of an amine or alcohol, the Schotten-Baumann reaction conditions are ideal. This technique utilizes a two-phase system to minimize the hydrolysis of the acyl chloride.[8]

Key Principles of the Schotten-Baumann Reaction:

  • Two-Phase System: The reaction is carried out in a biphasic mixture of an inert organic solvent (e.g., dichloromethane or diethyl ether) and water.

  • Reagent Partitioning: The this compound remains predominantly in the organic phase, while the nucleophile (e.g., amine or alcohol) and a base (e.g., NaOH) are in the aqueous phase.[8]

  • Interfacial Reaction: The reaction occurs at the interface between the two layers. Vigorous stirring is crucial to maximize the surface area and promote the reaction.

  • HCl Neutralization: The base in the aqueous phase neutralizes the HCl byproduct as it is formed, preventing it from protonating and deactivating the nucleophile.[8]

Experimental Protocol: Schotten-Baumann Acylation

  • Dissolve Nucleophile: Dissolve your amine or alcohol in an aqueous base solution (e.g., 2 M NaOH) in a flask equipped with a mechanical stirrer.

  • Add Organic Solvent: Add an equal volume of an inert organic solvent, such as dichloromethane.

  • Cool the Mixture: Cool the biphasic mixture to 0-5 °C using an ice bath.

  • Prepare Acyl Chloride Solution: Dissolve the this compound in a small amount of the same organic solvent.

  • Slow Addition: With vigorous stirring, add the this compound solution dropwise to the biphasic mixture.

  • Reaction Monitoring: Allow the reaction to proceed, monitoring its progress by a suitable method (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, separate the organic layer, wash it, dry it with a suitable drying agent (e.g., MgSO₄), and remove the solvent to isolate the product.

Q5: Are there any alternatives to this compound that are less sensitive to hydrolysis?

A5: While this compound is a highly effective acylating agent, if hydrolysis remains a persistent issue, you could consider in-situ generation of a less reactive acylating agent. For example, using diphenylacetic acid with a carbodiimide coupling agent (like DCC or EDC) and an activating agent (like HOBt or DMAP) can achieve the same acylation under milder, anhydrous conditions, completely avoiding the use of the highly reactive acyl chloride.

Disclaimer: The information provided is for guidance purposes only. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

References

Technical Support Center: Purification of Products from Diphenylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenylacetyl chloride reactions. Find detailed protocols and guidance to overcome common purification challenges.

Frequently Asked questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The most common impurities include:

  • Diphenylacetic acid: Formed from the hydrolysis of this compound by moisture.[1] It is a highly polar impurity.

  • Unreacted starting materials: Residual this compound, amines, or alcohols.

  • Triethylamine hydrochloride (TEA·HCl): A salt formed when triethylamine is used as a base to scavenge HCl produced in reactions with amines or alcohols.[2]

  • Over-acylated byproducts: In reactions with primary amines, a bis-acylated product can sometimes form.

Q2: How can I remove diphenylacetic acid from my reaction mixture?

A2: Diphenylacetic acid can be effectively removed with a basic aqueous wash. During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base.[3] The acidic diphenylacetic acid will be deprotonated to form its water-soluble sodium salt, which will partition into the aqueous phase.

Q3: What is the best way to remove triethylamine hydrochloride (TEA·HCl)?

A3: The removal method for TEA·HCl depends on the solvent and the properties of your product.

  • Aqueous Workup: Since TEA·HCl is highly soluble in water, washing the organic reaction mixture with water or brine is a common and effective method.[2]

  • Filtration: If the reaction is performed in a solvent where TEA·HCl has low solubility (e.g., diethyl ether, THF), the salt will precipitate and can be removed by filtration.[2][4]

  • Anti-solvent Precipitation: If the salt is somewhat soluble in your reaction solvent, adding a non-polar "anti-solvent" like hexane or diethyl ether can force the salt to precipitate, after which it can be filtered off.[2]

Q4: My product is a solid. Should I use recrystallization or column chromatography for purification?

A4: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is ideal for removing small amounts of impurities from a relatively pure solid product. It is generally faster and more scalable than chromatography.

  • Column chromatography is more suitable for separating complex mixtures with multiple components or when impurities have similar solubility to the desired product.[5]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. The melting point of your compound may be lower than the boiling point of the solvent.[6]Use a lower-boiling solvent or a solvent mixture. Ensure the solution cools slowly.[6]
No crystals form upon cooling. The solution is not saturated, or nucleation is slow.Concentrate the solution by evaporating some solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[6]
Low recovery of purified product. Too much solvent was used. The product is significantly soluble in the cold solvent.Cool the filtrate in an ice bath to maximize precipitation. Concentrate the mother liquor to recover a second crop of crystals.[6]
Crystals are colored despite the pure compound being white. Colored impurities are trapped in the crystal lattice.Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of spots on TLC. The solvent system is not optimal.Screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
Product co-elutes with an impurity. The polarity of the product and impurity are too similar in the chosen solvent system.Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).
Streaking of spots on TLC. The compound may be acidic or basic, interacting strongly with the silica gel.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve peak shape.
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. A flush with a highly polar solvent like methanol may be necessary.

Experimental Protocols

Protocol 1: General Aqueous Workup for Amide Synthesis from this compound and an Amine
  • Quench the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted amine.[3]

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any diphenylacetic acid.[3]

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures) to find a suitable solvent or solvent pair where the product is soluble when hot and sparingly soluble when cold.[6][7]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visual Guides

experimental_workflow cluster_purification Purification Options cluster_logic reaction This compound Reaction Mixture workup Aqueous Workup reaction->workup Quench & Extract crude Crude Product workup->crude Dry & Concentrate purification Purification recrystallization Recrystallization chromatography Column Chromatography pure Pure Product recrystallization->pure If solid & high purity chromatography->pure If complex mixture

Caption: General purification workflow for products from this compound reactions.

troubleshooting_recrystallization action_node action_node start Crystals Don't Form? action1 Scratch flask / Add seed crystal start->action1 No action2 Concentrate solution start->action2 Yes oiling_out Product 'Oils Out'? slow_cooling Cooling Too Fast? oiling_out->slow_cooling Yes solvent_issue Solvent BP > MP? oiling_out->solvent_issue No action3 Cool slowly / Insulate slow_cooling->action3 Yes low_yield Low Yield? solvent_issue->low_yield No action4 Change to lower BP solvent solvent_issue->action4 Yes action_yield Concentrate mother liquor / Use less solvent low_yield->action_yield Yes action2->oiling_out action_oiling Re-heat and cool slower / Change solvent

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Removal of Diphenylacetic Acid Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing diphenylacetic acid as a byproduct from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of diphenylacetic acid relevant for its removal?

A1: Understanding the physical properties of diphenylacetic acid is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueSolvents for DissolutionSolvents for Precipitation
Appearance White to creamy-white crystalline solid[1]Hot water, hot ethanol, ether, chloroform, other organic solvents[1][2][3]Cold water[1]
Melting Point 147-149 °C[1]
Water Solubility Slightly soluble in cold water (0.13 g/L)[1][4]
pKa 3.94 (at 25 °C)[1]

Q2: What are the most common methods for removing diphenylacetic acid from a reaction mixture?

A2: The most common and effective methods for removing diphenylacetic acid leverage its acidic nature and solubility profile. These include:

  • Acid-Base Extraction: This technique separates acidic compounds like diphenylacetic acid from neutral or basic components in the mixture.[5][6]

  • Crystallization/Recrystallization: This method purifies the desired compound or the diphenylacetic acid byproduct based on differences in solubility.[7][8]

  • Chromatography: Techniques like column chromatography, High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) can be used for separation and analysis.[9][10]

  • Precipitation: Diphenylacetic acid can be precipitated from a solution by adjusting the pH or changing the solvent composition.[7][11]

Q3: How can I confirm the presence and purity of diphenylacetic acid in my sample?

A3: Several analytical techniques can be used:

  • Melting Point Analysis: A sharp melting point around 147-149 °C indicates high purity. A broad or depressed melting point suggests the presence of impurities.[1]

  • Thin-Layer Chromatography (TLC): TLC can be used to visualize the number of components in your mixture. Diphenylacetic acid can be spotted on a silica gel plate and developed with a suitable mobile phase, such as a mixture of hexane and ethyl acetate.[10]

  • Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure of diphenylacetic acid.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a quantitative method to assess the purity and identify impurities like benzophenone and diphenylacetic acid itself.[10]

Troubleshooting Guides

Problem 1: Low yield after acid-base extraction.
Possible Cause Troubleshooting Solution
Incomplete Extraction Perform multiple extractions with smaller volumes of the organic solvent rather than a single large-volume extraction.[13]
Incorrect pH for Neutralization Ensure complete neutralization of the basic aqueous layer containing the diphenylacetate salt. Add acid dropwise and monitor the pH with a pH meter or pH paper until the solution is acidic (pH 1-2) to ensure full precipitation of diphenylacetic acid.[14]
Choice of Base A weak base like sodium bicarbonate may not be sufficient to deprotonate diphenylacetic acid fully if other, more acidic compounds are present. Consider using a stronger base like sodium hydroxide.
Emulsion Formation If an emulsion forms between the aqueous and organic layers, try adding a small amount of brine (saturated NaCl solution) to break the emulsion.
Problem 2: The purified product is colored (yellowish or brownish tint).
Possible Cause Troubleshooting Solution
Presence of Colored Impurities During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Remove the charcoal by hot filtration. Be cautious as excessive charcoal can reduce your product yield.[13]
Oxidation of Impurities Some impurities may oxidize and form colored compounds. Ensure the reaction and purification steps are carried out under an inert atmosphere if your compounds are sensitive to air.
Insufficient Purification A single purification step may not be enough. Consider performing a second recrystallization or using a different purification technique like column chromatography.[13]
Problem 3: Oily product obtained instead of solid crystals after purification.
Possible Cause Troubleshooting Solution
Presence of Impurities Impurities can lower the melting point of a compound and cause it to appear as an oil. Try purifying the oil by column chromatography.
Incomplete Solvent Removal Residual solvent can make the product appear oily. Ensure the product is thoroughly dried under vacuum.
Incorrect Crystallization Solvent The chosen solvent may not be optimal for crystallization. Experiment with different solvents or solvent mixtures. For diphenylacetic acid, consider recrystallization from hot 50% ethanol or toluene.[7][15]

Experimental Protocols

Protocol 1: Removal of Diphenylacetic Acid via Acid-Base Extraction

This protocol is suitable for separating diphenylacetic acid from neutral organic compounds.

  • Dissolution: Dissolve the reaction mixture in a suitable organic solvent in which all components are soluble (e.g., diethyl ether, ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and add a 1M aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated diphenylacetic acid (sodium diphenylacetate) will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with the basic solution 2-3 times to ensure complete removal of the diphenylacetic acid.

  • Isolation of Neutral Compound: The organic layer now contains the neutral compound(s). Wash it with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Acidification and Precipitation: Cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid or sulfuric acid until the pH is ~2.[11] Diphenylacetic acid will precipitate out as a white solid.

  • Collection: Collect the precipitated diphenylacetic acid by vacuum filtration, wash with cold water, and dry thoroughly.[7][8]

Protocol 2: Purification by Recrystallization

This protocol is for purifying crude diphenylacetic acid.

  • Solvent Selection: Choose a solvent in which diphenylacetic acid is soluble when hot but sparingly soluble when cold. Good options include 50% aqueous ethanol or toluene.[7][15]

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude diphenylacetic acid to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visual Workflows

AcidBaseExtraction cluster_start Starting Mixture cluster_extraction Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Reaction Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral/Basic Compounds) separate->organic_layer aqueous_layer Aqueous Layer (Sodium Diphenylacetate) separate->aqueous_layer wash_dry Wash with Brine, Dry, and Evaporate organic_layer->wash_dry pure_neutral Purified Neutral/ Basic Product wash_dry->pure_neutral acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate Diphenylacetic Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_acid Purified Diphenylacetic Acid filter_dry->pure_acid

Caption: Workflow for Acid-Base Extraction of Diphenylacetic Acid.

Recrystallization crude Crude Diphenylacetic Acid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temp, then Ice Bath dissolve->cool No insoluble impurities hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Diphenylacetic Acid dry->pure

Caption: General Workflow for Recrystallization of Diphenylacetic Acid.

References

Technical Support Center: Optimizing Diphenylacetyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of acylation reactions using diphenylacetyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acylation of an aromatic compound with this compound?

The acylation of an aromatic compound with this compound proceeds via a Friedel-Crafts acylation mechanism. This is a type of electrophilic aromatic substitution. The key steps involve the formation of a highly reactive acylium ion from this compound with the aid of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This electrophilic acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a diphenylacetyl-substituted aromatic ketone.[1][2]

Q2: Which Lewis acids are suitable for this reaction, and how much should be used?

Anhydrous aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid for Friedel-Crafts acylation.[3] Other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, though they may be less reactive. A key feature of Friedel-Crafts acylation is that the Lewis acid is often required in stoichiometric amounts, or even in slight excess (e.g., 1.1 to 1.3 equivalents relative to the this compound).[4] This is because the ketone product forms a stable complex with the Lewis acid, rendering it inactive as a catalyst.[1]

Q3: What solvents are recommended for this compound acylation?

The choice of solvent is critical and should be inert to the reaction conditions. Common solvents for Friedel-Crafts acylation include non-polar, aprotic solvents such as dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂). It is crucial to use anhydrous solvents to prevent the deactivation of the Lewis acid catalyst. In some cases, the aromatic substrate itself can be used as the solvent if it is a liquid and in large excess.

Q4: How does the substituent on the aromatic ring affect the reaction?

The nature of the substituent on the aromatic ring significantly influences the reaction's feasibility and outcome.

  • Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy groups) on the aromatic ring increase its nucleophilicity and generally lead to higher reaction rates and yields.

  • Deactivating Groups: Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃) deactivate the aromatic ring towards electrophilic substitution, and the reaction may not proceed or will give very low yields.[5]

  • Halogens: Halogens are deactivating yet ortho-, para-directing. The reaction may proceed but might require more forcing conditions.

Q5: What are the primary safety concerns when working with this compound and Lewis acids?

This compound is corrosive and moisture-sensitive.[6] It will hydrolyze to diphenylacetic acid and hydrochloric acid upon contact with water. Lewis acids like aluminum chloride are also highly corrosive and react vigorously with water in a highly exothermic manner. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Potential Cause Troubleshooting Steps
Inactive Lewis Acid Catalyst The most common cause of failure is the deactivation of the Lewis acid (e.g., AlCl₃) by moisture.[5] Ensure all glassware is oven-dried, and use freshly opened or purified anhydrous Lewis acid. Solvents and the aromatic substrate must also be anhydrous.
Deactivated Aromatic Substrate Aromatic rings with strongly electron-withdrawing groups are not suitable for Friedel-Crafts acylation.[5] If your substrate is deactivated, consider an alternative synthetic route.
Insufficient Catalyst Friedel-Crafts acylation typically requires at least a stoichiometric amount of the Lewis acid catalyst.[4] Try increasing the molar ratio of the Lewis acid to this compound to 1.1-1.3 equivalents.
Suboptimal Reaction Temperature The reaction may require heating to overcome the activation energy. Start the reaction at a low temperature (0-5 °C) for initial mixing and then gradually warm to room temperature or reflux if no reaction is observed by TLC.[7]
Poor Quality of Reagents Ensure the purity of this compound and the aromatic substrate. Impurities can inhibit the reaction or lead to side products.

Problem 2: Formation of multiple products or byproducts.

Potential Cause Troubleshooting Steps
Isomer Formation If the aromatic substrate is substituted, acylation can occur at different positions (ortho, meta, para). The regioselectivity is influenced by the directing effect of the substituent and steric hindrance. For activated rings, the para product is often favored due to the bulkiness of the diphenylacetyl group. Purification by column chromatography may be necessary to isolate the desired isomer.
Polysubstitution While less common than in Friedel-Crafts alkylation, polysubstitution can occur with highly activated aromatic rings. Using a stoichiometric amount of the limiting reagent (either the aromatic compound or this compound) can help minimize this.
Side Reactions At elevated temperatures, side reactions may become more prevalent. Try running the reaction at a lower temperature for a longer period.

Data Presentation

The following tables provide representative reaction conditions for Friedel-Crafts acylation. Note that these are general conditions and may require optimization for your specific substrate and this compound.

Table 1: Recommended Lewis Acid Stoichiometry

Lewis AcidMolar Equivalents (relative to acyl chloride)Notes
Anhydrous AlCl₃1.1 - 1.3Most common and generally most effective.
Anhydrous FeCl₃1.1 - 1.5Can be a milder alternative to AlCl₃.
Anhydrous ZnCl₂1.5 - 2.0Generally less reactive, may require higher temperatures.

Table 2: Typical Reaction Parameters for Acylation of Aromatic Compounds

Aromatic SubstrateAcyl ChlorideLewis Acid (Equivalents)SolventTemperature (°C)Time (h)Representative Yield (%)
BenzeneAcetyl ChlorideAlCl₃ (1.1)BenzeneReflux (~60°C)0.5 - 1~90
TolueneAcetyl ChlorideAlCl₃ (1.1)Dichloromethane0 to RT1 - 2~95 (para-isomer)
AnisolePropionyl ChlorideFeCl₃ (1.1)DichloromethaneRT0.25~90 (para-isomer)
BenzeneThis compoundAlCl₃ (1.2)Dichloromethane0 to RT2 - 12Optimization may be required.
TolueneThis compoundAlCl₃ (1.2)Dichloromethane0 to RT2 - 12Optimization may be required.
AnisoleThis compoundAlCl₃ (1.2)Dichloromethane0 to RT2 - 12Optimization may be required.

Experimental Protocols

General Protocol for the Friedel-Crafts Acylation of an Aromatic Substrate with this compound

This protocol describes a general method for the acylation of an activated aromatic compound (e.g., toluene) with this compound using aluminum chloride as the catalyst.

Materials:

  • This compound (1.0 equivalent)

  • Aromatic substrate (e.g., toluene, 1.0-1.2 equivalents)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, condenser, and drying tube

Procedure:

  • Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath with stirring.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add this solution to the addition funnel. Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0-5 °C.

  • Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add the aromatic substrate (1.0-1.2 equivalents), either neat or dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at 0-5 °C for an additional 1-2 hours, or the ice bath can be removed to allow the reaction to proceed at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (reflux) may be required.

  • Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved. Stir vigorously until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure diphenylacetylated aromatic ketone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Apparatus Setup (Dry glassware, inert atmosphere) catalyst 2. Catalyst Suspension (AlCl₃ in anhydrous CH₂Cl₂) setup->catalyst reagents 3. Reagent Solutions (this compound & Aromatic Substrate in CH₂Cl₂) addition 4. Controlled Addition (Acyl chloride then substrate at 0-5 °C) reagents->addition stirring 5. Reaction Monitoring (Stir at RT or reflux, monitor by TLC) addition->stirring quench 6. Quenching (Pour into ice/HCl) stirring->quench extract 7. Extraction (Separate organic layer) quench->extract wash 8. Washing (NaHCO₃, Brine) extract->wash dry 9. Drying & Concentration wash->dry purify 10. Purification (Chromatography/Recrystallization) dry->purify product Purified Product purify->product

Caption: General experimental workflow for this compound acylation.

troubleshooting_guide start Low or No Yield q1 Are all reagents and glassware strictly anhydrous? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Is the aromatic substrate strongly deactivated? ans1_yes->q2 sol1 Solution: - Oven-dry all glassware. - Use fresh, anhydrous Lewis acid. - Use anhydrous solvents. ans1_no->sol1 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol2 Solution: Consider an alternative synthetic route. ans2_yes->sol2 q3 Is the Lewis acid stoichiometry at least 1:1 with the acyl chloride? ans2_no->q3 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no q4 Have you tried optimizing the reaction temperature? ans3_yes->q4 sol3 Solution: Increase Lewis acid to 1.1-1.3 equivalents. ans3_no->sol3 ans4_no No q4->ans4_no sol4 Solution: - Start at 0-5 °C. - Warm to RT or reflux if needed. - Monitor by TLC. ans4_no->sol4

References

Technical Support Center: Managing Exothermic Reactions of Diphenylacetyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the highly exothermic reactions of diphenylacetyl chloride with various nucleophiles. The information is structured to address common challenges and provide practical solutions to ensure reaction control, safety, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction of this compound with nucleophiles so exothermic?

A1: The high reactivity and subsequent exothermicity stem from the electrophilicity of the acyl chloride functional group. The carbonyl carbon is rendered highly electron-deficient by the electron-withdrawing effects of both the adjacent chlorine atom and the two phenyl groups. This makes it a prime target for nucleophilic attack by species such as amines and alcohols. The formation of a stable amide or ester bond is a thermodynamically favorable process, releasing significant energy as heat.

Q2: What are the primary safety concerns when working with this compound?

A2: The primary safety concerns are:

  • Strong Exotherm: Uncontrolled reactions can lead to a rapid increase in temperature and pressure, potentially causing solvent to boil violently and breach the reaction vessel.

  • Hydrogen Chloride (HCl) Gas Evolution: The reaction produces stoichiometric amounts of corrosive and toxic HCl gas. Inhalation can cause severe respiratory irritation.[1][2]

  • Corrosivity: this compound is corrosive and will cause severe skin and eye burns upon contact.[3]

  • Moisture Sensitivity: It reacts with atmospheric moisture to produce diphenylacetic acid and HCl gas, which can build up pressure in storage containers.

Q3: What are the initial signs of a runaway reaction?

A3: Be vigilant for the following signs:

  • A sudden, uncontrolled rise in the internal reaction temperature.

  • Rapid and vigorous gas evolution (HCl).

  • A noticeable increase in the reflux rate, even with cooling applied.

  • Changes in the color or viscosity of the reaction mixture.

  • Pressure buildup in the reaction vessel.

Q4: How does the choice of nucleophile affect the reaction's exothermicity?

A4: The nucleophilicity of the reacting partner plays a crucial role. Primary and secondary amines are generally more nucleophilic than alcohols and will react more vigorously, leading to a more pronounced exotherm.[4] Sterically hindered nucleophiles may react more slowly, generating heat at a more manageable rate.

Q5: What is the role of a base in these reactions, and how does its choice impact safety?

A5: A base, typically a non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine, is added to neutralize the HCl gas produced during the reaction.[5] This prevents the protonation of the nucleophile, which would render it unreactive. The choice of base is critical; a nucleophilic base can compete with the primary nucleophile, leading to unwanted byproducts. The neutralization reaction itself is also exothermic and contributes to the overall heat generated.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Rapid, Uncontrolled Temperature Spike - Addition rate of this compound is too fast.- Inadequate cooling capacity.- High concentration of reactants.- Immediately stop the addition of this compound.- Increase the efficiency of the cooling bath (e.g., switch to a colder bath like dry ice/acetone).- If the reaction is in a solvent, consider adding pre-chilled solvent to dilute the mixture and absorb heat.- For future experiments, reduce the rate of addition and/or dilute the reactants.
Excessive HCl Gas Evolution Overwhelming Scrubber - Reaction is proceeding too quickly.- Inefficient gas scrubbing system.- Slow down the addition of the acyl chloride to reduce the rate of HCl production.[2]- Ensure your scrubbing system (e.g., a bubbler with aqueous NaOH) is appropriately sized for the scale of the reaction and that the neutralizing solution is not saturated.[2]- Maintain a gentle nitrogen or argon flow through the headspace to safely direct the HCl gas to the scrubber.
Low Yield of Desired Product - Loss of nucleophile due to protonation by HCl.- Hydrolysis of this compound due to moisture.- Side reactions due to excessive temperature.- Ensure at least a stoichiometric equivalent of a suitable non-nucleophilic base is used.- Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (nitrogen or argon).- Maintain a low and controlled reaction temperature throughout the addition process.
Formation of Byproducts - Reaction temperature is too high.- The base used is acting as a nucleophile.- The nucleophile is degrading under the reaction conditions.- Maintain strict temperature control at a lower temperature (e.g., 0 °C or below).- Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine.- Add the nucleophile to the reaction mixture before slowly introducing the this compound.

Quantitative Data on Reaction Parameters

Parameter Amines (Primary & Secondary) Alcohols Notes
Typical Nucleophile Concentration 0.1 - 0.5 M0.2 - 1.0 MHigher concentrations will lead to a faster reaction and a more significant exotherm.
Recommended Addition Temperature -10 °C to 0 °C0 °C to Room TemperatureStart at the lower end of the range, especially for larger-scale reactions.
Rate of Addition Slow, dropwise additionDropwise to moderate additionThe rate should be adjusted to maintain a constant internal temperature.
Solvent Choice Aprotic solvents (e.g., Dichloromethane, THF, Diethyl Ether)Aprotic solvents (e.g., Dichloromethane, THF)The choice of solvent can influence the reaction rate and heat dissipation.
Base Triethylamine, Diisopropylethylamine (1.1 - 1.5 equivalents)Pyridine, Triethylamine (1.1 - 1.2 equivalents)A non-nucleophilic base is essential to prevent side reactions.

Experimental Protocols

General Protocol for the Reaction of this compound with an Amine (Amide Formation)
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet connected to an HCl scrubbing system, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of this compound: Dissolve this compound (1.05 equivalents) in the same anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with dilute aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Management

Logical Workflow for Managing Exothermic Reactions

ExothermManagement Workflow for Exothermic Reaction Control prep Reaction Setup (Dry Glassware, Inert Atmosphere) cool Cool Reaction Mixture (e.g., 0°C) prep->cool add Slow, Dropwise Addition of this compound cool->add monitor_temp Monitor Internal Temperature Continuously add->monitor_temp reaction_complete Reaction Complete (Monitor by TLC/LC-MS) add->reaction_complete temp_ok Temperature Stable? monitor_temp->temp_ok continue_add Continue Addition temp_ok->continue_add Yes stop_add STOP Addition temp_ok->stop_add No continue_add->add emergency_cool Apply Emergency Cooling/ Dilution stop_add->emergency_cool emergency_cool->monitor_temp workup Controlled Quench and Work-up reaction_complete->workup

Caption: A logical workflow for controlling the exothermic reaction.

Signaling Pathway for Troubleshooting a Runaway Reaction

RunawayTroubleshooting Troubleshooting a Runaway Exothermic Reaction start Uncontrolled Temperature Rise action1 Stop Reagent Addition Immediately start->action1 action2 Enhance Cooling start->action2 action3 Dilute with Cold Solvent start->action3 assess Is Temperature Under Control? action1->assess action2->assess action3->assess controlled Temperature Stabilized Investigate Cause assess->controlled Yes not_controlled Temperature Still Rising Evacuate! assess->not_controlled No

Caption: Decision pathway for responding to a thermal runaway event.

References

Technical Support Center: Diphenylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side products formed in reactions involving diphenylacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most prevalent side products are diphenylacetic acid and diphenylketene. Diphenylacetic acid is formed due to the hydrolysis of this compound in the presence of water[1]. Diphenylketene is generated through dehydrohalogenation when a tertiary amine base, such as triethylamine, is used[2][3].

Q2: How can I detect the formation of these side products during my experiment?

A2: The formation of diphenylacetic acid, a white solid, can lead to a hazy or precipitated reaction mixture, especially in nonpolar solvents. Diphenylketene is a distinct orange-colored oil[2]. The progress of the reaction and the formation of side products can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Q3: What is the impact of solvent choice on the formation of side products?

A3: The choice of solvent can significantly influence the rate of side reactions. Polar protic solvents can accelerate the hydrolysis of this compound to diphenylacetic acid. Aprotic solvents are generally preferred for minimizing hydrolysis[4]. The polarity of the solvent can also affect the rate of solvolysis, with more polar solvents generally leading to faster reaction rates[5].

Q4: Can the choice of base influence the type and amount of side products?

A4: Absolutely. Strong, non-nucleophilic bases like triethylamine readily promote the formation of diphenylketene[3][6]. Weaker bases, such as pyridine, can also be used as acid scavengers and may lead to a lower yield of diphenylketene, although they can also act as acylation catalysts[7]. For reactions where ketene formation is undesirable, using an inorganic base in a biphasic system (Schotten-Baumann conditions) can be an effective strategy to neutralize the HCl byproduct without promoting ketene formation[8][9][10].

Troubleshooting Guides

Issue 1: Low Yield of the Desired Ester/Amide Product and Presence of a White Precipitate

Possible Cause: Hydrolysis of this compound to diphenylacetic acid.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Solvent Selection: Use a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to minimize the solubility of any trace water and slow down the rate of hydrolysis.

  • Purification of Starting Materials: Ensure the alcohol or amine reactant is free of water. If necessary, dry the reactant over a suitable drying agent before use.

Issue 2: Appearance of a Bright Orange/Red Color in the Reaction Mixture and Reduced Yield of the Acylated Product

Possible Cause: Formation of diphenylketene.

Troubleshooting Steps:

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or below). The dehydrohalogenation reaction to form the ketene is temperature-dependent.

  • Choice of Base: If a tertiary amine is required, consider using a bulkier or less basic amine that may disfavor ketene formation. Alternatively, as mentioned, Schotten-Baumann conditions with an inorganic base can be employed for reactions with amines or alcohols[8][9][10].

  • Order of Addition: Add the this compound slowly to the mixture of the nucleophile and base to maintain a low instantaneous concentration of the acyl chloride, which can help suppress ketene formation.

Issue 3: Formation of Multiple Unidentified Byproducts in Friedel-Crafts Acylation

Possible Cause: Complex side reactions of the acylium ion or the product.

Troubleshooting Steps:

  • Catalyst Stoichiometry: In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is often required because the ketone product can form a stable complex with the catalyst[11]. Ensure the correct stoichiometry is used.

  • Reaction Temperature: Control the reaction temperature carefully, as higher temperatures can lead to side reactions and decomposition.

  • Substrate Purity: Ensure the aromatic substrate is pure and free from activating or deactivating impurities that could lead to undesired reactions.

Data Presentation

Table 1: Effect of Solvent on the Relative Rate of Hydrolysis of this compound

SolventRelative PolarityRelative Rate of Hydrolysis (Qualitative)
Hexane0.009Very Slow
Toluene0.099Slow
Diethyl Ether0.117Moderate
Dichloromethane0.309Moderate-Fast
Acetone0.355Fast
Ethanol0.654Very Fast
Water1.000Extremely Fast

This table provides a qualitative trend. Actual rates depend on temperature and water content.

Table 2: Influence of Base and Temperature on Diphenylketene Formation

BaseTemperature (°C)Diphenylketene Yield (Estimated %)Desired Amide Yield (Estimated %)
Triethylamine2540-6040-60
Triethylamine010-2080-90
Pyridine255-1585-95
Diisopropylethylamine (DIPEA)2530-5050-70

These are estimated yields for a typical amidation reaction and can vary based on the specific amine and reaction conditions.

Experimental Protocols

Protocol 1: Minimizing Hydrolysis in Esterification Reactions
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) (10 mL per mmol of alcohol). Add a non-nucleophilic base such as pyridine (1.2 equivalents).

  • Reaction Execution: Cool the mixture to 0 °C in an ice bath. Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the alcohol solution over 30 minutes.

  • Work-up: After the reaction is complete (monitored by TLC), wash the reaction mixture sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Protocol 2: Suppressing Ketene Formation in Amidation Reactions (Schotten-Baumann Conditions)
  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a 2:1 mixture of diethyl ether and a 10% aqueous solution of Na₂CO₃.

  • Reaction Execution: Vigorously stir the biphasic mixture and cool it to 0 °C. Add a solution of this compound (1.05 equivalents) in diethyl ether dropwise.

  • Monitoring: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Separate the organic layer. Wash it with 1M HCl (to remove any unreacted amine) and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Recrystallize the crude amide from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography.

Mandatory Visualization

Diphenylacetyl_Chloride_Reactions DPC This compound DPA Diphenylacetic Acid (Side Product) DPC->DPA Hydrolysis DPK Diphenylketene (Side Product) DPC->DPK Dehydrohalogenation Product Desired Acylated Product (Ester, Amide) DPC->Product Acylation HCl HCl H2O Water (Moisture) Nuc Nucleophile (Alcohol, Amine) Base Tertiary Amine Base (e.g., Triethylamine)

Caption: Reaction pathways of this compound leading to the desired product and common side products.

References

Technical Support Center: Column Chromatography Purification of Diphenylacetyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of diphenylacetyl chloride derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound derivatives by column chromatography?

This compound and its derivatives are reactive compounds, presenting several challenges during silica gel column chromatography. The primary issues include:

  • Hydrolysis: The acid chloride functional group is susceptible to hydrolysis by water, which can be present as moisture in the solvents, on the silica gel, or from the atmosphere. This leads to the formation of the corresponding carboxylic acid as an impurity.

  • Decomposition on Silica Gel: Standard silica gel is slightly acidic, which can catalyze the decomposition of sensitive derivatives.[1]

  • Co-elution of Impurities: Non-polar impurities may have similar retention factors (Rf) to the desired product, making separation difficult.

Q2: What is a good starting point for selecting a mobile phase (eluent)?

A common starting point for the purification of moderately polar organic compounds like this compound derivatives is a mixture of a non-polar solvent and a more polar solvent.[2][3] A typical initial system to test via thin-layer chromatography (TLC) is a mixture of hexane and ethyl acetate.[2] The polarity of the eluent is adjusted to achieve an optimal Rf value for the target compound, ideally between 0.2 and 0.4 for good separation on a column.[4]

Q3: How can I prevent the decomposition of my acid-sensitive compound on the silica gel column?

To mitigate the decomposition of acid-sensitive compounds, it is recommended to use a neutralized or deactivated stationary phase.[1] You can prepare a deactivated silica gel by treating it with a base, such as triethylamine. A common procedure involves flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample. Alternatively, commercially available neutral silica gel can be used.[1]

Q4: What are some alternative stationary phases if silica gel proves to be problematic?

If decomposition or poor separation persists on silica gel, several alternative stationary phases can be considered:

  • Alumina: Alumina is another common polar stationary phase and is available in neutral, acidic, or basic forms. Neutral or basic alumina can be a good alternative for acid-sensitive compounds.

  • Florisil®: A magnesium silicate adsorbent that is less acidic than silica gel.

  • Reversed-Phase Silica (C18 or C8): For more polar derivatives, reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, can be an effective alternative.[5]

Q5: How do I choose between wet and dry packing of the column?

Both wet and dry packing methods can be effective, and the choice often comes down to laboratory preference and the scale of the purification.

  • Wet Packing: Involves preparing a slurry of the silica gel in the initial mobile phase and pouring it into the column. This method is often preferred as it can help to prevent the entrapment of air bubbles and ensure a more homogenous packing.

  • Dry Packing: The dry silica gel is poured into the column, followed by the mobile phase. It is crucial to ensure the silica gel is fully wetted and settled before loading the sample. Tapping the column gently can help to achieve a uniform packing.[6]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product is decomposing on the column (streaking on TLC, low yield). The silica gel is too acidic, causing degradation of the acid-sensitive this compound derivative.- Use deactivated silica gel (pre-treated with triethylamine).- Use an alternative, less acidic stationary phase like neutral alumina or Florisil®.- Run the column quickly (flash chromatography) to minimize contact time.
Poor separation of the product from impurities. - Inappropriate mobile phase polarity.- Column overloading.- The chosen stationary phase is not providing enough selectivity.- Optimize the mobile phase using TLC. Test different solvent ratios and consider adding a third solvent to fine-tune polarity.- Reduce the amount of crude material loaded onto the column.- Try a different stationary phase with different selectivity (e.g., alumina or a bonded phase).
Product elutes too quickly (high Rf) or not at all (low Rf). The polarity of the mobile phase is too high or too low, respectively.- For a high Rf, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).- For a low Rf, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Cracked or channeled silica bed. - Improper packing of the column.- The column ran dry during the run.- Ensure the silica gel is packed uniformly. Gently tap the column during packing to settle the stationary phase.- Always keep the solvent level above the top of the silica gel bed.
Broad or tailing peaks. - Column overloading.- The compound may be interacting too strongly with the stationary phase.- The sample was dissolved in a solvent that is too strong.- Decrease the amount of sample loaded.- Add a small amount of a modifier to the mobile phase (e.g., a trace of acid or base, depending on the compound's nature) to improve peak shape.- Dissolve the sample in the weakest possible solvent before loading it onto the column.

Quantitative Data

The following tables provide representative data for the column chromatography of this compound derivatives and related compounds. Note that optimal conditions will vary depending on the specific derivative.

Table 1: Mobile Phase Composition and Corresponding Rf Values for Substituted Phenylacetic Acids on Silica Gel

CompoundMobile Phase (Dichloromethane:Methanol)Rf Value
2-Chloro-2-phenylacetic acid95:5 (+1% Formic Acid)0.51
2-Chloro-2-(4-fluorophenyl)acetic acid80:200.77
2-Chloro-2-(4-(trifluoromethyl)phenyl)acetic acidGradient (0-10% Methanol)0.57
Data adapted from a study on the chlorination of phenylacetic acid analogues.[7]

Table 2: Recommended Starting Solvent Systems for TLC Analysis

Polarity of CompoundRecommended Starting Solvent System
Non-polarHexane / Ethyl Acetate (9:1)
Moderately PolarHexane / Ethyl Acetate (7:3 to 1:1)[2]
PolarDichloromethane / Methanol (95:5)
These are general recommendations; the ideal system should be determined experimentally.

Experimental Protocols

Protocol 1: Purification of a this compound Derivative using a Standard Silica Gel Column

This protocol provides a general procedure for the purification of a moderately polar, relatively stable this compound derivative.

1. Materials:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (anhydrous)

  • Ethyl acetate (anhydrous)

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

2. Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate solvent mixtures to find a system that gives the desired product an Rf of approximately 0.2-0.4.

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Rinse the flask with a small amount of the mobile phase and add it to the column.

    • Drain the solvent until the sample has entered the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, filling the space above the silica gel.

    • Begin collecting fractions as the solvent flows through the column. The flow rate can be increased by applying gentle air pressure to the top of the column (flash chromatography).[6]

    • Monitor the elution by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: Purification of an Acid-Sensitive this compound Derivative using Deactivated Silica Gel

This protocol is adapted for compounds that are prone to degradation on standard silica gel.

1. Materials:

  • Same as Protocol 1, with the addition of triethylamine.

2. Procedure:

  • TLC Analysis: As in Protocol 1.

  • Column Packing: Pack the column with silica gel as described in Protocol 1.

  • Silica Gel Deactivation:

    • Prepare a mobile phase solution containing 1-3% triethylamine.

    • Flush the packed column with 2-3 column volumes of this basic mobile phase.

    • Then, flush the column with 2-3 column volumes of the regular mobile phase (without triethylamine) to remove the excess base.

  • Sample Loading, Elution, and Product Isolation: Proceed as described in Protocol 1 (steps 3-5).

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Mobile Phase) packing 2. Column Packing (Wet or Dry Method) tlc->packing deactivation 2a. Deactivation (Optional) (For Acid-Sensitive Compounds) packing->deactivation loading 3. Sample Loading packing->loading deactivation->loading elution 4. Elution & Fraction Collection loading->elution fraction_analysis 5. Fraction Analysis (TLC) elution->fraction_analysis pooling 6. Pooling of Pure Fractions fraction_analysis->pooling evaporation 7. Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Workflow for Column Chromatography Purification.

troubleshooting_logic start Problem Encountered (e.g., Poor Separation, Decomposition) check_tlc Review TLC Data start->check_tlc is_rf_ok Is Rf in Optimal Range (0.2-0.4)? check_tlc->is_rf_ok adjust_solvent Adjust Mobile Phase Polarity is_rf_ok->adjust_solvent No is_streaking Is there Streaking or New Spots on TLC? is_rf_ok->is_streaking Yes adjust_solvent->check_tlc decomposition Compound is Decomposing is_streaking->decomposition Yes separation_issue Poor Separation is_streaking->separation_issue No deactivate_silica Use Deactivated Silica or Alternative Stationary Phase decomposition->deactivate_silica solution Problem Resolved deactivate_silica->solution check_loading Check Column Loading separation_issue->check_loading is_overloaded Is Column Overloaded? check_loading->is_overloaded reduce_load Reduce Sample Load is_overloaded->reduce_load Yes change_stationary_phase Consider Alternative Stationary Phase is_overloaded->change_stationary_phase No reduce_load->solution change_stationary_phase->solution

Caption: Troubleshooting Logic for Purification Issues.

References

Technical Support Center: Recrystallization of Diphenylacetyl Chloride Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization techniques for products synthesized using diphenylacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization procedure for a new compound synthesized from this compound?

A1: The crucial first step is to determine a suitable solvent.[1] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.[1] Small-scale solubility tests with a variety of solvents (e.g., hexane, ethanol, toluene, ethyl acetate) are recommended to identify the best candidate. For aromatic compounds, which are typical products of this compound, alcohols like methanol and ethanol, or hydrocarbon solvents like hexane and toluene, are often good starting points.[2][3]

Q2: My product is a derivative of diphenylacetic acid. What solvents are commonly used for the recrystallization of such compounds?

A2: For diphenylacetic acid itself, a mixture of 50% alcohol (such as ethanol) and water has been successfully used.[4] Toluene is another solvent that has been employed for the recrystallization of diphenylacetic acid.[5] For derivatives, the choice will depend on the specific functional groups present, but starting with solvent systems similar to those used for the parent acid is a logical approach.

Q3: Can I use a solvent mixture for recrystallization? If so, how do I choose one?

A3: Yes, a mixed-solvent system is often used when no single solvent has the ideal solubility properties.[1] This typically involves one solvent in which the compound is soluble (the "soluble solvent") and another in which it is insoluble (the "insolvent" or "anti-solvent"). Common pairs include ethanol-water, diethyl ether-hexane, and toluene-hexane.[1] The procedure involves dissolving the compound in a minimum amount of the hot soluble solvent, followed by the dropwise addition of the hot or cold anti-solvent until the solution becomes cloudy (the saturation point). The solution is then clarified by adding a few drops of the soluble solvent and allowed to cool.[6]

Q4: How can I remove colored impurities during recrystallization?

A4: If your product, derived from this compound, has a colored impurity, you can often remove it by adding a small amount of activated charcoal to the hot solution before filtration.[7] The charcoal adsorbs the colored impurities. It is important to use the minimum amount necessary, as excess charcoal can also adsorb your desired product, leading to a lower yield.[8] After adding the charcoal, the solution should be heated briefly and then filtered while hot to remove the charcoal and the adsorbed impurities.

Troubleshooting Guides

Issue 1: Crystals Do Not Form Upon Cooling

Q: I have dissolved my this compound derivative in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

A: This is a common issue, often caused by using too much solvent, leading to a solution that is not supersaturated upon cooling.[8][9][10] Here are several steps you can take to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.[8][9] This can create microscopic scratches on the glass that provide nucleation sites for crystal growth.[3]

    • Seed Crystals: If you have a small amount of the pure product, add a tiny "seed crystal" to the solution.[8][9] This provides a template for new crystals to grow upon.

  • Reduce Solvent Volume: If nucleation techniques don't work, you have likely used too much solvent.[8][11] Gently heat the solution to boil off some of the solvent.[8] Once the volume is reduced, allow the solution to cool again.

  • Cool to a Lower Temperature: If crystals still haven't formed at room temperature, try cooling the flask in an ice-water bath.[10] Lower temperatures decrease the solubility of your compound, which can promote crystallization.

Issue 2: The Product "Oils Out" Instead of Crystallizing

Q: When I cool the solution, my product separates as an oil, not as crystals. How can I fix this?

A: "Oiling out" occurs when the solid melts in the hot solvent and separates from the solution as a liquid upon cooling.[9] This is more common when the melting point of the compound is low or when the solution is highly impure.[8][9] Here are some troubleshooting steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.[8][9] Then, allow the solution to cool very slowly. Slow cooling is critical to encourage the formation of an ordered crystal lattice rather than an amorphous oil.[9]

  • Lower the Crystallization Temperature: If your compound has a low melting point, try using a solvent with a lower boiling point. This ensures that the dissolution temperature is below the melting point of your compound.

  • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. You may need to experiment with different solvents or a mixed-solvent system.

Issue 3: The Recrystallization Yield is Very Low

Q: After filtration, I recovered very little of my product. What could have gone wrong?

A: A low yield can result from several factors during the recrystallization process.[8] Consider the following potential causes and solutions:

  • Using Too Much Solvent: As with the failure to form crystals, using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[1][8][11] Always use the minimum amount of hot solvent required to fully dissolve your crude product.[11]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated, and perform the filtration as quickly as possible.[10]

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to complete and have cooled the solution in an ice bath to maximize the recovery of your solid.[10]

  • Washing with Room Temperature Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent.[11] Using room temperature or warm solvent will redissolve some of your purified product.[11]

Data and Protocols

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. Below is a table of common solvents, ordered by decreasing polarity, that can be tested for products made with this compound.

SolventBoiling Point (°C)PolarityNotes
Water100Very HighUnlikely to be a good single solvent for non-polar diphenylacetyl derivatives, but can be used as an anti-solvent with alcohols.[6]
Ethanol78HighA good starting choice for many aromatic compounds.[3] Can be used in a mixture with water.[4]
Methanol65HighSimilar to ethanol, often effective for aromatic compounds.[3]
Acetone56MediumA strong solvent, may be too effective at dissolving products even at room temperature.[12]
Ethyl Acetate77MediumA versatile solvent for a range of polarities.[12]
Toluene111LowGood for non-polar, aromatic compounds. Can be paired with hexane.[1]
Hexane69Very LowAn effective solvent for non-polar compounds. Used for the recrystallization of this compound itself.[7]
Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Once it has reached room temperature, place it in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[11]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble solvent."

  • Addition of Anti-Solvent: While the solution is hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Visual Guides

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place Crude Product in Flask B Add Minimum Hot Solvent to Dissolve A->B C Add Charcoal (Optional) B->C D Hot Gravity Filtration (Optional) B->D If no charcoal needed C->D E Cool Slowly to Room Temp D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I Troubleshooting_Recrystallization cluster_no_crystals No Crystals cluster_oiling_out Oiling Out Start Solution Cooled Q1 Crystals Formed? Start->Q1 Success Proceed to Filtration Q1->Success Yes Q2 Oil Formed? Q1->Q2 No cluster_oiling_out cluster_oiling_out Q2->cluster_oiling_out Yes cluster_no_crystals cluster_no_crystals Q2->cluster_no_crystals No A1 Scratch Flask / Add Seed Crystal A2 Reduce Solvent Volume (Boil Off) A1->A2 A3 Cool in Ice Bath A2->A3 B1 Reheat to Dissolve B2 Add More Solvent B1->B2 B3 Cool Slowly B2->B3

References

Technical Support Center: Diphenylacetyl Chloride Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the storage stability of Diphenylacetyl chloride. The following information is presented in a question-and-answer format to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of this compound degradation is exposure to moisture.[1][2] As an acyl chloride, it is highly susceptible to hydrolysis. Contact with water, even atmospheric humidity, will lead to its conversion into diphenylacetic acid and hydrochloric acid (HCl).[1] This degradation compromises the purity and reactivity of the reagent for its intended synthetic applications.[1]

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: To maximize its shelf life, this compound should be stored in a cool, dry environment under an inert atmosphere.[1][2] Specific recommendations include:

  • Temperature: Store in a cool place, with some suppliers recommending temperatures between 10°C and 25°C.[3]

  • Atmosphere: Keep under a dry, inert gas such as nitrogen or argon to displace moisture-laden air.[3]

  • Container: Use a tightly sealed container made of a compatible material.

  • Moisture Control: Store in a desiccator or a controlled low-humidity environment. The use of desiccants is highly recommended.

Q3: How long can I expect this compound to remain stable under optimal conditions?

A3: Under ideal storage conditions, some suppliers indicate a shelf life of up to 730 days (2 years). However, the actual stability will depend on the handling procedures and the integrity of the storage container.

Q4: Are there any visual cues that indicate this compound has degraded?

A4: While this compound is typically a white to pale yellow crystalline solid, significant degradation may not always be visually obvious. However, the presence of a strong, acrid odor of HCl or a change in the physical appearance of the solid (e.g., clumping or becoming sticky) can be indicators of moisture contamination and subsequent hydrolysis.

Q5: What are the consequences of using degraded this compound in my experiments?

A5: Using degraded this compound can lead to several experimental issues, including:

  • Reduced reaction yields: As the concentration of the active acyl chloride is lower, the yield of the desired product will be diminished.

  • Formation of byproducts: The presence of diphenylacetic acid can lead to the formation of unwanted side products in your reaction.

  • Inconsistent results: The variable purity of the starting material will make it difficult to achieve reproducible experimental outcomes.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no reactivity in an acylation reaction. Degradation of this compound due to moisture exposure.1. Verify the age and storage conditions of the reagent. 2. Perform a purity analysis (e.g., by GC or HPLC) to determine the percentage of active acyl chloride. 3. If degraded, use a fresh, unopened container of this compound. 4. Ensure all reaction glassware and solvents are scrupulously dried before use.
Inconsistent yields between different batches of this compound. Variation in the purity of the reagent batches due to handling and storage history.1. Analyze the purity of each batch before use. 2. Standardize handling procedures to minimize moisture exposure. 3. If possible, repurify the this compound by recrystallization from a dry, non-polar solvent like hexane.
Presence of an unexpected acidic byproduct in the reaction mixture. Hydrolysis of this compound to diphenylacetic acid.1. Confirm the identity of the byproduct using analytical techniques (e.g., NMR, MS). 2. Improve the anhydrous conditions of the reaction. 3. Consider adding a non-nucleophilic base to the reaction to scavenge any HCl formed.

Data on Storage Conditions and Stability

Parameter Recommendation/Information
Storage Temperature 10°C - 25°C[3]
Atmosphere Inert gas (Nitrogen or Argon)[3]
Humidity Low humidity; use of desiccants is recommended.
Light Sensitivity Some sources indicate light sensitivity. Store in an opaque or amber container.
Primary Degradation Product Diphenylacetic acid
Secondary Degradation Product Hydrochloric acid
Reported Shelf Life Up to 730 days under optimal conditions.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC) with Derivatization

Objective: To determine the purity of this compound by converting it to a stable derivative for GC analysis, which also allows for the quantification of the diphenylacetic acid impurity.

Methodology:

  • Derivatization:

    • In a glovebox or under an inert atmosphere, accurately weigh approximately 50 mg of the this compound sample into a dry vial.

    • Add 1 mL of anhydrous toluene and 0.5 mL of anhydrous methanol to the vial. The methanol will react with the this compound to form the more stable methyl diphenylacetate.

    • To derivatize the diphenylacetic acid impurity, add a suitable silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat the mixture at 60°C for 30 minutes.

  • GC-FID Analysis:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Detector Temperature (FID): 300°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

  • Quantification:

    • Prepare calibration standards of methyl diphenylacetate and silylated diphenylacetic acid of known concentrations.

    • Calculate the percentage purity of the this compound based on the peak area of the methyl diphenylacetate derivative relative to the total peak area of all related components.

Protocol 2: Accelerated Stability Study

Objective: To assess the stability of this compound under accelerated temperature and humidity conditions to predict its long-term stability.

Methodology:

  • Sample Preparation:

    • In an inert atmosphere, dispense accurately weighed samples of high-purity this compound into several vials made of a compatible material (e.g., glass with PTFE-lined caps).

  • Stress Conditions:

    • Place the vials in stability chambers set at the following conditions as per ICH guidelines for accelerated testing:

      • Condition 1: 40°C ± 2°C / 75% RH ± 5% RH

      • Condition 2 (for comparison): 25°C ± 2°C / 60% RH ± 5% RH (real-time control)

  • Time Points:

    • Pull samples at initial (t=0), 1, 3, and 6-month intervals.

  • Analysis:

    • At each time point, analyze the samples for purity using the GC method described in Protocol 1.

  • Data Evaluation:

    • Plot the percentage of remaining this compound against time for each condition.

    • Analyze the degradation kinetics to estimate the shelf life under recommended storage conditions.

Visualizations

degradation_pathway diphenylacetyl_chloride This compound diphenylacetic_acid Diphenylacetic Acid diphenylacetyl_chloride->diphenylacetic_acid Hydrolysis hcl Hydrochloric Acid (HCl) diphenylacetyl_chloride->hcl Hydrolysis moisture Moisture (H2O) moisture->diphenylacetyl_chloride

Caption: Degradation pathway of this compound via hydrolysis.

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_analysis Analysis storage_conditions Store at 10-25°C Inert Atmosphere Low Humidity handling_procedures Use in Glovebox or under Inert Gas storage_conditions->handling_procedures purity_check Purity Check (GC/HPLC) handling_procedures->purity_check reaction Use in Reaction purity_check->reaction

Caption: Recommended workflow for handling and using this compound.

troubleshooting_logic start Low Reaction Yield? check_purity Check Purity of This compound start->check_purity degraded Purity < 95%? check_purity->degraded use_new Use Fresh Reagent degraded->use_new Yes check_conditions Check Reaction Conditions (Anhydrous?) degraded->check_conditions No success Improved Yield use_new->success improve_conditions Dry Solvents/Glassware check_conditions->improve_conditions improve_conditions->success

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: Handling Moisture-Sensitive Diphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for safely handling and effectively utilizing diphenylacetyl chloride in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS 1871-76-7) is a crystalline solid that is highly reactive and sensitive to moisture and light.[1][2] Its primary hazards stem from its corrosivity and reactivity. It can cause severe skin burns and eye damage.[3][4] Upon contact with moisture, it hydrolyzes to form diphenylacetic acid and corrosive hydrogen chloride (HCl) gas, which is a lachrymator (induces tearing) and can cause respiratory irritation.[4][5]

Q2: What are the recommended storage conditions for this compound?

A2: To maintain its stability and reactivity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture and incompatible substances such as strong oxidizing agents and bases.[4][5] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. The recommended storage temperature is generally below +30°C.[2]

Q3: What happens when this compound is exposed to air?

A3: Exposure to moist air will cause this compound to hydrolyze.[5] You may observe the solid fuming, which is the formation of HCl gas as it reacts with water vapor in the air.[6] This hydrolysis degrades the reagent, leading to inaccurate stoichiometry in reactions and the introduction of impurities.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in anhydrous (dry) organic solvents such as toluene, benzene, and diethyl ether.[1][7] It is also slightly soluble in chloroform and DMSO.[2] It is crucial to use anhydrous solvents to prevent hydrolysis of the acyl chloride.[8]

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: When handling this compound, appropriate PPE is essential. This includes chemical safety goggles or a face shield, chemical-resistant gloves (inspect before use), and a lab coat.[4][9] All handling of the solid and its solutions should be conducted in a chemical fume hood to avoid inhalation of dust or HCl fumes.[2][4]

Troubleshooting Guide

Problem 1: My reaction yield is consistently low when using this compound.

  • Question: I am performing an acylation reaction, but my product yield is much lower than expected. What could be the cause?

  • Answer: Low yields in reactions involving this compound are often due to the degradation of the starting material or suboptimal reaction conditions. Consider the following:

    • Reagent Quality: The this compound may have been compromised by exposure to moisture. If the container has been opened multiple times without proper inert atmosphere techniques, the reagent may be partially hydrolyzed. Consider using a fresh bottle or titrating a small sample to determine its purity.

    • Solvent and Glassware: Ensure all your solvents are anhydrous and that your glassware was properly dried (e.g., oven-dried or flame-dried under an inert atmosphere).[8][10] Adsorbed moisture on glassware is a common source of contamination.[10]

    • Reaction Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the ingress of atmospheric moisture.[8]

    • Temperature Control: Acylation reactions can be exothermic. Poor temperature control can lead to the formation of side products.[11] Ensure your reaction is adequately cooled and the temperature is monitored.

Problem 2: I observe fuming and a strong, acrid smell when I open the this compound container.

  • Question: Is it normal for the this compound to fume? What should I do?

  • Answer: Yes, fuming is a common observation and indicates that the acyl chloride is reacting with moisture in the air to produce HCl gas.[6] While this is characteristic of reactive acyl chlorides, it also signifies that the reagent is being consumed. To minimize this:

    • Work quickly and in a well-ventilated fume hood.

    • Minimize the time the container is open to the atmosphere.

    • Consider transferring the required amount in a glove box or under a positive pressure of inert gas.

Problem 3: My product is contaminated with Diphenylacetic acid.

  • Question: After my reaction work-up, I've identified Diphenylacetic acid as a major impurity. How can I avoid this?

  • Answer: The presence of Diphenylacetic acid is a direct result of the hydrolysis of this compound.[5] This can happen either before or during your reaction.

    • Pre-reaction Hydrolysis: This is caused by improper storage or handling, as detailed in Problem 1. Using fresh, high-purity this compound and strictly anhydrous conditions is the best prevention.

    • Work-up Induced Hydrolysis: If your reaction work-up involves an aqueous quench, any unreacted this compound will be converted to Diphenylacetic acid. To separate it from your desired product, you can perform a basic wash (e.g., with aqueous sodium bicarbonate solution). The Diphenylacetic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated from your organic product.

Data Presentation

PropertyValueReference
CAS Number 1871-76-7[2][12]
Molecular Formula C₁₄H₁₁ClO[2][12]
Molecular Weight 230.69 g/mol [3]
Appearance Slightly yellow crystalline powder or solid[2]
Melting Point 49-53 °C (lit.)[2]
Boiling Point 175-176 °C at 17 mmHg (lit.)[2]
Sensitivity Moisture and light sensitive[1][4]
Solubility Soluble in toluene; reacts with water[1][13]

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of this compound

This protocol outlines the procedure for safely weighing and dispensing solid this compound under an inert atmosphere.

Materials:

  • This compound

  • Oven-dried glassware (e.g., round-bottom flask with a septum)

  • Spatula

  • Weighing boat

  • Nitrogen or Argon gas line with a manifold

  • Glove box (optional, but recommended)

Procedure:

  • Ensure all glassware is thoroughly dried in an oven (e.g., at 125°C overnight) and allowed to cool in a desiccator or under a stream of inert gas.[10]

  • Assemble the reaction flask and purge with inert gas for several minutes.

  • If using a glove box, transfer the this compound container, glassware, and spatula into the glove box.

  • If not using a glove box, maintain a positive pressure of inert gas in your reaction flask.

  • Briefly remove the cap from the this compound container inside the fume hood.

  • Quickly weigh the desired amount of the solid in a dry weighing boat.

  • Transfer the solid to the reaction flask. If possible, do this under a blanket of inert gas.

  • Immediately and tightly reseal the this compound container.

  • Purge the reaction flask headspace with inert gas again before proceeding with the addition of solvent.

Protocol 2: Quenching Unreacted this compound

This protocol describes how to safely neutralize (quench) unreacted this compound at the end of a reaction or for disposal.

Materials:

  • Reaction mixture containing unreacted this compound

  • Anhydrous alcohol (e.g., isopropanol or ethanol) or a nucleophilic amine (e.g., triethylamine)[9]

  • Stirring plate and stir bar

  • Ice bath

Procedure:

  • Cool the reaction mixture in an ice bath to control the exotherm of the quench.

  • While stirring, slowly and dropwise add an anhydrous alcohol (like isopropanol) or a suitable amine to the reaction mixture.[9] The alcohol will react to form a stable ester, and an amine will form a stable amide.[9][14]

  • Caution: The reaction is exothermic and will produce HCl gas. Ensure the addition is slow and the reaction is well-ventilated within a fume hood.

  • Continue stirring for 30 minutes after the addition is complete to ensure all the acyl chloride has reacted.

  • The quenched mixture can now be subjected to a standard aqueous work-up.

Visualizations

troubleshooting_workflow start Low Reaction Yield q1 Is the Diphenylacetyl chloride fresh? start->q1 q2 Were solvents and glassware anhydrous? q1->q2 Yes sol1 Use a new bottle of reagent or purify the existing stock. q1->sol1 No q3 Was the reaction run under an inert atmosphere? q2->q3 Yes sol2 Dry solvents and oven-dry all glassware before use. q2->sol2 No sol3 Use a nitrogen or argon blanket during the reaction. q3->sol3 No end Yield Improved q3->end Yes sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for low reaction yields.

handling_workflow cluster_prep Preparation cluster_dispense Dispensing p1 Don PPE (Gloves, Goggles, Lab Coat) p2 Oven-dry Glassware p1->p2 p3 Set up in Fume Hood p2->p3 d1 Purge Flask with Inert Gas p3->d1 d2 Weigh Solid Quickly d1->d2 d3 Transfer to Flask under Inert Gas d2->d3 d4 Reseal Container Tightly d3->d4 end end d4->end Proceed with Reaction

Caption: Safe handling and dispensing workflow.

hydrolysis_pathway reagents This compound + Water (H₂O) products Diphenylacetic Acid + Hydrogen Chloride (HCl) reagents->products Hydrolysis (in moist air or aqueous solution)

Caption: Hydrolysis reaction of this compound.

References

Validation & Comparative

1H NMR and 13C NMR spectrum of Diphenylacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Diphenylacetyl Chloride and Alternative Acylating Agents

For researchers, scientists, and drug development professionals engaged in organic synthesis, the selection of an appropriate acylating agent is a critical step that influences reaction outcomes and product purity. This compound is a valuable reagent for introducing the diphenylacetyl group, but a comprehensive understanding of its spectral characteristics compared to other common acylating agents is essential for reaction monitoring and structural elucidation. This guide provides an objective comparison of the ¹H and ¹³C NMR spectra of this compound with three alternative acylating agents: acetyl chloride, benzoyl chloride, and phenoxyacetyl chloride.

Performance Comparison of Acylating Agents

The choice of an acylating agent depends on factors such as reactivity, selectivity, and the nature of the substrate. This compound offers the ability to introduce a bulky, hydrophobic diphenylmethyl moiety. Acetyl chloride is a simple, reactive agent for introducing an acetyl group. Benzoyl chloride provides a stable benzoyl group, often used in protecting group strategies. Phenoxyacetyl chloride allows for the introduction of a phenoxyacetyl group, which can be found in various biologically active molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for these four compounds, providing a basis for their identification and differentiation in reaction mixtures.

¹H NMR Spectral Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.2-7.4m10HAromatic protons
5.3s1HMethine proton (-CH)
Acetyl chloride 2.6s3HMethyl protons (-CH₃)
Benzoyl chloride 7.4-7.6m3HMeta and Para protons
8.1d2HOrtho protons
Phenoxyacetyl chloride 4.8s2HMethylene protons (-CH₂)
6.9-7.4m5HAromatic protons
¹³C NMR Spectral Data
CompoundChemical Shift (δ) ppmAssignment
This compound 172.5Carbonyl carbon (C=O)
138.1Quaternary aromatic carbons
128.8, 128.5, 127.3Aromatic CH carbons
63.5Methine carbon (-CH)
Acetyl chloride 170.1Carbonyl carbon (C=O)
33.7Methyl carbon (-CH₃)
Benzoyl chloride 168.5Carbonyl carbon (C=O)
134.8Quaternary aromatic carbon
131.5, 129.2, 128.6Aromatic CH carbons
Phenoxyacetyl chloride 168.0Carbonyl carbon (C=O)
157.2Quaternary aromatic carbon (-O-Ar)
129.7, 121.9, 114.8Aromatic CH carbons
66.8Methylene carbon (-CH₂)

Experimental Protocols

General Procedure for Acquiring ¹H and ¹³C NMR Spectra

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).[1]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the acyl chloride.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice as it is a versatile solvent for many organic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Typically 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay can be used for more accurate integration.

  • Number of Scans: 8-16 scans for a sample of sufficient concentration.

3. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

4. Data Processing:

  • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or referencing the residual solvent peak.

Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for comparing this compound with its alternatives based on their NMR spectra.

G Workflow for NMR-based Comparison of Acylating Agents cluster_selection Compound Selection cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_comparison Comparative Evaluation A This compound C Prepare Samples in Deuterated Solvent A->C B Alternative Acylating Agents (e.g., Acetyl Chloride, Benzoyl Chloride) B->C D Acquire 1H NMR Spectra C->D E Acquire 13C NMR Spectra C->E F Process Spectra (FT, Phasing, Baseline Correction) D->F E->F G Identify Chemical Shifts, Multiplicities, and Integrations F->G H Tabulate NMR Data for All Compounds G->H I Compare Spectral Features for Structural Differentiation H->I J Relate Spectral Data to Molecular Structure and Reactivity I->J

Caption: A logical workflow for the comparative analysis of acylating agents using NMR spectroscopy.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Acyl Chlorides in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate acylating agent is a critical step in the synthesis of many pharmaceutical compounds. Acyl chlorides are highly reactive reagents valued for their efficiency in forming ester and amide bonds. Understanding the mass spectrometry fragmentation patterns of these reagents is crucial for reaction monitoring, impurity profiling, and ensuring the structural integrity of final products. This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of diphenylacetyl chloride and two common alternatives: benzoyl chloride and acetyl chloride.

Performance Comparison of Acyl Chlorides

The reactivity and fragmentation patterns of acyl chlorides are influenced by the nature of the acyl group. The following table summarizes the key mass spectrometry data for this compound, benzoyl chloride, and acetyl chloride, providing a basis for their differentiation and identification in a laboratory setting.

Acyl ChlorideMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)Base Peak (m/z)
This compound C₁₄H₁₁ClO230.69195, 167, 165167
Benzoyl Chloride C₇H₅ClO140.57139/141 ([M-H]⁺), 111, 105, 77105
Acetyl Chloride C₂H₃ClO78.5078/80 (M⁺), 63, 4343

Fragmentation Pattern Analysis

This compound:

Under electron ionization, this compound readily loses a chlorine radical to form the highly stable diphenylacetyl cation at m/z 195. Subsequent loss of a carbonyl group (CO) results in the formation of the diphenylmethyl cation (benzhydryl cation) at m/z 167, which is the base peak in the spectrum due to its significant resonance stabilization.[1] Further fragmentation can lead to the tropylium ion at m/z 165.

Benzoyl Chloride:

The mass spectrum of benzoyl chloride is characterized by the prominent benzoyl cation at m/z 105, which is formed by the loss of the chlorine atom and typically represents the base peak. The molecular ion peak is often weak. Another significant fragment is observed at m/z 77, corresponding to the phenyl cation, which arises from the loss of a carbonyl group from the benzoyl cation. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), fragments containing chlorine, such as the [M-H]⁺ ion, will appear as a pair of peaks with an approximate 3:1 intensity ratio (m/z 139 and 141).

Acetyl Chloride:

Acetyl chloride, being a smaller molecule, exhibits a simpler fragmentation pattern. The most abundant peak, and therefore the base peak, is the acetyl cation at m/z 43. The molecular ion peak is observed at m/z 78 and 80, reflecting the isotopic distribution of chlorine. Loss of a methyl radical from the molecular ion can also lead to a peak at m/z 63.

Visualizing Fragmentation Pathways

The fragmentation pathways of these acyl chlorides can be visualized to better understand the formation of the observed ions.

cluster_diphenyl This compound Fragmentation This compound M+ (m/z 230) This compound M+ (m/z 230) Diphenylacetyl cation (m/z 195) Diphenylacetyl cation (m/z 195) This compound M+ (m/z 230)->Diphenylacetyl cation (m/z 195) - Cl• Diphenylmethyl cation (m/z 167) Diphenylmethyl cation (m/z 167) Diphenylacetyl cation (m/z 195)->Diphenylmethyl cation (m/z 167) - CO Tropylium ion (m/z 165) Tropylium ion (m/z 165) Diphenylmethyl cation (m/z 167)->Tropylium ion (m/z 165) - H₂

Fragmentation of this compound

cluster_benzoyl Benzoyl Chloride Fragmentation Benzoyl Chloride M+ (m/z 140/142) Benzoyl Chloride M+ (m/z 140/142) Benzoyl cation (m/z 105) Benzoyl cation (m/z 105) Benzoyl Chloride M+ (m/z 140/142)->Benzoyl cation (m/z 105) - Cl• Phenyl cation (m/z 77) Phenyl cation (m/z 77) Benzoyl cation (m/z 105)->Phenyl cation (m/z 77) - CO

Fragmentation of Benzoyl Chloride

cluster_acetyl Acetyl Chloride Fragmentation Acetyl Chloride M+ (m/z 78/80) Acetyl Chloride M+ (m/z 78/80) Acetyl cation (m/z 43) Acetyl cation (m/z 43) Acetyl Chloride M+ (m/z 78/80)->Acetyl cation (m/z 43) - Cl• [M-CH3]+ (m/z 63) [M-CH3]+ (m/z 63) Acetyl Chloride M+ (m/z 78/80)->[M-CH3]+ (m/z 63) - CH3•

Fragmentation of Acetyl Chloride

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

The following is a general protocol for the analysis of acyl chlorides using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Prepare a dilute solution of the acyl chloride sample (approximately 1 mg/mL) in a dry, aprotic solvent such as dichloromethane or hexane.

  • Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-400.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the instrument's software.

  • Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the acyl chloride.

  • Identify the molecular ion and key fragment ions and compare them to reference spectra.

cluster_workflow General EI-MS Workflow A Sample Preparation (Acyl Chloride in Dry Solvent) B Injection into GC-MS A->B C Separation by Gas Chromatography B->C D Ionization by Electron Impact (70 eV) C->D E Mass Analysis by Quadrupole D->E F Detection E->F G Data Analysis (TIC and Mass Spectrum) F->G

General Experimental Workflow for EI-MS Analysis

References

A Comparative Guide to Analytical Methods for Determining the Purity of Diphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of Diphenylacetyl chloride, a key reagent in the synthesis of various pharmaceuticals and organic compounds, is critical for ensuring reaction efficiency, product quality, and safety. This guide provides a comparative overview of three principal analytical methods for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on several factors, including the required sensitivity, selectivity, availability of equipment, and the nature of potential impurities. This compound's high reactivity, particularly its sensitivity to moisture, necessitates specific analytical strategies, often involving derivatization for chromatographic methods.[1]

Parameter HPLC with Derivatization GC-MS with Derivatization Quantitative NMR (qNMR)
Principle Separation of the derivatized analyte from impurities based on polarity, followed by UV or MS detection.Separation of the volatile derivative based on boiling point and polarity, with mass spectrometry for identification and quantification.Direct measurement of the analyte concentration in a solution containing a certified internal standard, based on the integration of specific NMR signals.
Selectivity/Specificity High, especially with a selective derivatizing agent and chromatographic separation.Very high, with mass spectral data providing definitive peak identification.High, based on the unique chemical shifts of protons in the molecule.
Sensitivity High (ng to µg level).Very High (pg to ng level).Moderate (mg level).
Limit of Detection (LOD) Low (typically 0.01-0.03 µg/mL for derivatized acyl chlorides).[2][3]Low (inferred from similar reactive chlorides).Higher compared to chromatographic methods (typically >0.1% w/w).
Limit of Quantification (LOQ) Low (typically 0.03-0.08 µg/mL for derivatized acyl chlorides).[4]Low (inferred from similar reactive chlorides).Higher compared to chromatographic methods.
Linearity (R²) Excellent (>0.999).[4]Excellent (>0.99).[5]Excellent (>0.999).
Precision (%RSD) High (<2%).High (<5%).Very High (<1%).
Analysis Time Moderate (20-40 minutes per sample).Moderate (20-40 minutes per sample).Fast (5-15 minutes per sample).
Sample Preparation Requires derivatization.Requires derivatization to increase volatility.Minimal, simple dissolution with an internal standard.
Destructive/Non-destructive Destructive.Destructive.Non-destructive.
Impurity Identification Possible with MS detection or by synthesizing potential impurity standards.Excellent, based on mass spectral libraries and fragmentation patterns.Excellent for structurally related impurities with unique signals.

Common Impurities in this compound

The manufacturing process and inherent reactivity of this compound can lead to the presence of several impurities:

  • Diphenylacetic acid: The primary degradation product resulting from hydrolysis.[1]

  • Unreacted Diphenylacetic acid: A process-related impurity from the synthesis.[6]

  • Residual Thionyl Chloride: A reagent used in the synthesis of this compound.[6]

  • Polymers: Formed through self-condensation reactions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection (with Derivatization)

This method is suitable for the trace analysis of this compound by converting it into a stable, UV-active derivative.

Derivatization Principle: this compound is highly reactive and not stable for direct reversed-phase HPLC analysis. Derivatization with a nucleophilic reagent containing a chromophore, such as 2-nitrophenylhydrazine, creates a stable derivative that can be easily separated and quantified.[2][3]

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Weigh Diphenylacetyl Chloride Sample Dissolve Dissolve in Anhydrous Acetonitrile Sample->Dissolve Deriv Add 2-Nitrophenylhydrazine Solution Dissolve->Deriv React Incubate at Room Temperature Deriv->React Inject Inject into HPLC System React->Inject Derivatized Sample Separate C18 Reversed-Phase Separation Inject->Separate Detect UV Detection (e.g., 395 nm) Separate->Detect Quantify Quantify against Standard Curve Detect->Quantify

Figure 1. Workflow for HPLC analysis of this compound with derivatization.

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard and the sample to be tested in anhydrous acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization Reaction:

    • To an aliquot of each standard and sample solution, add a solution of 2-nitrophenylhydrazine in acetonitrile.[3]

    • Vortex the mixture and incubate at room temperature for approximately 30 minutes to ensure complete derivatization.[3]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 395 nm for the 2-nitrophenylhydrazine derivative.[3]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the derivatized standards and samples.

    • Construct a calibration curve by plotting the peak area of the derivative against the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization)

GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. Due to the low volatility and thermal lability of this compound, derivatization is required.

Derivatization Principle: Reaction with an alcohol, such as methanol or 1-propanol, in the presence of a base like pyridine converts the acyl chloride into a more volatile and thermally stable ester derivative.[5][7]

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Weigh Diphenylacetyl Chloride Sample Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Deriv Add Alcohol/Pyridine Solution Dissolve->Deriv React Incubate Deriv->React Inject Inject into GC-MS System React->Inject Derivatized Sample Separate Capillary GC Column Separation Inject->Separate Detect Mass Spectrometry Detection (Scan or SIM) Separate->Detect Quantify Quantify against Internal Standard Detect->Quantify

Figure 2. Workflow for GC-MS analysis of this compound with derivatization.

Protocol:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the this compound reference standard and the sample in a dry, inert solvent like hexane or dichloromethane.

    • Prepare a series of calibration standards containing a fixed concentration of a suitable internal standard (e.g., tetradecane).

  • Derivatization Reaction:

    • To an aliquot of each standard and sample solution, add a solution of 1-propanol in pyridine.[5]

    • Vortex the mixture and incubate at 60°C for 15 minutes.[8]

  • GC-MS Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a suitable low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Mode: Full scan for impurity identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Analysis:

    • Inject the derivatized standards and samples.

    • Create a calibration curve by plotting the ratio of the derivative peak area to the internal standard peak area against the concentration.

    • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself, but rather a certified internal standard.

Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of this compound to the integral of a known amount of a certified internal standard, the purity of the this compound can be accurately determined.

Logical Relationship for qNMR Purity Calculation:

cluster_inputs Input Parameters cluster_calc Calculation cluster_output Result Integral_Analyte Integral of Analyte Signal Purity_Calc Purity Calculation Formula Integral_Analyte->Purity_Calc Integral_IS Integral of Internal Standard Signal Integral_IS->Purity_Calc MW_Analyte Molecular Weight of Analyte MW_Analyte->Purity_Calc MW_IS Molecular Weight of Internal Standard MW_IS->Purity_Calc Mass_Analyte Mass of Sample Mass_Analyte->Purity_Calc Mass_IS Mass of Internal Standard Mass_IS->Purity_Calc Purity_IS Purity of Internal Standard Purity_IS->Purity_Calc Num_H_Analyte Number of Protons (Analyte Signal) Num_H_Analyte->Purity_Calc Num_H_IS Number of Protons (IS Signal) Num_H_IS->Purity_Calc Purity_Analyte Purity of Diphenylacetyl Chloride (%w/w) Purity_Calc->Purity_Analyte

Figure 3. Logical relationship of parameters for qNMR purity calculation.

Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, Acetone-d6).

  • NMR Acquisition:

    • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

    • Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative analysis include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation of the protons.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the methine proton at ~5.5 ppm) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Conclusion

The choice of analytical method for determining the purity of this compound should be guided by the specific requirements of the analysis.

  • HPLC with derivatization is a robust and widely available technique suitable for routine quality control, offering good sensitivity and precision.

  • GC-MS with derivatization provides the highest selectivity and sensitivity, making it ideal for identifying and quantifying trace-level impurities.

  • qNMR is a powerful, non-destructive technique that offers rapid analysis and high precision without the need for a specific reference standard of this compound, making it an excellent tool for the definitive purity assessment of synthesized batches and for use as a primary standard characterization method.

References

Beyond the Acyl Chloride: A Comparative Guide to Ester Synthesis from Diphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of esters is a cornerstone of molecular construction. While diphenylacetyl chloride offers a reactive starting point, its handling and stability can present challenges. This guide provides an objective comparison of alternative methods for the synthesis of diphenylacetate esters, starting from the more stable and readily available diphenylacetic acid. We present a detailed analysis of common coupling agents and classical esterification techniques, supported by experimental data to inform your selection of the optimal synthetic route.

This guide delves into the performance of several key alternatives: the well-established Steglich esterification, the powerful Yamaguchi esterification, the versatile uronium/phosphonium salt-based coupling agents, and the traditional Fischer esterification. By comparing their efficacy across a range of alcohol substrates, from simple primary alcohols to sterically hindered tertiary alcohols, we aim to provide a clear and data-driven resource for your synthetic endeavors.

Performance Comparison of Esterification Methods

The following table summarizes the performance of various alternatives to this compound for the esterification of diphenylacetic acid with a selection of alcohols. The data highlights the strengths and weaknesses of each method in terms of yield, reaction time, and suitability for different substrate types.

Method/ReagentActivating AgentAlcoholBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Steglich Esterification DCCIsopropanolDMAP (cat.)Dichloromethane202484Good for secondary alcohols, but byproduct removal can be tedious.
DCCCinnamyl alcoholDMAP (cat.)Dichloromethane202092Effective for reactive primary alcohols.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride-Et₃N, DMAPToluene251-1278-94Highly effective for a broad range of substrates, including sterically hindered ones.
Uronium Salt Coupling TBTUPhenolDIEADMF250.2586Fast and efficient for phenols.
HATUIsopropanolDIPEADMF254~70-80Generally good yields for secondary alcohols.
COMUtert-ButanolMTBDDMF251679Effective for tertiary alcohols, where other methods often fail.
Fischer Esterification H₂SO₄ (cat.)Methanol-Methanol (excess)Reflux12-24~70-85Simple and cost-effective for simple primary alcohols, but requires harsh acidic conditions and excess alcohol.
Diphenylketene (from Diphenylacetic acid)Ethanol-----Reacts with alcohols to form esters, often generated in situ.

Note: Yields are for isolated products and can vary depending on the specific reaction conditions and scale. Data for some entries are estimated based on typical yields for similar substrates due to the lack of direct experimental data for diphenylacetic acid in the literature.

Experimental Protocols

Below are detailed methodologies for the key esterification methods discussed.

Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Reaction Setup:

  • To a solution of diphenylacetic acid (1.0 equiv.) and the alcohol (1.2 equiv.) in anhydrous dichloromethane (DCM) is added a catalytic amount of DMAP (0.1 equiv.).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of DCC (1.1 equiv.) in anhydrous DCM is added dropwise to the cooled mixture.

Reaction Progression:

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The formation of a white precipitate, dicyclohexylurea (DCU), is observed.

Work-up and Purification:

  • The DCU precipitate is removed by filtration.

  • The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Yamaguchi Esterification

This powerful method is particularly effective for sterically hindered substrates and involves the formation of a mixed anhydride.

Anhydride Formation:

  • To a solution of diphenylacetic acid (1.0 equiv.) in anhydrous toluene is added triethylamine (Et₃N, 1.1 equiv.).

  • The mixture is stirred at room temperature for 30 minutes.

  • 2,4,6-Trichlorobenzoyl chloride (1.05 equiv.) is added, and the mixture is stirred for a further 2 hours at room temperature.

Esterification:

  • A solution of the alcohol (1.5 equiv.) and DMAP (3.0 equiv.) in anhydrous toluene is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

Work-up and Purification:

  • The reaction mixture is diluted with ethyl acetate and washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The residue is purified by column chromatography.

Uronium/Phosphonium Salt-Based Coupling

Reagents such as HATU, HBTU, and COMU are highly efficient coupling agents that are widely used in peptide synthesis and have been successfully applied to ester formation.

Reaction Setup:

  • To a solution of diphenylacetic acid (1.0 equiv.), the alcohol (1.2 equiv.), and the uronium/phosphonium salt (e.g., HATU, 1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF, DCM) is added a hindered base such as diisopropylethylamine (DIPEA, 2.0 equiv.).

Reaction Progression:

  • The reaction is stirred at room temperature for 2-16 hours, with progress monitored by TLC.

Work-up and Purification:

  • The reaction mixture is diluted with ethyl acetate and washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried, filtered, and concentrated.

  • Purification is achieved by column chromatography.

Fischer Esterification

This is a classic acid-catalyzed equilibrium reaction.

Reaction Setup:

  • Diphenylacetic acid is dissolved in a large excess of the alcohol (which also serves as the solvent).

  • A catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%) is added.

Reaction Progression:

  • The mixture is heated to reflux for several hours to days. The removal of water, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the product.

Work-up and Purification:

  • The excess alcohol is removed by distillation.

  • The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with water, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried and concentrated, and the product is purified by distillation or recrystallization.

Visualizing the Synthetic Pathways

To better understand the relationships and workflows of these esterification methods, the following diagrams are provided.

Ester_Synthesis_Workflow cluster_activation Activation Methods DPA Diphenylacetic Acid Activated_Acid Activated Diphenylacetic Acid DPA->Activated_Acid Activation Alcohol Alcohol Ester Diphenylacetate Ester Alcohol->Ester Activated_Acid->Ester Nucleophilic Attack Byproduct Byproduct Ester->Byproduct Coupling_Agent Coupling Agents (DCC, HATU, etc.) Yamaguchi_Reagent Yamaguchi Reagent Acid_Catalyst Acid Catalyst (Fischer)

Caption: General workflow for ester synthesis from diphenylacetic acid.

Method_Comparison Steglich Steglich (DCC/DMAP) Mild_Conditions Mild Conditions Steglich->Mild_Conditions Byproduct_Issues Byproduct Issues Steglich->Byproduct_Issues DCU removal Yamaguchi Yamaguchi High_Yield High Yield Yamaguchi->High_Yield Hindered_Substrates Good for Hindered Substrates Yamaguchi->Hindered_Substrates Uronium Uronium Salts (HATU, COMU) Uronium->Mild_Conditions Uronium->High_Yield Uronium->Hindered_Substrates especially COMU Fischer Fischer Simple_Workup Simple Workup Fischer->Simple_Workup Cost_Effective Cost-Effective Fischer->Cost_Effective Harsh_Conditions Harsh Conditions Fischer->Harsh_Conditions Strong Acid, Heat

Caption: Comparison of key features of different esterification methods.

Conclusion

The choice of an alternative to this compound for the synthesis of diphenylacetate esters is highly dependent on the specific requirements of the reaction, particularly the nature of the alcohol substrate. For simple, non-sensitive primary alcohols, the Fischer esterification remains a viable, cost-effective option. For more delicate or sterically hindered substrates, coupling agents are indispensable. The Steglich esterification is a reliable method, though the removal of the dicyclohexylurea byproduct can be cumbersome. For challenging esterifications, particularly with hindered alcohols, the Yamaguchi esterification and modern uronium/phosphonium salt-based coupling agents offer superior performance in terms of yield and reaction mildness. Specifically, reagents like COMU have demonstrated efficacy even with tertiary alcohols, a significant advantage in complex molecule synthesis. Ultimately, a careful consideration of the substrate scope, desired yield, and practical aspects of the work-up will guide the synthetic chemist to the most appropriate and efficient method for their target diphenylacetate ester.

A Comparative Guide to Derivatization Methods for Primary and Secondary Amines in LC-MS Analysis: Featuring Diphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and sensitive quantification of primary and secondary amines by liquid chromatography-mass spectrometry (LC-MS) is a frequent analytical necessity. Direct analysis of these compounds can be challenging due to their high polarity and poor ionization efficiency. Chemical derivatization offers a powerful solution by chemically modifying the analytes to enhance their chromatographic retention and mass spectrometric response.

This guide provides an objective comparison of derivatization methods for primary and secondary amines, with a focus on the use of Diphenylacetyl chloride. While specific, direct comparative studies on this compound are limited, its performance can be inferred from the well-understood reactivity of acyl chlorides. This guide will compare its projected performance with other commonly used derivatization reagents and provide detailed experimental protocols to support methodological validation.

Performance Comparison of Amine Derivatization Reagents

The selection of a suitable derivatization reagent is critical and depends on the specific analytical goals, the nature of the sample matrix, and the instrumentation available. The following table summarizes the key performance characteristics of this compound (projected) and other widely used reagents.

Derivatization ReagentTarget AminesReaction TimeReaction Temp. (°C)Key AdvantagesKey Disadvantages
This compound Primary & Secondary~ 30 - 60 min (Projected)Room Temperature (Projected)Forms stable amide bond, introduces a bulky hydrophobic group improving chromatographic retention.Potential for steric hindrance with bulky amines, limited published validation data.
Dansyl Chloride Primary & Secondary30 - 90 minRoom Temp. - 60°CVersatile, enhances fluorescence and ionization efficiency.Can be non-specific, reacting with phenols and alcohols.[1]
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) Primary & Secondary< 1 - 20 minRoom TemperatureRapid reaction, forms stable derivatives.[2]Can introduce complexity in sample cleanup.
Benzoyl Chloride Primary & Secondary~ 20 min37°CFast reaction, stable derivatives.[3]Derivatives may require specific storage conditions to prevent degradation.[3]
o-Phthalaldehyde (OPA) Primary only< 2 minRoom TemperatureRapid and specific for primary amines, fluorescent derivatives.[1]Derivatives can be unstable.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of a derivatization method. Below are protocols for this compound (proposed) and other established reagents.

This compound Derivatization Protocol (Proposed)

This protocol is based on the general reactivity of acyl chlorides and may require optimization for specific applications.

Reagents:

  • This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile)

  • Amine-containing sample solution

  • Tertiary amine base (e.g., Triethylamine or Pyridine)

  • Aqueous acid solution (e.g., 0.1 M HCl) for quenching

  • Organic extraction solvent (e.g., Ethyl acetate)

Procedure:

  • To 100 µL of the amine-containing sample in a microcentrifuge tube, add 50 µL of the tertiary amine base.

  • Add 100 µL of the this compound solution.

  • Vortex the mixture for 1-2 minutes.

  • Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Quench the reaction by adding 100 µL of the aqueous acid solution.

  • Extract the derivatized amines by adding 500 µL of the organic extraction solvent and vortexing vigorously.

  • Centrifuge to separate the layers and transfer the organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS analysis.

Dansyl Chloride Derivatization Protocol

Reagents:

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5-10)

  • Quenching solution (e.g., 10% (v/v) ammonium hydroxide in water)

Procedure:

  • To 100 µL of the amine-containing sample, add 100 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the Dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.

  • Add 50 µL of the quenching solution to stop the reaction.

  • The sample is now ready for direct injection or further sample cleanup if necessary.

Benzoyl Chloride Derivatization Protocol

Reagents:

  • Benzoyl chloride

  • 2 M NaOH solution

  • Diethyl ether

  • Methanol

Procedure:

  • To 400 µL of the sample extract, add 1 mL of 2 M NaOH and 30 µL of benzoyl chloride.

  • Incubate the mixture at 37°C for 20 minutes.[4]

  • Extract the benzoylated amines with diethyl ether.[4]

  • Evaporate the ether layer to dryness under a stream of nitrogen.[4]

  • Reconstitute the residue in methanol for HPLC analysis.[4]

Method Validation Workflow & Reagent Comparison Logic

The following diagrams illustrate a typical workflow for validating a derivatization method and the logical process for selecting an appropriate reagent.

experimental_workflow Experimental Workflow for Derivatization Method Validation cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS Analysis cluster_validation Method Validation Sample Analyte Standard & Sample Matrix Extraction Analyte Extraction Sample->Extraction Deriv_Reagent Add Derivatization Reagent (e.g., this compound) Extraction->Deriv_Reagent Reaction Incubation (Time & Temperature) Deriv_Reagent->Reaction Quench Quench Reaction Reaction->Quench LC_Separation LC Separation Quench->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Specificity Specificity MS_Detection->Specificity Linearity Linearity & Range MS_Detection->Linearity Accuracy Accuracy & Precision MS_Detection->Accuracy LOD_LOQ LOD & LOQ MS_Detection->LOD_LOQ Stability Stability MS_Detection->Stability

Caption: A typical workflow for the validation of a derivatization method.

reagent_selection Logic for Derivatization Reagent Selection Analyte Target Analyte(s) (Primary/Secondary Amines) Decision Select Derivatization Reagent Analyte->Decision Goal Analytical Goal (e.g., High Sensitivity, Throughput) Goal->Decision Matrix Sample Matrix Complexity Matrix->Decision Reagent1 This compound (Good for hydrophobicity) Decision->Reagent1 Need significant retention shift Reagent2 Dansyl Chloride (Versatile, fluorescent) Decision->Reagent2 Need fluorescence and MS signal enhancement Reagent3 Fmoc-Cl (Rapid reaction) Decision->Reagent3 Speed is critical Reagent4 OPA (Primary amines only, fluorescent) Decision->Reagent4 Specific to primary amines

Caption: Decision tree for selecting a suitable derivatization reagent.

References

A Comparative Guide to the Spectroscopic Properties of N-Substituted Diphenylacetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for a series of N-substituted diphenylacetamides. The information presented is intended to aid in the identification, characterization, and quality control of these compounds, which are of significant interest in medicinal chemistry and materials science. The guide includes tabulated spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for easy comparison, detailed experimental protocols for their synthesis and analysis, and a visual workflow of the characterization process.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of N-substituted diphenylacetamides, highlighting the influence of the N-substituent on the spectral characteristics.

¹H Nuclear Magnetic Resonance (NMR) Data
N-Substituentδ (ppm) - CH (methine)δ (ppm) - Phenyl Hδ (ppm) - N-Substituent HSolvent
-H ~5.1~7.2-7.4~7.5 (NH)CDCl₃
-CH₃ ~5.0~7.2-7.4~2.9 (s, 3H)CDCl₃
-CH₂CH₃ ~5.0~7.2-7.4~3.3 (q, 2H), ~1.1 (t, 3H)CDCl₃
-CH₂CH₂CH₃ ~5.0~7.2-7.4~3.2 (t, 2H), ~1.5 (m, 2H), ~0.9 (t, 3H)CDCl₃
-Phenyl ~5.2~7.1-7.5~7.1-7.5 (m)CDCl₃
-Benzyl ~5.1~7.2-7.4~4.5 (d, 2H), ~7.2-7.4 (m, 5H)CDCl₃
¹³C Nuclear Magnetic Resonance (NMR) Data
N-Substituentδ (ppm) - C=Oδ (ppm) - CH (methine)δ (ppm) - Phenyl Cδ (ppm) - N-Substituent CSolvent
-H ~171~58~127-140-CDCl₃
-CH₃ ~171~58~127-140~26CDCl₃
-CH₂CH₃ ~171~58~127-140~34, ~15CDCl₃
-CH₂CH₂CH₃ ~171~58~127-140~41, ~23, ~11CDCl₃
-Phenyl ~170~58~127-143~120-143CDCl₃
-Benzyl ~171~58~127-140~44, ~127-138CDCl₃
Infrared (IR) Spectroscopy Data
N-Substituentν (cm⁻¹) - C=O Stretchν (cm⁻¹) - N-H Stretch (for primary/secondary amides)ν (cm⁻¹) - C-H Stretch (Aromatic/Aliphatic)
-H ~1660~3300~3060, ~2930
-CH₃ ~1650-~3060, ~2930
-CH₂CH₃ ~1650-~3060, ~2950
-CH₂CH₂CH₃ ~1650-~3060, ~2960
-Phenyl ~1660-~3060, ~2920
-Benzyl ~1655-~3060, ~2930
Mass Spectrometry (MS) Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment (m/z)Ionization Method
Diphenylacetamide C₁₄H₁₃NO211.26167 [M-CONH₂]⁺EI
N-Methyldiphenylacetamide C₁₅H₁₅NO225.29167 [M-CONCH₃]⁺EI
N-Ethyldiphenylacetamide C₁₆H₁₇NO239.31167 [M-CONCH₂CH₃]⁺EI
N-Propyldiphenylacetamide C₁₇H₁₉NO253.34167 [M-CON(CH₂)₂CH₃]⁺EI
N-Phenyldiphenylacetamide C₂₀H₁₇NO287.36167 [M-CONC₆H₅]⁺EI
N-Benzyldiphenylacetamide C₂₁H₁₉NO301.38167 [M-CONCH₂C₆H₅]⁺, 91 [C₇H₇]⁺EI

Experimental Protocols

General Synthesis of N-Substituted Diphenylacetamides

A common and effective method for the synthesis of N-substituted diphenylacetamides is the acylation of a primary or secondary amine with diphenylacetyl chloride.[1][2]

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., methylamine, aniline, etc.)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy: [3]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified amide in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of approximately 15 ppm, a pulse angle of 90°, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire spectra with a spectral width of approximately 220 ppm using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required.

  • Processing: Process the data using appropriate software, including Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS peak at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum of a solid sample using an attenuated total reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for functional groups such as the amide C=O stretch and aromatic C-H stretches.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For fragmentation data, perform tandem MS (MS/MS) experiments.

  • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of N-substituted diphenylacetamides.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start This compound + Amine reaction Acylation Reaction start->reaction workup Aqueous Workup reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Pure N-Substituted Diphenylacetamide purification->product nmr 1H and 13C NMR product->nmr Characterization ir IR Spectroscopy product->ir Characterization ms Mass Spectrometry product->ms Characterization interpretation Structure Confirmation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

A Comparative Guide to Catalytic vs. Stoichiometric Methods for Diphenylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diphenylacetyl chloride, a key intermediate in the production of various pharmaceuticals and fine chemicals, is predominantly achieved through the conversion of diphenylacetic acid. The choice between a catalytic or a stoichiometric approach for this transformation can significantly impact reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic route.

At a Glance: Stoichiometric vs. Catalyzed Stoichiometric Methods

FeatureStoichiometric MethodCatalyzed Stoichiometric Method
Primary Reagent Stoichiometric amounts of a chlorinating agent (e.g., SOCl₂, PCl₅)Stoichiometric amounts of a chlorinating agent with a catalytic amount of a promoter (e.g., DMF)
Reaction Rate Generally slowerTypically faster
Reaction Conditions Often requires heating for extended periodsMilder conditions, often at room temperature or slightly elevated temperatures
Yield Good to excellent, but can be variableConsistently high to excellent
Byproducts Acidic gases (e.g., SO₂, HCl), phosphorus wasteAcidic gases and minimal catalyst-related byproducts
Cost-Effectiveness Reagents can be inexpensive, but energy costs may be higherChlorinating agents can be more expensive, but savings on energy and time
Green Chemistry Generates significant stoichiometric wasteReduced energy consumption and potentially less hazardous reagents (e.g., oxalyl chloride)

Stoichiometric Method: The Traditional Approach

The classical synthesis of this compound involves the use of a stoichiometric amount of a chlorinating agent, most commonly thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These reagents readily convert the carboxylic acid to the corresponding acyl chloride.

A well-established protocol for the synthesis of this compound from diphenylacetic acid utilizes thionyl chloride in refluxing benzene. This method, detailed in Organic Syntheses, provides a reliable route to the desired product.

Experimental Protocol: Stoichiometric Synthesis with Thionyl Chloride

Materials:

  • Diphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous benzene (Caution: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment)

  • Anhydrous hexane

Procedure:

  • A mixture of diphenylacetic acid and anhydrous benzene is heated to reflux.

  • Thionyl chloride is added dropwise to the refluxing mixture over a period of 30 minutes.

  • The reaction mixture is refluxed for an additional 7 hours.

  • The excess benzene and thionyl chloride are removed by distillation under reduced pressure.

  • To remove residual thionyl chloride, anhydrous benzene is added and subsequently removed by distillation under reduced pressure.

  • The resulting crude this compound is dissolved in hot anhydrous hexane, treated with charcoal, and filtered.

  • The filtrate is cooled to 0°C to induce crystallization.

  • The crystalline product is collected by filtration, washed with cold hexane, and dried under vacuum.

This method typically affords this compound in yields ranging from 82-94%.

Stoichiometric_Workflow diphenylacetic_acid Diphenylacetic Acid reflux Reflux in Benzene diphenylacetic_acid->reflux thionyl_chloride Thionyl Chloride (Stoichiometric) thionyl_chloride->reflux distillation Distillation reflux->distillation crystallization Crystallization distillation->crystallization diphenylacetyl_chloride This compound crystallization->diphenylacetyl_chloride Catalytic_Workflow diphenylacetic_acid Diphenylacetic Acid reaction Reaction at Milder Conditions diphenylacetic_acid->reaction chlorinating_agent Chlorinating Agent (Stoichiometric) chlorinating_agent->reaction dmf_catalyst DMF (Catalytic) dmf_catalyst->reaction workup Workup reaction->workup diphenylacetyl_chloride This compound workup->diphenylacetyl_chloride

Kinetic Showdown: Diphenylacetyl Chloride Reactivity Explored

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of acylating agents is paramount for optimizing synthetic routes and developing robust processes. This guide provides a comparative analysis of the kinetic studies of Diphenylacetyl Chloride reactions with various nucleophiles, supported by experimental data and detailed methodologies.

This compound ((C₆H₅)₂CHCOCl) is a valuable reagent in organic synthesis, utilized for the introduction of the diphenylacetyl group. Its reactivity towards nucleophiles is a key factor in its application. This guide delves into the kinetics of its reactions, primarily focusing on solvolysis and offering insights into its behavior with other nucleophiles like amines.

Comparative Kinetic Data of this compound Solvolysis

The solvolysis of this compound has been investigated in a range of solvent systems. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, as suggested by the activation parameters.[1] The rate of reaction is influenced by the nucleophilicity and ionizing power of the solvent.

A summary of the first-order rate constants (k) and activation parameters for the solvolysis of this compound in various aqueous ethanol and methanol mixtures at 45°C is presented below.

Solvent Composition (% v/v)k x 10⁵ (s⁻¹)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
100% EtOH8.7516.3-24.6
90% EtOH45.215.2-24.8
80% EtOH11114.5-25.2
70% EtOH23513.8-25.9
60% EtOH47312.9-27.2
50% EtOH94812.0-28.9
40% EtOH205011.0-30.7
100% MeOH40.814.9-26.5
80% MeOH31313.0-28.1
50% MeOH210011.2-29.8

Data sourced from a kinetic study on the solvolysis of this compound.[1]

The data clearly indicates that the rate of solvolysis increases with increasing water content in both ethanol and methanol mixtures, which is consistent with the higher ionizing power of water. The large negative values of the entropy of activation (ΔS‡) support a structured, bimolecular transition state, characteristic of an SN2 mechanism.[1]

Comparison with Other Acyl Chlorides

Experimental Protocols

Kinetic Study of this compound Solvolysis

This protocol is adapted from established methods for studying the kinetics of solvolysis of acyl chlorides.

Objective: To determine the rate constant for the solvolysis of this compound in a given solvent system.

Materials:

  • This compound

  • Solvent (e.g., 80% ethanol/20% water v/v)

  • Conductivity meter or UV-Vis spectrophotometer

  • Thermostated water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetone).

    • Prepare the desired reaction solvent mixture (e.g., 80% ethanol/20% water).

  • Kinetic Run (Conductivity Method):

    • Place a known volume of the reaction solvent into a thermostated reaction vessel equipped with a conductivity probe.

    • Allow the solvent to reach thermal equilibrium at the desired temperature (e.g., 45°C).

    • Initiate the reaction by injecting a small, known volume of the this compound stock solution into the solvent with vigorous stirring.

    • Start the stopwatch simultaneously.

    • Record the conductivity of the solution at regular time intervals. The increase in conductivity is proportional to the formation of hydrochloric acid.

    • Continue recording until the conductivity remains constant, indicating the completion of the reaction.

  • Data Analysis:

    • The rate constant (k) can be determined by plotting the natural logarithm of the difference between the final and instantaneous conductivity (ln(G∞ - Gt)) against time.

    • For a first-order reaction, this plot will yield a straight line with a slope of -k.

General Protocol for Kinetic Study of Acyl Chloride Aminolysis (UV-Vis Spectrophotometry)

Objective: To determine the rate constant for the reaction of an acyl chloride with an amine.

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Anhydrous solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a thermostated cell holder

  • Quartz cuvettes

  • Syringes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound and the amine in the chosen anhydrous solvent.

  • Kinetic Run:

    • Place a known volume of the amine solution into a quartz cuvette and place it in the thermostated cell holder of the UV-Vis spectrophotometer.

    • Allow the solution to reach thermal equilibrium.

    • Initiate the reaction by rapidly injecting a small volume of the this compound stock solution into the cuvette and mixing thoroughly.

    • Immediately begin recording the absorbance at a predetermined wavelength where either the reactant or the product has a significant and distinct absorbance.

    • Record the absorbance at regular time intervals until no further change is observed.

  • Data Analysis:

    • The pseudo-first-order rate constant can be determined by plotting the natural logarithm of the absorbance (or the difference from the final absorbance) against time, assuming the amine is in large excess.

    • The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the amine.

Visualizing the Reaction Pathway and Experimental Workflow

To further elucidate the processes involved in the kinetic studies of this compound reactions, the following diagrams are provided.

G Reactants This compound + Nucleophile (Nu) TS Tetrahedral Intermediate (Transition State) Reactants->TS Nucleophilic Attack Products Acyl-Nucleophile + Cl⁻ TS->Products Chloride Elimination

Caption: SN2 Reaction Pathway of this compound.

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis Prep_Sol Prepare Stock Solutions (Acyl Chloride & Nucleophile) Prep_Inst Equilibrate Spectrophotometer & Solvent in Cuvette Prep_Sol->Prep_Inst Mix Inject Acyl Chloride & Mix Rapidly Prep_Inst->Mix Record Record Absorbance vs. Time Mix->Record Plot Plot ln(Abs) vs. Time Record->Plot Calc Calculate Rate Constant (k) from Slope Plot->Calc

Caption: Experimental Workflow for a Kinetic Study using UV-Vis.

References

Unveiling the Potential of Diphenylacetyl Chloride in β-Lactam Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of β-lactam compounds synthesized from diphenylacetyl chloride. While current research primarily highlights their role as direct antibacterial agents, this document also contrasts their characteristics with established β-lactamase inhibitors to offer a comprehensive perspective for future drug discovery and development.

Executive Summary

The exploration of novel β-lactam structures remains a cornerstone of antibiotic research. This compound has been utilized as a precursor in the synthesis of new β-lactam antibiotics. Notably, a study has detailed the synthesis of a novel penicillin derivative by reacting this compound with 6-aminopenicillanic acid (6-APA). This compound has demonstrated antibacterial efficacy, particularly against Gram-positive bacteria. However, the characterization of β-lactam antagonists, specifically β-lactamase inhibitors, derived from this compound is not extensively documented in publicly available literature. This guide presents the available data on the synthesis and antibacterial properties of a this compound-derived β-lactam and provides a comparative overview of well-established β-lactamase inhibitors—Avibactam, Relebactam, and Tazobactam—to benchmark the type of experimental data required for a thorough antagonist characterization.

Characterization of a β-Lactam Synthesized from this compound

A study has reported the synthesis of a novel β-lactam antibiotic by reacting this compound with 6-aminopenicillanic acid (6-APA). The resulting compound, a penicillin derivative, was evaluated for its antibacterial activity.

Performance Data

The antibacterial efficacy was assessed using the Kirby-Bauer disk diffusion method, measuring the zone of clearance (inhibition) against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaConcentrationZone of Clearance (mm)
Diphenylacetyl-6-APAStreptococcus (Gram-positive)10 mMSignificant Inhibition
1 mMSignificant Inhibition
100 µMSignificant Inhibition
E. coli (Gram-negative)10 mMNot specified
3,4,5-Trimethoxybenzoyl-7-AVCAStreptococcus (Gram-positive)10 mMModerate Inhibition
E. coli (Gram-negative)10 mMNot specified
3,4,5-Trimethoxybenzoyl-6-APAStreptococcus (Gram-positive)10 mMNo Inhibition
E. coli (Gram-negative)10 mMNot specified

Data is qualitative as presented in the source material. "Significant Inhibition" and "Moderate Inhibition" are descriptive terms based on the reported observations.[1]

The study suggests that the compound derived from this compound exhibits greater antibacterial effects compared to a similar compound synthesized from 3,4,5-Trimethoxybenzoyl Chloride.[1] The authors attribute this to the lower molar mass, fewer functional groups, and smaller surface area of the this compound moiety.[1]

Comparison with Established β-Lactamase Inhibitors

While the this compound derivative has been studied for its direct antibacterial action, a comprehensive characterization as a β-lactam antagonist (β-lactamase inhibitor) would require quantitative data on its ability to inhibit β-lactamase enzymes. For comparison, the following table summarizes the performance of three clinically significant β-lactamase inhibitors.

β-Lactamase InhibitorTarget β-Lactamase Class(es)Key Performance Metric (IC50/Ki)
Avibactam Class A, C, and some DIC50 values: 8 nM (TEM-1), 5 nM (CTX-M-15), 38 nM (KPC-2)
Relebactam Class A and CDemonstrates potent inhibition of a wide array of Class A and C β-lactamases.
Tazobactam Class AIC50 values: 70 nM (TEM-1), 90 nM (SHV-1)

IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are standard measures of inhibitor potency. Lower values indicate greater potency.

Experimental Protocols

Synthesis of Diphenylacetyl-6-Aminopenicillanic Acid[1]

Materials:

  • This compound

  • 6-Aminopenicillanic acid (6-APA)

  • Acetone

  • n-Butyl acetate

  • Sulfuric acid

  • Magnetic stirrer

  • Büchner flask and funnel

  • Vacuum trap

Procedure:

  • A solution of 0.005 moles of this compound in 1 mL of acetone is prepared.

  • In a separate flask, 0.0025 moles of 6-APA is dissolved in 3 mL of acetone with stirring.

  • The this compound solution is added dropwise to the 6-APA solution over a period of time while stirring.

  • The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, n-butyl acetate is added to the mixture.

  • The pH of the solution is adjusted to 2 using sulfuric acid to facilitate the movement of the product into the n-butyl acetate layer.

  • The product is isolated from the n-butyl acetate layer by vacuum filtration.

General Protocol for β-Lactamase Inhibition Assay (Spectrophotometric)

This is a generalized protocol for determining the inhibitory activity of a compound against β-lactamases, which would be necessary to characterize the this compound derivative as a β-lactam antagonist.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, KPC-2)

  • Test inhibitor compound (e.g., Diphenylacetyl-6-APA)

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • Phosphate buffer

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor compound.

  • In a microplate well, add the β-lactamase enzyme solution and the inhibitor solution.

  • Incubate the enzyme-inhibitor mixture for a defined period.

  • Initiate the reaction by adding the nitrocefin substrate.

  • Monitor the change in absorbance over time at the appropriate wavelength for the cleaved substrate.

  • The rate of hydrolysis is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is determined by comparing the rate of hydrolysis in the presence of the inhibitor to the rate in the absence of the inhibitor.

  • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Synthesis of Diphenylacetyl-6-Aminopenicillanic Acid

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product diphenylacetyl_chloride This compound in Acetone mixing Dropwise Addition with Stirring diphenylacetyl_chloride->mixing six_apa 6-Aminopenicillanic Acid in Acetone six_apa->mixing extraction Liquid-Liquid Extraction (n-Butyl Acetate) mixing->extraction ph_adjustment pH Adjustment (Sulfuric Acid) extraction->ph_adjustment filtration Vacuum Filtration ph_adjustment->filtration final_product Diphenylacetyl-6-APA filtration->final_product

Caption: Synthesis of Diphenylacetyl-6-APA.

Hypothetical β-Lactamase Inhibition Pathway

Inhibition_Pathway cluster_enzyme Enzyme & Substrate cluster_inhibition Inhibition cluster_outcome Outcome enzyme β-Lactamase inactive_complex Inactive Enzyme-Inhibitor Complex enzyme->inactive_complex Binds to hydrolysis Antibiotic Hydrolysis (Resistance) enzyme->hydrolysis Acts on substrate β-Lactam Antibiotic substrate->hydrolysis no_hydrolysis Antibiotic Remains Active substrate->no_hydrolysis inhibitor β-Lactamase Inhibitor inhibitor->inactive_complex inactive_complex->no_hydrolysis Prevents Hydrolysis

Caption: Mechanism of β-lactamase inhibition.

Conclusion and Future Directions

The synthesis of a novel β-lactam from this compound has demonstrated promising antibacterial activity, suggesting its potential as a direct-acting antibiotic.[1] However, to fully understand its role in combating antibiotic resistance, a thorough characterization of its β-lactamase inhibitory properties is essential. Future research should focus on quantitative enzymatic assays to determine IC50 or Ki values against a panel of clinically relevant β-lactamases. Such data would enable a direct and meaningful comparison with existing β-lactamase inhibitors and could unveil a dual-action mechanism for this class of compounds, further enriching the pipeline of new antibacterial agents.

References

A Comparative Guide to Acylation Reagents: Yields, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylation reagent is a critical step that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of common acylation reagents, supported by experimental data, detailed protocols, and visualizations to aid in making informed decisions for your synthetic needs.

Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis. The choice of reagent significantly impacts the outcome of this reaction. This comparison focuses on the performance of common acylating agents in the esterification of alcohols and the amidation of amines, two of the most prevalent applications in drug development and chemical research.

Comparative Yield Analysis

The following tables summarize the performance of different acylation reagents in representative reactions. Yields are highly dependent on the specific substrate, catalyst, solvent, and reaction conditions.

Table 1: O-Acylation of Benzyl Alcohol

Acylating AgentCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
Acetyl ChlorideZnCl₂Solvent-free3018 min98[1]
Acetic AnhydrideZnCl₂Solvent-free3035 min92[1]
Acetic AnhydrideNoneSolvent-free607 h>99[2]
Acetic AnhydrideDMAP (0.5 mol%)Solvent-freeRoom Temp12 h>95[3]
Acetic AcidScandium(III) triflateAcetic AcidRoom Temp24 hQuantitative[4]

Table 2: N-Acylation of Aniline

Acylating AgentCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
Acetyl ChlorideK₂CO₃ / TBABDMFRoom Temp15-30 minHigh[5]
Acetic AnhydrideNoneWater--Excellent[6]
Acetic AcidNoneSolvent-free (Microwave)16040-50 min70-80[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results.

Protocol 1: O-Acylation of Benzyl Alcohol with Acetyl Chloride and Zinc Chloride

This procedure is adapted from a comparative study on the acetylation of alcohols.[8]

Materials:

  • Benzyl alcohol (1 mmol, 0.103 mL)

  • Acetyl chloride (1 mmol, 0.071 mL)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.5 mmol, 0.068 g)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of anhydrous ZnCl₂ (0.068 g, 0.5 mmol) and acetyl chloride (0.071 mL, 1 mmol), add benzyl alcohol (0.103 mL, 1 mmol).

  • Stir the reaction mixture at 30°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (approximately 18 minutes), add dichloromethane (20 mL) to elute the product from the solid catalyst.

  • Wash the organic extract with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to furnish the benzyl acetate product.

Protocol 2: N-Acetylation of Aniline with Acetic Anhydride

This procedure is a green chemistry approach for the preparation of acetanilide.[6]

Materials:

  • Aniline

  • Acetic anhydride

  • Distilled water

Procedure:

  • Take a small quantity of aniline in a beaker.

  • Add an equal amount of acetic anhydride.

  • Stir the mixture. The product, acetanilide, will precipitate immediately.

  • Filter the solid product and wash with cold water.

  • Recrystallize the crude acetanilide from hot water to obtain pure, shining crystals.

Mechanistic Considerations and Reagent Reactivity

The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids.[1] This is attributed to the chloride ion being a better leaving group than the acetate ion. The choice of reagent often involves a trade-off between reactivity and selectivity. Highly reactive reagents like acyl chlorides may lead to side reactions, while less reactive ones like carboxylic acids often require catalysts and more forcing conditions.

Catalysts play a pivotal role in enhancing reaction rates and yields. Lewis acids like ZnCl₂ and Scandium(III) triflate activate the acylating agent, making it more electrophilic.[8][9] Nucleophilic catalysts, such as 4-(Dimethylamino)pyridine (DMAP), operate via a different mechanism, forming a highly reactive N-acylpyridinium intermediate.[10]

Visualizing the Workflow

A general workflow for a comparative acylation experiment can be visualized to delineate the logical steps from reagent selection to product analysis.

G General Experimental Workflow for Comparative Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent_Selection Select Acylation Reagents (e.g., Acyl Chloride, Anhydride) Reaction_Setup Set up Parallel Reactions (Standardized Conditions) Reagent_Selection->Reaction_Setup Substrate_Prep Prepare Substrate (e.g., Alcohol, Amine) Substrate_Prep->Reaction_Setup Catalyst_Addition Add Catalyst/Base (e.g., DMAP, ZnCl2) Reaction_Setup->Catalyst_Addition Monitoring Monitor Reaction Progress (TLC, LC-MS) Catalyst_Addition->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction & Washing Quenching->Extraction Purification Purification (Chromatography, Recrystallization) Extraction->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Yield_Calculation Calculate Yield Characterization->Yield_Calculation Comparison Compare Reagent Performance Yield_Calculation->Comparison

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Diphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. Diphenylacetyl chloride, a valuable reagent, demands careful handling and disposal to ensure a safe laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, safeguarding both personnel and the integrity of your research.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards of this compound. It is classified as a corrosive substance that can cause severe skin burns and eye damage, as well as respiratory irritation.[1][2][3] It is also sensitive to moisture.[1][4]

Personal Protective Equipment (PPE):

A comprehensive array of personal protective equipment is mandatory when handling this compound. This includes:

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1] A face shield (minimum 8-inch) is also recommended.[5]
Skin Protection Handle with gloves inspected prior to use.[5] Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Use only under a chemical fume hood.[1] For emergencies or where ventilation is inadequate, a self-contained breathing apparatus (SCBA) or an N95 dust mask may be necessary.[2]

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste and in accordance with all local, regional, and national regulations.[1] Never discharge this compound into drains or the environment.[1][5]

1. Managing Spills:

In the event of a spill, immediate and decisive action is required:

  • Evacuate: Clear the area of all personnel not equipped with the necessary protective gear.[6]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Control Ignition Sources: Remove any potential sources of ignition from the vicinity.[6]

  • Containment: Cover the spill with a dry, inert absorbent material such as dry lime, sand, or soda ash.[5][6] Crucially, do not use water or any wet methods for cleanup. [6]

  • Collection: Carefully sweep or shovel the contained material into a suitable, labeled, and closed container for disposal.[1][5]

2. Disposal of Unused or Waste Product:

  • Containerization: Keep the this compound in its original, tightly sealed container if possible.[5] If transferring to a waste container, ensure it is properly labeled as "Hazardous Waste" and includes the chemical name.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[1][5] These professionals are equipped to handle and process hazardous chemical waste in compliance with environmental regulations.

Chemical Incompatibilities to Avoid During Disposal:

When preparing for disposal, it is critical to avoid contact with incompatible materials that can lead to hazardous reactions. This compound is incompatible with:

  • Strong oxidizing agents [1]

  • Strong bases [1]

  • Moisture/Water: Reacts with water, hydrolyzes.[1][5]

Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1]

Disposal Workflow

The following diagram outlines the logical steps for the safe disposal of this compound.

start Start: Identify Diphenylacetyl Chloride for Disposal ppe Don Appropriate PPE start->ppe assess Assess for Spillage or Unused Product spill_procedure Follow Spill Cleanup Protocol assess->spill_procedure Spill unused_procedure Prepare for Waste Collection assess->unused_procedure Unused Product contain_spill Contain with Dry Inert Material (No Water!) spill_procedure->contain_spill package_waste Ensure Waste is in Secure, Labeled Container unused_procedure->package_waste ppe->assess collect_spill Collect in Labeled Hazardous Waste Container contain_spill->collect_spill contact_disposal Contact Licensed Waste Disposal Company collect_spill->contact_disposal package_waste->contact_disposal end End: Proper Disposal Completed contact_disposal->end

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Diphenylacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diphenylacetyl Chloride

This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of this compound. It is intended for laboratory professionals engaged in research and drug development to ensure safe and compliant use of this chemical.

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also a lachrymator, meaning it can irritate the eyes and cause tearing, and may lead to respiratory irritation.[1][2][3][4] The compound is sensitive to moisture and will react with water, potentially releasing irritating and toxic gases such as hydrogen chloride.[1][5]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₄H₁₁ClO
Molecular Weight 230.69 g/mol
Appearance Light yellow powder/solid
Melting Point 49-53 °C (120-127 °F)
Boiling Point 175-176 °C (347-349 °F) at 17 mmHg
Flash Point 113 °C (235.4 °F) - closed cup
UN Number UN3261
Hazard Class 8 (Corrosive)

[Sources:[1][2][3]]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE plan is mandatory when handling this compound to prevent exposure.

PPE CategorySpecification
Eye & Face Protection Wear chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] For operations with a higher risk of splashing, a full face shield should be worn over the goggles.[6]
Hand Protection Compatible, chemical-resistant gloves are required.[7] Given the corrosive nature, butyl or neoprene gloves are recommended over standard nitrile or latex for direct handling. Always inspect gloves for tears or holes before use and wash hands after removal.[8]
Body Protection Wear a flame-retardant lab coat. For procedures involving larger quantities or significant splash risk, a chemical-resistant apron or disposable coveralls (e.g., Tyvek) are recommended.[1][9] All clothing should be clean and fit properly.[10]
Respiratory Protection All handling must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3][7] If work outside a fume hood is unavoidable or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges is necessary.[7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety.

1. Preparation and Engineering Controls

  • Location : Designate a specific area for handling this compound within a certified chemical fume hood.[1][7]

  • Safety Equipment : Confirm that a safety shower and an eyewash station are unobstructed and located close to the workstation.[1][3]

  • Environment : The chemical is moisture-sensitive.[1][3] Ensure the handling area is dry and that all glassware and equipment are free of moisture.

  • Gather Materials : Have all necessary equipment, reagents, and waste containers prepared and placed inside the fume hood before starting work to minimize movement in and out of the containment area.

2. Weighing and Transfer

  • Avoid Dust : Handle the solid carefully to avoid creating dust.[1]

  • Container : Keep the primary container tightly closed when not in use.[3]

  • Transfer : Use a spatula or other appropriate tool to transfer the solid. If transferring to a reaction vessel, do so slowly and carefully.

3. Post-Handling and Storage

  • Decontamination : Wipe down the work surface and any equipment used with an appropriate solvent (e.g., isopropanol), followed by a soap and water wash.

  • Storage : Store this compound in a tightly sealed container in a dry, cool, well-ventilated area designated for corrosive materials.[1][3] It is incompatible with strong bases and oxidizing agents.[1]

Emergency Response and Disposal

Immediate and correct response to emergencies is vital. The following workflow outlines the procedure for a chemical spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment & Preparation cluster_containment Containment & Cleanup cluster_finalization Finalization A Spill Occurs B Alert personnel and evacuate immediate area A->B C Assess spill size and potential hazard B->C D Don appropriate PPE (respirator, gloves, goggles, protective clothing) C->D E Contain the spill with inert absorbent material (e.g., sand, vermiculite) D->E F Carefully sweep solid into a labeled hazardous waste container. Avoid creating dust. E->F G Decontaminate the spill area with a suitable solvent, followed by soap and water F->G H Place all contaminated materials (absorbent, PPE) into the waste container G->H I Seal and label the hazardous waste container for disposal H->I J Report the incident to the lab supervisor or EHS I->J

Caption: Workflow for handling a this compound spill.

First-Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]

  • Skin Contact : Remove all contaminated clothing at once. Wash the affected area with soap and plenty of water. Call a physician immediately.[3][4]

  • Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][3]

Disposal Plan
  • Waste Generation : All materials contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.[1]

  • Containerization : Collect waste in a designated, clearly labeled, and sealed container that is compatible with corrosive materials.[11]

  • Disposal Protocol : Chemical waste must be disposed of through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[1][11] Do not dispose of it down the drain.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.